Product packaging for Phenol;tetrahydrate(Cat. No.:CAS No. 180725-12-6)

Phenol;tetrahydrate

Cat. No.: B15416212
CAS No.: 180725-12-6
M. Wt: 166.17 g/mol
InChI Key: MLGKCUVBXUBQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenol;tetrahydrate is a useful research compound. Its molecular formula is C6H14O5 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O5 B15416212 Phenol;tetrahydrate CAS No. 180725-12-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

180725-12-6

Molecular Formula

C6H14O5

Molecular Weight

166.17 g/mol

IUPAC Name

phenol;tetrahydrate

InChI

InChI=1S/C6H6O.4H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;4*1H2

InChI Key

MLGKCUVBXUBQHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.O.O.O.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenol Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phenol hydrates, focusing on the well-documented phenol hemihydrate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and key analytical data pertinent to this compound.

Phenol, a fundamental aromatic alcohol, exhibits complex phase behavior when mixed with water. This includes the formation of crystalline hydrates, which are of interest for understanding intermolecular interactions and as potential solid forms in various applications. The study of these hydrates offers insights into hydrogen bonding, π-interactions, and the influence of water on the crystal engineering of organic molecules.

Synthesis of Phenol Hemihydrate

The binary system of phenol and water is characterized by a region of liquid immiscibility and a propensity for phenol-rich solutions to supercool, making the crystallization of the hydrate form challenging. The most commonly reported stable crystalline form is phenol hemihydrate (C₆H₅OH·0.5H₂O).

General Synthesis Principle

The synthesis of phenol hemihydrate does not involve a chemical reaction but is a physical process of crystallization from a stoichiometric mixture of phenol and water. The primary challenge is overcoming the kinetic barrier of nucleation. A widely cited method to achieve this is through rapid cooling to bypass the supercooling phase where anhydrous phenol might otherwise crystallize.

Experimental Protocol: Synthesis by Rapid Cooling

This protocol details the preparation of crystalline phenol hemihydrate.

Materials:

  • Phenol (≥99.5% purity)

  • Deionized water

  • Dry ice or liquid nitrogen

  • Mortar and pestle

  • Sample vial with a secure cap

Procedure:

  • Stoichiometric Preparation: In a clean, dry glass vial, combine phenol and deionized water in a 2:1 molar ratio. For example, weigh 1.882 g of phenol (0.02 mol) and 0.180 g of deionized water (0.01 mol).

  • Homogenization: Gently warm the mixture to approximately 45-50°C to melt the phenol and create a homogeneous single-phase liquid. Ensure the vial is capped to prevent evaporation.

  • Rapid Freezing: Immediately plunge the vial containing the hot, homogeneous liquid into a Dewar flask containing a coolant such as dry ice or liquid nitrogen. Maintain submersion for 5-10 minutes to ensure complete and rapid solidification. This process vitrifies the mixture, preventing the separate crystallization of phenol and ice.

  • Crystallization: Transfer the frozen sample to a controlled temperature environment of approximately 0-4°C (e.g., a refrigerator). Allow the sample to slowly warm up and crystallize over several hours to days.

  • Sample Collection: Once crystallization is complete, a solid, crystalline mass of phenol hemihydrate will be formed. The sample can be gently broken up and ground to a fine powder using a pre-chilled mortar and pestle for subsequent analysis.

  • Storage: Store the resulting phenol hemihydrate powder in a tightly sealed container at low temperature (2-8°C) to prevent dehydration or decomposition.

Characterization of Phenol Hydrates

A multi-technique approach is essential for the unambiguous characterization of phenol hydrates, confirming their structure, composition, and thermal properties.

Crystallographic Analysis

Neutron powder diffraction has been instrumental in accurately determining the crystal structure of phenol hemihydrate. This technique is particularly effective for locating hydrogen atoms, which is critical for understanding the hydrogen-bonding network.

The structure consists of pairs of phenol molecules linked by an inversion center, which are then bridged by a single water molecule through O—H⋯O hydrogen bonds. These units form extended chains that are packed via weaker C—H⋯π interactions between adjacent phenol molecules[1].

Spectroscopic Characterization

Spectroscopy provides information about the functional groups and bonding environments within the hydrate structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of both phenol and water molecules in the hydrate. Key features include the broad O-H stretching band from the hydrogen-bonded network and shifts in the phenol C-O stretching frequency upon hydration.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: While primarily used for quantitative analysis in solution, UV-Vis can confirm the presence of the phenol chromophore in a dissolved sample of the hydrate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of the carbon and hydrogen atoms, providing further structural confirmation.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and phase behavior of phenol hydrates.[2]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[3] For phenol hemihydrate, one would expect to observe endothermic events corresponding to melting and/or dehydration.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is particularly useful for hydrates, as the mass loss corresponding to the evaporation of water can be precisely quantified to confirm the stoichiometry.[4]

Compositional Analysis
  • Karl Fischer Titration: This is the gold-standard method for accurately determining the water content of a sample. It is used to confirm that the synthesized hydrate has the correct stoichiometric ratio of water to phenol, for instance, the 0.5:1 ratio in the hemihydrate.[5]

Data Presentation

The following tables summarize key quantitative data for phenol and its hemihydrate form.

Table 1: Physicochemical Properties

Property Value Source
Chemical Formula C₆H₅OH·0.5H₂O [1]
Molecular Weight 103.12 g/mol Calculated
Appearance Colorless to white crystalline solid [6]
Melting Point (Anhydrous) 40-42 °C [7]
Boiling Point (Anhydrous) 182 °C [7]

| Density (Anhydrous) | 1.071 g/mL at 25 °C |[7] |

Table 2: Crystallographic Data for Phenol Hemihydrate

Parameter Value Source
Crystal System Orthorhombic [1]
Space Group Pbcn [1]
Z (formula units/cell) 8 [1]
a (Å) 19.117(3) [1]
b (Å) 12.871(2) [1]
c (Å) 7.994(1) [1]

| V (ų) | 1964.8(5) |[1] |

Table 3: Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%) Source
O⋯H / H⋯O 15.9 [1]
C⋯H / H⋯C 33.1 [1]
H⋯H 49.9 [1]
C⋯C 0.5 [1]

| C⋯O / O⋯C | 0.6 |[1] |

Table 4: Expected Events in Thermal Analysis

Technique Expected Event Approximate Temperature Range
DSC Melting/Dehydration of Hydrate > 40°C
TGA Mass Loss due to Dehydration Dependent on heating rate

| TGA | Decomposition of Phenol | > 180°C |

Detailed Experimental Protocols

Protocol: Characterization by FTIR Spectroscopy

Objective: To obtain the infrared spectrum of phenol hemihydrate to identify functional groups.

Apparatus:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • KBr pellet press

Procedure:

  • Sample Preparation: Dry a small amount of potassium bromide (KBr) powder in an oven to remove moisture.

  • In the agate mortar, grind 1-2 mg of the phenol hemihydrate sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

  • Transfer the powder to the KBr pellet press die.

  • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum for key peaks, including the broad O-H stretch (3200-3600 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), and C-O stretch (~1200 cm⁻¹).

Protocol: Characterization by DSC and TGA

Objective: To determine the thermal stability, melting point, and water content of phenol hemihydrate.

Apparatus:

  • Combined TGA/DSC instrument or separate instruments

  • Aluminum or ceramic sample pans with lids

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the phenol hemihydrate powder into a tared TGA/DSC pan.

  • If desired, lightly crimp a lid onto the pan, ensuring a pinhole is present to allow volatiles to escape.

  • Instrument Setup: Place the sample pan into the instrument. Place an empty, tared reference pan in the reference position.

  • TGA/DSC Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10 °C/min.

    • Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Data Analysis:

    • TGA Curve: Analyze the thermogram for mass loss steps. Calculate the percentage mass loss and compare it to the theoretical water content of the hemihydrate (8.73%).

    • DSC Curve: Analyze the heat flow curve for endothermic or exothermic peaks. Identify the onset and peak temperatures for events such as melting and decomposition.

Protocol: Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content of the synthesized phenol hydrate.

Apparatus:

  • Volumetric or coulometric Karl Fischer titrator

  • Appropriate Karl Fischer reagents (e.g., one-component titrant like CombiTitrant 5 and a methanol-free solvent)[5]

Procedure:

  • Titrator Preparation: Prepare the titrator according to the manufacturer's instructions. Place the solvent into the titration cell and pre-titrate to a dry, stable endpoint.

  • Sample Introduction: Accurately weigh approximately 50-100 mg of the phenol hemihydrate sample.

  • Quickly introduce the sample into the conditioned titration cell.

  • Titration: Start the titration. The instrument will automatically add titrant until the endpoint is reached.

  • Calculation: The instrument software will calculate the water content based on the sample mass and the volume of titrant consumed.

  • Validation: Perform the analysis in triplicate to ensure reproducibility. Compare the experimental water content to the theoretical value for phenol hemihydrate (8.73%).

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular interactions.

G cluster_start Preparation cluster_synth Synthesis cluster_char Characterization start Phenol + Water (2:1 Molar Ratio) heat Heat to 50°C (Homogenize) start->heat freeze Rapid Freezing (Dry Ice / LN2) heat->freeze crystallize Crystallize at 0-4°C freeze->crystallize grind Grind to Powder crystallize->grind product Phenol Hemihydrate (Crystalline Solid) grind->product ftir FTIR Spectroscopy product->ftir dsc DSC / TGA product->dsc xrd X-Ray / Neutron Diffraction product->xrd kf Karl Fischer Titration product->kf node_data1 node_data1 ftir->node_data1 Structural Info node_data2 node_data2 dsc->node_data2 Thermal Stability node_data3 node_data3 xrd->node_data3 Crystal Structure node_data4 node_data4 kf->node_data4 Water Content

Caption: Experimental workflow for synthesis and characterization of phenol hemihydrate.

G P1 Phenol 1 P2 Phenol 2 P1->P2 Inversion Dimer Pair W Water P1->W O-H···O Hydrogen Bond P2->W O-H···O Hydrogen Bond P3 Phenol 3 (Adjacent Chain) P2->P3 C-H···π Interaction

Caption: Key intermolecular interactions in the phenol hemihydrate crystal lattice.

G start Phenol-Water Mixture temp Temperature > UCST* start->temp comp Composition within Miscibility Gap? temp->comp No phase1 Result: Single Homogeneous Liquid Phase temp->phase1 Yes comp->phase1 No phase2 Result: Two Immiscible Liquid Phases comp->phase2 Yes solid Cool below Freezing Point? comp->solid solid_phase Result: Solid Phase Forms (Phenol, Ice, or Hydrate) solid->solid_phase Yes legend *UCST: Upper Critical Solution Temperature (~66°C) for the phenol-water system.

Caption: Logical flow of phase behavior in the phenol-water system.

References

An In-depth Technical Guide to the Physical Properties of Phenol-Water Systems and the Nature of Phenol Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, a fundamental aromatic compound, exhibits complex phase behavior when mixed with water. While inquiries often arise regarding specific hydrates of phenol, such as a "phenol;tetrahydrate," the scientific literature predominantly characterizes the interaction between phenol and water as a system of partial miscibility that can form a monohydrate. This technical guide provides a comprehensive overview of the physical properties of anhydrous phenol and the well-documented phenol-water system. It details the nature of phenol hydrates, presents quantitative data in a structured format, outlines relevant experimental protocols, and includes visualizations to elucidate key concepts and workflows.

Physical Properties of Anhydrous Phenol

Anhydrous phenol is a white crystalline solid at room temperature with a characteristic sweet and tarry odor.[1][2][3][4][5] It is a volatile and corrosive substance that requires careful handling.[6][7] The key physical properties of anhydrous phenol are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₆H₅OH[6]
Molecular Weight94.11 g/mol [2][7]
Melting Point40.5 °C (104.9 °F)[5]
Boiling Point181.7 °C (359.1 °F)[1][5][8]
Density1.07 g/cm³[5]
Solubility in Water~8.3 g/100 mL at 20 °C[5]
Acidity (pKa)9.95 in water[8]

Phenol's relatively high boiling point compared to other hydrocarbons of similar molecular weight is attributed to intermolecular hydrogen bonding.[1][9][10]

The Phenol-Water System and Phenol Hydrates

The interaction between phenol and water is a classic example of partial miscibility in liquids. Depending on the temperature and composition, phenol and water can exist as a single homogeneous liquid phase or separate into two immiscible liquid phases.[11][12][13] The phase behavior is typically represented by a temperature-composition phase diagram.

A key feature of this system is the upper consolute temperature (also known as the critical solution temperature), which is the temperature above which phenol and water are completely miscible in all proportions.[12] For the phenol-water system, this temperature is approximately 66-67°C.[12]

While a stable, isolable "this compound" is not well-documented, a phenol monohydrate (C₆H₅OH·H₂O) is known to exist. PubChem lists a "phenol hydrate" with the molecular formula C6H8O2, which corresponds to this monohydrate.[14] The formation and stability of this hydrate are dictated by the conditions represented in the phase diagram.

Phenol-Water Phase Diagram

The phenol-water phase diagram illustrates the relationship between temperature, composition, and the number of phases in equilibrium.

Caption: A simplified representation of the phenol-water phase diagram.

Above the upper consolute temperature, phenol and water are miscible in all proportions, forming a single liquid phase.[12] Below this temperature, mixtures with compositions between approximately 11% and 63% phenol by weight will separate into two liquid layers: a phenol-rich layer and a water-rich layer.

Experimental Protocols

Determination of the Phenol-Water Phase Diagram

Objective: To determine the mutual solubility curve of phenol and water.

Methodology:

  • Preparation of Mixtures: Prepare a series of mixtures of phenol and water with varying compositions by weight in sealed containers (e.g., test tubes).

  • Heating: Slowly heat the mixtures in a controlled temperature water bath while stirring.

  • Observation of Miscibility: For each mixture, record the temperature at which the turbidity of the two-phase system disappears, indicating the formation of a single liquid phase. This is the miscibility temperature for that specific composition.

  • Cooling (Optional Cross-validation): Allow the clear solution to cool slowly and record the temperature at which turbidity reappears. The average of the heating and cooling temperatures can be taken as the transition temperature.

  • Data Plotting: Plot the miscibility temperatures against the corresponding compositions (% by weight of phenol).

  • Curve Fitting: Draw a smooth curve through the data points to obtain the phase diagram. The peak of this curve represents the upper consolute temperature.

General Protocol for Determining the Water of Hydration in a Hydrate

Objective: To determine the number of moles of water of crystallization per mole of an anhydrous compound in a hydrate.

Methodology:

  • Initial Weighing: Accurately weigh a clean, dry crucible.

  • Sample Addition: Add a known mass of the hydrate sample to the crucible and reweigh.

  • Heating: Gently heat the crucible containing the hydrate to drive off the water of crystallization. The heating temperature and duration will depend on the stability of the hydrate. For many common hydrates, heating in an oven or over a Bunsen burner is sufficient.[15]

  • Cooling: After heating, cool the crucible in a desiccator to prevent reabsorption of atmospheric moisture.

  • Final Weighing: Once cooled to room temperature, weigh the crucible and the anhydrous residue.

  • Repeat: Repeat the heating, cooling, and weighing steps until a constant mass is obtained, ensuring all the water has been removed.

  • Calculations:

    • Calculate the mass of water lost by subtracting the final mass from the initial mass of the hydrate.

    • Calculate the moles of water lost.

    • Calculate the mass of the anhydrous compound remaining.

    • Calculate the moles of the anhydrous compound.

    • Determine the mole ratio of water to the anhydrous compound to find the formula of the hydrate.[16]

Hydrate_Composition_Workflow Workflow for Determining Hydrate Composition Start Start Weigh_Crucible Weigh empty crucible Start->Weigh_Crucible Add_Hydrate Add hydrate sample and reweigh Weigh_Crucible->Add_Hydrate Heat_Sample Heat the sample to drive off water Add_Hydrate->Heat_Sample Cool_Sample Cool in a desiccator Heat_Sample->Cool_Sample Weigh_Anhydrous Weigh crucible and anhydrous salt Cool_Sample->Weigh_Anhydrous Check_Constant_Mass Has constant mass been reached? Weigh_Anhydrous->Check_Constant_Mass Check_Constant_Mass->Heat_Sample No Calculate_Moles Calculate moles of water and anhydrous salt Check_Constant_Mass->Calculate_Moles Yes Determine_Ratio Determine mole ratio (water:salt) Calculate_Moles->Determine_Ratio End End Determine_Ratio->End

Caption: A general experimental workflow for determining the composition of a hydrate.

Conclusion

This technical guide has provided a detailed overview of the physical properties of anhydrous phenol and the complex phase behavior of the phenol-water system. While the existence of a specific, stable "this compound" is not strongly supported by the available literature, the formation of a phenol monohydrate is recognized within the context of the phenol-water phase diagram. The provided data tables, experimental protocols, and visualizations offer a robust foundation for researchers, scientists, and drug development professionals working with phenol and its aqueous solutions. Understanding these fundamental properties is crucial for applications ranging from synthesis and formulation to safety and handling.

References

Thermodynamic stability of phenol water clusters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermodynamic Stability of Phenol-Water Clusters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol and its derivatives are fundamental structural motifs in a vast array of chemical and biological systems, from industrial polymers to pharmacologically active molecules. The interaction of phenol with water, the ubiquitous solvent of life, is of paramount importance in understanding its chemical behavior, reactivity, and biological function. At the molecular level, these interactions manifest as phenol-water clusters, discrete assemblies held together by a delicate interplay of non-covalent forces. The thermodynamic stability of these clusters governs the solvation of phenol, influences its acidity, and plays a crucial role in its role as a proton donor or acceptor in hydrogen-bonding networks. This technical guide provides a comprehensive overview of the thermodynamic stability of phenol-water clusters, with a focus on the underlying intermolecular forces, experimental and theoretical methodologies for their characterization, and a summary of key quantitative data.

Core Concepts: The Nature of Interactions in Phenol-Water Clusters

The stability of phenol-water clusters is primarily dictated by hydrogen bonding.[1][2] Phenol, with its hydroxyl (-OH) group, can act as both a hydrogen bond donor and acceptor.[3] The aromatic ring of phenol also participates in weaker, yet significant, interactions. The key interactions stabilizing these clusters are:

  • OH···O Hydrogen Bonds: This is the strongest and most dominant interaction, where the hydroxyl group of phenol donates its hydrogen to the oxygen of a water molecule, or a water molecule donates a hydrogen to the phenolic oxygen.[4][5]

  • CH···O Hydrogen Bonds: Weaker hydrogen bonds can form between the hydrogen atoms of the phenol ring and the oxygen of a water molecule.[4][6]

  • OH···π Interactions: The electron-rich π-system of the aromatic ring can act as a hydrogen bond acceptor, leading to interactions with the hydroxyl group of water.[3][4][7]

The interplay of these forces, along with London dispersion forces, determines the geometry and stability of the resulting clusters.[8] The structures of small phenol-water clusters are often found to be similar to those of pure water clusters.[4][7]

Experimental Methodologies

A variety of sophisticated experimental techniques are employed to probe the structure and stability of phenol-water clusters in the gas phase.

Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the presence and distribution of different sized phenol-water clusters.[9]

Experimental Protocol: Laser-Induced Liquid Bead Ion Desorption (LILBID) Coupled with Supersonic Jet Expansion and Resonant Two-Photon Ionization (R2PI) Mass Spectrometry [9]

  • Sample Preparation: A dilute solution of phenol in water (e.g., 0.1 M) is prepared.

  • Droplet Formation: The solution is introduced into a vacuum chamber where it forms microscopic liquid droplets.

  • Laser Desorption: An infrared (IR) laser, tuned to the OH stretching vibration of water (around 3 μm), irradiates the droplets. This causes rapid heating and "explosion" of the droplets, releasing phenol and phenol-water clusters into the gas phase.[9]

  • Supersonic Expansion: The desorbed molecules are entrained in a supersonic jet of a carrier gas (e.g., Helium at 3 atm). This rapid expansion cools the clusters to very low rotational and vibrational temperatures, stabilizing them for spectroscopic analysis.

  • Ionization: A tunable UV laser is used for resonant two-photon ionization (R2PI). The first photon excites the phenol chromophore to an excited electronic state (S1), and a second photon ionizes the molecule. The wavelength of the laser is scanned to obtain a spectrum.

  • Mass Analysis: The resulting ions are analyzed by a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification of phenol-(H₂O)n clusters of different sizes.[9]

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF spectroscopy is a highly sensitive technique for probing the electronic structure of phenol and its clusters.[10][11] It can be used to monitor the concentration of phenol during degradation processes in aqueous solutions.[10]

Experimental Protocol: In Situ LIF for Phenol Concentration Monitoring [10]

  • Excitation: A laser is used to excite the phenol molecules in the aqueous solution to a higher electronic state.

  • Fluorescence Emission: The excited molecules relax to the ground state by emitting fluorescence, which is collected at a 90-degree angle to the incident laser beam.

  • Spectral Analysis: The fluorescence signal is passed through a monochromator to spectrally resolve the emission, and the intensity is measured using a photomultiplier tube.

  • Concentration Determination: The intensity of the fluorescence is proportional to the concentration of the fluorescing species. By calibrating with solutions of known phenol concentration, the absolute concentration in an unknown sample can be determined.

Computational Methodologies

Theoretical calculations are indispensable for determining the structures, interaction energies, and vibrational frequencies of phenol-water clusters.

Ab Initio and Density Functional Theory (DFT) Calculations

These quantum chemical methods are widely used to investigate the properties of phenol-water clusters.[1]

Computational Protocol: A General Workflow

  • Initial Configuration Generation: Initial geometries of phenol-(H₂O)n clusters are often generated using classical molecular dynamics simulations.[4][5]

  • Geometry Optimization: The initial structures are then optimized at a chosen level of theory and basis set (e.g., ωB97XD/aug-cc-pVDZ or B3LYP/cc-pVTZ) to find the minimum energy conformations.[4][5][12]

  • Interaction Energy Calculation: The interaction energy (ΔE) is calculated to determine the stability of the cluster. A common approach is to use the supermolecular method with counterpoise correction for basis set superposition error (BSSE): ΔE = E(phenol-(H₂O)n) - [E(phenol) + n * E(H₂O)]

  • Vibrational Frequency Analysis: Harmonic frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict vibrational spectra, which can be compared with experimental data.

  • Further Analysis: More advanced analyses can be performed, such as Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the hydrogen bonds[4][5] or Natural Bond Orbital (NBO) analysis.

Quantitative Data on Phenol-Water Cluster Stability

The following tables summarize key quantitative data from various experimental and theoretical studies on phenol-water clusters.

Table 1: Interaction Energies of Phenol-(H₂O)n Clusters

Cluster Size (n)MethodInteraction Energy (kcal/mol)Reference
1MP4~ -7 to -8[13]
2MP2(fc)/6-31G**-13.7[14]
3Not SpecifiedNot Specified
4Not SpecifiedNot Specified
5Not SpecifiedNot Specified

Note: Interaction energies are highly dependent on the computational method and basis set used. The values presented here are indicative.

Table 2: O-H Bond Dissociation Energies (BDEs) of Phenol in Water Clusters

SystemMethodBDE (kJ/mol)Reference
Phenol (gas phase)Experimental371.3 ± 2.3[15]
Phenol (gas phase)B3PW91/D95V(d,p)357.8[15]
Phenol-(H₂O)Not SpecifiedNot Specified
Phenol-(H₂O)₂Not SpecifiedNot Specified

Note: The presence of water molecules can influence the O-H bond dissociation energy of phenol.

Visualizing Relationships and Workflows

Hydrogen Bonding Network in a Phenol-(H₂O)₃ Cluster

G Phenol-(H2O)3 Hydrogen Bonding phenol Phenol (Donor/Acceptor) h2o1 Water 1 (Acceptor/Donor) phenol->h2o1 OH···O h2o2 Water 2 (Acceptor/Donor) h2o1->h2o2 OH···O h2o3 Water 3 (Acceptor/Donor) h2o2->h2o3 OH···O h2o3->phenol OH···O

Caption: A schematic of a cyclic hydrogen bonding network in a phenol-(H₂O)₃ cluster.

General Workflow for Computational Analysis of Phenol-Water Clusters

G Computational Workflow start Generate Initial Geometries (e.g., Molecular Dynamics) opt Geometry Optimization (DFT, ab initio) start->opt freq Vibrational Frequency Analysis opt->freq energy Calculate Interaction Energy (with BSSE correction) opt->energy analysis Advanced Analysis (QTAIM, NBO) freq->analysis energy->analysis end Characterized Cluster (Structure, Stability, Spectra) analysis->end

Caption: A generalized workflow for the computational study of phenol-water clusters.

Conclusion

The thermodynamic stability of phenol-water clusters is a complex phenomenon governed by a hierarchy of intermolecular interactions, with hydrogen bonding playing the central role. The combination of advanced experimental techniques and high-level computational methods has provided invaluable insights into the structures, energetics, and dynamics of these clusters. A thorough understanding of the stability of phenol-water clusters is not only of fundamental scientific interest but also has significant implications for fields such as drug design, where the interactions of phenolic moieties with the aqueous environment are critical for molecular recognition and biological activity. This guide has provided a foundational overview of this important area of research, summarizing key data and methodologies to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Phase Diagram of the Phenol-Water System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenol-water system, a classic example of partial miscibility with significant relevance in various scientific and industrial fields, including drug formulation and development. This document details the thermodynamic principles, quantitative data, and experimental protocols necessary for a thorough understanding and practical application of this binary system.

Introduction: The Phenol-Water System

The phenol-water system is a binary mixture that exhibits partial miscibility, meaning that the two components are not completely soluble in each other at all proportions and temperatures.[1] This behavior leads to the formation of two distinct liquid phases in equilibrium over a specific range of compositions and temperatures. The phase behavior of this system is characterized by an upper consolute temperature (UCT), also known as the critical solution temperature (CST).[2][3] Above this temperature, phenol and water are completely miscible in all proportions, forming a single homogeneous liquid phase.[2][3] Understanding the phase diagram of the phenol-water system is crucial for processes such as liquid-liquid extractions, formulation of phenolic compounds, and predicting the physical stability of drug products.

Thermodynamic Principles

The phase behavior of the phenol-water system is governed by the principles of thermodynamics. The Gibbs phase rule, F = C - P + 2, where F is the number of degrees of freedom, C is the number of components, and P is the number of phases, provides a framework for understanding the system's behavior.[2] For the phenol-water system (C=2), when two liquid phases are in equilibrium (P=2), there is one degree of freedom (F=1) at a constant pressure. This means that at a given temperature, the composition of each phase is fixed. When only one liquid phase is present (P=1), there are two degrees of freedom (F=2), allowing for independent variation of both temperature and composition.[2]

The mutual solubility of phenol and water increases with temperature, indicating that the enthalpy of mixing is positive.[4] The system reaches a state of complete miscibility at the upper consolute temperature, where the compositions of the two conjugate phases become identical.[4]

Data Presentation: Mutual Solubility of Phenol and Water

The following tables summarize quantitative data from various experimental determinations of the phenol-water phase diagram. These data points represent the boundary of the two-phase region, also known as the binodal or coexistence curve.

Phenol (wt%)Temperature (°C)Reference
8.052.0[1]
11.059.3[1]
37.068.0[1]
63.061.5[1]
8.037.0[5]
11.074.0[5]
50.076.0[5]
65.071.0[5]
80.076.0[5]
850[6]
1158[6]
3568[6]
5068[6]
6364[6]
7556[6]
8050[6]

Upper Consolute Temperature (Critical Solution Temperature):

The reported values for the upper consolute temperature of the phenol-water system typically range from 66°C to 68.5°C.[1][4] The composition at the UCT is approximately 34-37% by weight of phenol in water.[1]

Experimental Protocols

The determination of the phenol-water phase diagram is a common experiment in physical chemistry and pharmaceutics. The following is a detailed methodology based on the principle of observing the transition between a single-phase and a two-phase system as a function of temperature and composition.

Materials and Apparatus
  • Materials:

    • Phenol (analytical grade, crystalline)

    • Distilled or deionized water

  • Apparatus:

    • A set of sealable glass test tubes or vials

    • Water bath with a temperature controller and stirrer

    • Calibrated thermometer (0.1°C resolution)

    • Burettes or pipettes for accurate volume/mass measurements

    • Analytical balance

    • Stirring rods or magnetic stirrer with stir bars

Safety Precautions

Phenol is a toxic and corrosive substance that can cause severe chemical burns upon skin contact and is harmful if inhaled or ingested.[7][8][9][10] All handling of phenol must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat.[7][8][9][10][11] An emergency eyewash and safety shower should be readily accessible.[9] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[9]

Experimental Procedure
  • Preparation of Phenol-Water Mixtures: Prepare a series of phenol-water mixtures of known compositions by weight in sealed test tubes. It is recommended to cover a range of compositions from approximately 5% to 80% by weight of phenol.

  • Heating and Observation: Place a test tube containing a mixture of known composition into the water bath. Begin heating the water bath slowly while continuously stirring the phenol-water mixture to ensure thermal equilibrium.

  • Determination of Miscibility Temperature (Cloud Point): Observe the mixture closely as the temperature rises. The temperature at which the turbidity of the two-phase mixture disappears, resulting in a single clear, homogeneous phase, is the miscibility temperature for that composition. Record this temperature.

  • Cooling and Phase Separation: After obtaining a clear solution, turn off the heat and allow the water bath and the test tube to cool down slowly while continuing to stir the mixture.

  • Determination of Phase Separation Temperature: Observe the mixture as it cools. The temperature at which the clear solution becomes turbid, indicating the reappearance of the two-phase system, is the phase separation temperature. Record this temperature.

  • Data Collection: Repeat steps 2-5 for each prepared phenol-water mixture. For each composition, the miscibility and phase separation temperatures should be in close agreement. The average of these two temperatures can be taken as the transition temperature.

  • Data Analysis: Plot a graph of the transition temperature (y-axis) against the weight percentage of phenol (x-axis). The resulting curve is the binodal or coexistence curve.

  • Determination of the Upper Consolute Temperature: The maximum point on the binodal curve represents the upper consolute temperature (UCT) and the corresponding critical composition.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the phenol-water phase diagram.

ExperimentalWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_mixtures Prepare Phenol-Water Mixtures (Varying Compositions) seal_tubes Seal Test Tubes prep_mixtures->seal_tubes heat_bath Heat in Water Bath with Stirring seal_tubes->heat_bath observe_clear Observe and Record Temperature of Complete Miscibility (T1) heat_bath->observe_clear cool_bath Cool Slowly with Stirring observe_clear->cool_bath observe_turbid Observe and Record Temperature of Phase Separation (T2) cool_bath->observe_turbid avg_temp Calculate Average Temperature (T_avg = (T1+T2)/2) observe_turbid->avg_temp repeat_loop Repeat for all compositions observe_turbid->repeat_loop plot_data Plot T_avg vs. % Phenol avg_temp->plot_data det_uct Determine Upper Consolute Temperature (UCT) from Plot plot_data->det_uct repeat_loop->prep_mixtures Next Composition

References

Spectroscopic Insights into Phenol-Water Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, a fundamental aromatic alcohol, serves as a crucial building block in numerous industrial and pharmaceutical applications. Its interaction with water is of significant interest in understanding solvation, protein folding, and its environmental fate. While the concept of a stable, crystalline phenol-tetrahydrate is not extensively documented in scientific literature, the study of phenol-water clusters, denoted as phenol-(H₂O)n, provides a detailed view into the progressive hydration of the phenol molecule. This technical guide offers an in-depth analysis of the spectroscopic characteristics of phenol-water complexes, with a particular focus on clusters where n ranges from 1 to 4. The data and methodologies presented herein are vital for researchers engaged in the study of non-covalent interactions, solvation dynamics, and the structural elucidation of hydrated organic molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of phenol and its hydrated clusters. These values are extracted from various experimental and computational studies and provide a comparative overview of the effect of hydration on the vibrational and electronic properties of phenol.

Infrared (IR) Spectroscopy Data

Table 1: O-H and C-H Stretching Vibrational Frequencies (cm⁻¹) of Phenol-(H₂O)n Clusters (n=0-4) in the S₀ State.

SpeciesPhenolic O-H StretchSymmetric H₂O O-H StretchAntisymmetric H₂O O-H StretchAromatic C-H StretchReference
Bare Phenol3657--~3050[1][2]
Phenol-(H₂O)₁3524-3748~3050[1]
Phenol-(H₂O)₂337936403730-
Phenol-(H₂O)₃3340---
Phenol-(H₂O)₄ (isomer 1)3299---[3]
Phenol-(H₂O)₄ (isomer 2)3180---

Note: The vibrational frequencies for n=2-4 are based on a combination of experimental data and ab initio calculations. The presence of multiple isomers for larger clusters can lead to different observed frequencies.

Raman Spectroscopy Data

Table 2: Raman Vibrational Frequencies (cm⁻¹) of Phenol and Phenol-(H₂O)₁.

SpeciesPhenolic O-H StretchReference
Bare Phenol3657[1][2]
Phenol-(H₂O)₁3524[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific NMR data for isolated phenol-(H₂O)n clusters is scarce due to the dynamic nature of these complexes in solution, the following provides typical chemical shifts for phenol in an aqueous environment.

Table 3: ¹H NMR Chemical Shifts (ppm) for Phenol.

ProtonChemical Shift (ppm)Solvent/ConditionsReference
Hydroxyl (-OH)4.0 - 8.0 (broad)Varies with concentration and solvent[4]
Aromatic (ortho)~6.9CDCl₃[5]
Aromatic (meta)~7.3CDCl₃[5]
Aromatic (para)~7.0CDCl₃[5]

The broadness of the hydroxyl proton signal is a result of rapid proton exchange with water molecules.[6]

Experimental Protocols

The spectroscopic data presented above are primarily obtained through advanced molecular beam and laser spectroscopy techniques, which allow for the study of isolated, cold molecular clusters.

Infrared-Ultraviolet (IR-UV) Double Resonance Spectroscopy

This is a powerful technique for obtaining size-specific vibrational spectra of molecular clusters.

  • Cluster Generation : A gaseous mixture of phenol and water vapor, diluted in a carrier gas like Helium, is expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules and promotes the formation of phenol-(H₂O)n clusters.[1]

  • Ionization and Mass Selection : The clusters are intersected by a UV laser beam tuned to a specific electronic transition of a particular cluster size. This selectively ionizes the desired cluster, which is then identified by a time-of-flight (TOF) mass spectrometer.

  • Vibrational Excitation : An IR laser is introduced prior to the UV laser. When the IR laser is resonant with a vibrational transition of the selected cluster, the cluster absorbs the IR photon.

  • Signal Detection : The absorption of the IR photon leads to a depletion of the ion signal for that specific cluster size, as the vibrationally excited cluster may dissociate or have a shifted absorption for the UV laser. By scanning the IR laser frequency and monitoring the ion signal, a vibrational spectrum is recorded.[1]

Stimulated Raman-Ultraviolet (SR-UV) Double Resonance Spectroscopy

This method is employed to observe Raman-active vibrations, such as the symmetric O-H stretch, which may be weak in IR spectroscopy.

  • Cluster Generation and Selection : Similar to the IR-UV double resonance technique, clusters are generated in a supersonic expansion and a specific cluster size is targeted using a UV laser for ionization and mass spectrometric detection.[1][2]

  • Raman Excitation : Two laser beams, a pump and a Stokes beam, are overlapped in time and space and interact with the molecular beam. When the frequency difference between the pump and Stokes lasers matches a Raman-active vibrational frequency of the target cluster, stimulated Raman scattering occurs, leading to a population of the vibrationally excited state.

  • Signal Detection : The subsequent UV ionization laser probes the vibrationally excited population. An enhancement in the ion signal is observed when the Raman transition is resonant. The Raman spectrum is obtained by scanning the frequency difference between the pump and Stokes lasers.[1][2]

Visualizations

Experimental Workflow for IR-UV Double Resonance Spectroscopy

IR_UV_Workflow cluster_generation Cluster Generation phenol_h2o Phenol + H₂O Vapor + He Carrier Gas nozzle Pulsed Nozzle phenol_h2o->nozzle expansion Supersonic Expansion nozzle->expansion interaction Laser-Molecule Interaction Zone expansion->interaction Molecular Beam ir_laser Tunable IR Laser ir_laser->interaction uv_laser Fixed UV Laser uv_laser->interaction tof_ms Time-of-Flight Mass Spectrometer interaction->tof_ms detector Ion Detector tof_ms->detector data Data Acquisition (Ion Signal vs. IR Frequency) detector->data Hydration_Shifts cluster_effects Spectroscopic Effects phenol Phenol (Bare Molecule) cluster Phenol-(H₂O)n Cluster (Hydrogen Bonding) phenol->cluster h2o Water Molecule(s) h2o->cluster redshift Redshift of Phenolic O-H Stretch (IR/Raman) cluster->redshift intensity Increased IR Intensity of Phenolic O-H Stretch cluster->intensity new_bands Appearance of Water O-H Stretching Bands cluster->new_bands

References

Computational Modeling of Phenol Hydration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, a foundational aromatic alcohol, serves as a crucial model system for understanding the hydration of more complex biomolecules, such as proteins and nucleic acids, where the phenol moiety is a recurring structural motif. The interaction of phenol with water molecules governs its solubility, reactivity, and biological activity. Consequently, a detailed understanding of the hydration process at a molecular level is paramount for advancements in drug design, materials science, and biochemistry.

Computational modeling has emerged as a powerful tool to elucidate the intricate details of phenol-water interactions, providing insights that are often difficult to obtain through experimental methods alone. This technical guide provides an in-depth overview of the computational approaches used to model phenol hydration, summarizes key quantitative findings, details relevant experimental protocols for model validation, and visualizes the workflows involved.

Core Computational Modeling Strategies

The computational investigation of phenol hydration employs a range of methods, from highly accurate quantum mechanical calculations on small clusters to classical molecular dynamics simulations of phenol in bulk water.

Quantum Mechanics (QM) Methods

Quantum mechanics methods are essential for accurately describing the electronic structure and energetics of phenol-water interactions, particularly hydrogen bonding and π-interactions. These methods are typically applied to small phenol-(H₂O)n clusters.

  • Ab Initio and Density Functional Theory (DFT): Methods like Møller-Plesset perturbation theory (MP2, MP4) and DFT with functionals such as B3LYP and ωB97XD are commonly used to optimize the geometries of phenol-water clusters and calculate their interaction energies.[1][2] Basis sets like 6-311++G(d,p) and aug-cc-pVDZ are often employed to provide a good balance between accuracy and computational cost.[3][4]

  • Quantum Monte Carlo (QMC): Techniques like the rigid-body diffusion quantum Monte Carlo (RB-DMC) method are used to investigate the ground-state structure and energetics of phenol-water clusters, accounting for quantum zero-point effects which can be significant in determining the relative energies and geometries of different isomers.[3]

  • Quantum Theory of Atoms in Molecules (QTAIM): This analysis is performed on the calculated electron density to characterize the nature of the chemical bonds, including strong OH···O hydrogen bonds, weak CH···O interactions, and OH···π interactions that stabilize the phenol-water clusters.[4][5]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of phenol in an aqueous environment over time, providing insights into the structure and dynamics of the hydration shell.

  • Classical MD: These simulations use force fields to describe the interactions between atoms. They are computationally efficient and can be used to simulate large systems over long timescales.[6] Classical MD is often used to identify initial configurations of phenol-water clusters for further QM optimization.[4][5]

  • Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces are calculated "on-the-fly" using quantum mechanics, providing a more accurate description of the interactions.[2] This method is computationally expensive and is typically used for smaller systems and shorter timescales.

  • Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods offer a compromise by treating the solute (phenol) and its immediate interacting water molecules with a high level of QM theory, while the rest of the solvent is treated with a more efficient MM force field.[7]

Monte Carlo (MC) Simulations

Monte Carlo simulations are another statistical mechanics method used to study the thermodynamics of phenol hydration. These simulations, often performed in the isobaric-isothermal (NPT) ensemble, can be used to calculate thermodynamic properties such as the hydration enthalpy and Gibbs free energy.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from computational studies on phenol hydration.

Table 1: Interaction and Dissociation Energies of Phenol-Water Clusters

Cluster/InteractionComputational MethodBasis SetInteraction/Dissociation Energy (kcal/mol)Reference
Phenol-Water Complex (Model-1)MP46-311++G(d,p)-28 to -15 (approx.)[1]
Phenol Monohydrate (D₀)DLPNO-CCSD(T)AVQZ6.55[9]
Phenol Monohydrate (Dₑ)DLPNO-CCSD(T)AVQZ7.62[9]

Table 2: Thermodynamic Properties of Phenol Hydration

Thermodynamic PropertyComputational MethodValueReference
Hydration Free EnergyCluster Continuum Solvation Model-6.6 kcal/mol[4]
Hydration Free EnergyYANK (Explicit TIP3P Water)Example Calculation[10]
Hydration EnthalpyMonte Carlo SimulationIn good agreement with experiment[8]
O-H Bond Dissociation Enthalpy in WaterMonte Carlo Simulation~7 kcal/mol above gas phase value[8]

Table 3: Structural Parameters of Hydrated Phenol

ParameterSystemComputational MethodValueReference
Hydrogen Bond Distance (-OH-----OH₂)Phenol-Water ComplexMP41.8 Å[1]
Average Number of H-bonds (Hydroxyl Group)Phenol in Water (Ambient)MD Simulation1.55[11]
Average Number of H-bonds (π-complex)Phenol in Water (Ambient)MD Simulation0.84[11]
Average Number of Accepted H-bonds by PhenolPhenol in Water (Ambient)MD Simulation0.55[11]

Experimental Protocols for Validation

Experimental techniques are crucial for validating the structures, energies, and vibrational frequencies predicted by computational models.

High-Resolution UV Spectroscopy

High-resolution UV spectroscopy techniques are used to probe the vibronic structure of phenol and its water clusters in the gas phase.

  • Methodology: A sample of phenol is seeded in a carrier gas (e.g., Argon) and expanded through a nozzle into a vacuum chamber, forming a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra. The jet is then crossed with a tunable UV laser beam. When the laser frequency is resonant with an electronic transition, the molecule absorbs a photon and is excited. The subsequent fluorescence is collected by a photomultiplier tube. By scanning the laser frequency, a fluorescence excitation spectrum is recorded. For mass-selective detection, resonance-enhanced multiphoton ionization (REMPI) coupled with a time-of-flight mass spectrometer is used.[12][13]

UV Double-Resonance Spectroscopy

This technique is used to record the spectra of individual clusters and isomers, even when their absorption bands overlap.

  • Methodology: Two UV laser beams are used. The first laser (pump) is fixed at a frequency corresponding to a specific vibronic transition of a particular cluster, which is identified through methods like spectral hole burning. This selectively excites only that species. A second, tunable laser (probe) is then used to further excite or ionize the already excited molecules. By scanning the probe laser and monitoring the resulting ion signal or fluorescence dip, a size- and isomer-specific spectrum is obtained. This method has been used to study the intermolecular vibrations of jet-cooled phenol(H₂O)₂₋₅.[14]

Infrared (IR) Spectroscopy

IR spectroscopy provides direct information about the hydrogen-bonding environment by probing the vibrational frequencies of the O-H oscillators.

  • Methodology: In IR-UV double-resonance spectroscopy, a tunable IR laser excites the O-H stretch vibrations of the phenol-water clusters in the supersonic jet. An UV laser, tuned to a specific electronic transition of a cluster, is fired after a short delay. If the IR laser is resonant with a vibrational transition, it depletes the ground state population, leading to a decrease in the UV-induced fluorescence or ion signal. By scanning the IR frequency, a size-selective IR spectrum is recorded. This has been instrumental in studying the structures of phenol-(H₂O)n clusters.[12]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflows and logical relationships in the computational and experimental study of phenol hydration.

Computational_Workflow_QM cluster_0 Initial Structure Generation cluster_1 Quantum Mechanical Calculation cluster_2 Analysis MD Classical MD Simulation Opt Geometry Optimization (e.g., ωB97XD/aug-cc-pVDZ) MD->Opt Initial Configurations Manual Manual Cluster Building Manual->Opt Freq Frequency Calculation Opt->Freq Energy Single-Point Energy (e.g., MP2, CCSD(T)) Opt->Energy Struct Optimized Structures Opt->Struct QTAIM QTAIM Analysis Opt->QTAIM Thermochem Thermochemistry (ΔG, ΔH) Freq->Thermochem Spectra Simulated Spectra Freq->Spectra Energy->Thermochem

Caption: Workflow for a Quantum Mechanical (QM) microsolvation study of phenol.

MD_Workflow cluster_0 System Setup cluster_1 Simulation Protocol cluster_2 Analysis Solute Phenol Structure System Solvated System Assembly Solute->System Solvent Water Model (e.g., TIP3P) Solvent->System Forcefield Force Field Parameters Forcefield->System Min Energy Minimization System->Min Equil Equilibration (NVT, NPT) Min->Equil Prod Production Run (MD) Equil->Prod Trajectory MD Trajectory Prod->Trajectory RDF Radial Distribution Functions Trajectory->RDF HBonds Hydrogen Bond Analysis Trajectory->HBonds FreeEnergy Free Energy Calculation (e.g., TI, FEP) Trajectory->FreeEnergy

Caption: General workflow for a Molecular Dynamics (MD) simulation of phenol in water.

Experiment_Theory_Interplay cluster_exp Experimental Spectroscopy cluster_comp Computational Modeling ExpSpec Experimental Spectra (IR, UV) Validation Validation & Refinement ExpSpec->Validation ExpStruct Structural Information (e.g., Rotational Constants) ExpStruct->Validation CompModel Theoretical Models (QM, MD) CompSpec Simulated Spectra CompModel->CompSpec CompStruct Predicted Structures & Energies CompModel->CompStruct CompSpec->Validation CompStruct->Validation Validation->ExpSpec Suggest New Experiments Validation->CompModel Refine Model

Caption: Interplay between experiment and theory in phenol hydration studies.

Conclusion

The computational modeling of phenol hydration is a mature and active field of research that leverages a diverse array of theoretical methods. Quantum mechanics provides a highly detailed picture of the fundamental interactions in small phenol-water clusters, while molecular dynamics and Monte Carlo simulations offer insights into the thermodynamics and dynamic behavior of phenol in bulk water. The continuous development of computational methods, coupled with validation against high-resolution experimental data, is progressively enhancing our understanding of the solvation process. This knowledge is not only of fundamental importance but also has significant practical implications for the rational design of drugs and materials where phenol-water interactions play a critical role.

References

The Emerging Landscape of Phenolic Clathrates: A Technical Guide to Discovery, Characterization, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and characterization of novel clathrate compounds formed by phenol and its derivatives. As the fields of supramolecular chemistry and crystal engineering continue to advance, the unique host-guest chemistry of phenolic compounds presents compelling opportunities for innovation, particularly within the pharmaceutical sciences. This document details the structural underpinnings of these clathrates, comprehensive experimental protocols for their synthesis and analysis, and a forward-looking perspective on their application in advanced drug delivery systems.

Introduction to Phenol-Based Clathrates

Clathrates are multi-component solid-state compounds wherein "guest" molecules are entrapped within the caged crystalline framework of "host" molecules.[1] While water-based clathrate hydrates are widely known, a significant class of these materials is formed by organic hosts, with phenols and their derivatives being of particular interest.[2] In these structures, phenol molecules, through hydrogen bonding, create a lattice with cavities that can encapsulate a variety of guest molecules without the formation of covalent bonds.[3]

The initial discovery of phenol's ability to form inclusion compounds dates back to the mid-20th century, with simple gases like hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) identified as guests.[4] These early studies established the fundamental principle of phenol as a versatile host molecule. More recent research has expanded to phenolic derivatives, such as hydroquinone, which exhibit robust and well-defined clathrate-forming properties with various guests, offering a fertile ground for the design of new materials.[5][6]

The primary driving forces for the formation and stability of these host-guest systems are non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.[7] The specific geometry and chemical nature of the phenolic host and the size and shape of the guest molecule dictate the final structure and properties of the clathrate.

Quantitative Data on Phenolic Clathrate Systems

The systematic study of phenolic clathrates requires precise quantitative data to understand their stability, formation conditions, and stoichiometry. While research into novel simple phenol clathrates is an evolving field, significant data has been generated for clathrates of the phenolic derivative hydroquinone (β-hydroquinone), which serves as an excellent model system.

Table 1: Dissociation Temperatures of Historical Phenol Clathrates at 1 atm

Guest MoleculeHost-to-Guest RatioDissociation Temperature (°C)
Carbon Dioxide (CO₂)3:1-10.3
Xenon (Xe)3:14.0
Hydrogen Chloride (HCl)3:15.8
Hydrogen Sulfide (H₂S)3:125.3
Hydrogen Bromide (HBr)3:128.5
Sulfur Dioxide (SO₂)3:139.0

Data sourced from historical studies on simple phenol clathrates.

Table 2: Structural and Thermodynamic Data for Hydroquinone (β-HQ) Clathrates

Guest MoleculeLattice Parameters (Å)Guest Occupancy (%)Dissociation Temperature (K)
Carbon Dioxide (CO₂)a = 16.32, c = 5.86~99363 ± 2
Methane (CH₄)a = 16.38, c = 5.92~98390 ± 2

Data compiled from recent studies on hydroquinone clathrates, providing a model for novel phenolic derivative systems.[6][8]

Experimental Protocols

The successful synthesis and analysis of novel phenolic clathrates hinge on meticulous experimental procedures. Below are detailed methodologies for the synthesis of hydroquinone-CO₂ clathrates, which can be adapted for other phenol-based systems, and the subsequent characterization techniques.

Synthesis of Hydroquinone-CO₂ Clathrate Crystals

This protocol is based on the recrystallization from a solution under a pressurized guest atmosphere.

Materials and Equipment:

  • High-purity hydroquinone (HQ)

  • Ethanol (solvent)

  • High-pressure view cell or reactor equipped with a stirrer, temperature control, and gas inlet/outlet

  • High-purity CO₂ gas

  • Filtration apparatus (e.g., Büchner funnel)

  • Chloroform (for purification)

Procedure:

  • Solution Preparation: Prepare a saturated solution of hydroquinone in ethanol at a controlled temperature (e.g., 298 K).

  • Pressurization: Transfer the solution to the high-pressure cell. Seal the vessel and slowly pressurize with CO₂ gas at a constant rate (e.g., 0.1 bar/min) until the target pressure is reached. The pressure should be sufficient to ensure CO₂ dissolution and clathrate formation.

  • Crystallization: Maintain the system at a constant temperature and pressure with gentle stirring. Clathrate crystals will begin to form, often observed first at the gas-liquid interface and then settling throughout the solution. The crystallization process may take several hours to days to reach equilibrium.

  • Crystal Harvesting: Once crystallization is complete, rapidly depressurize the vessel and immediately filter the contents to separate the crystals from the mother liquor.

  • Purification: Wash the harvested crystals with a solvent in which the native hydroquinone is soluble but the clathrate is not, such as chloroform. This step removes any unreacted α-hydroquinone. The denser clathrate crystals can be separated from the less dense native HQ crystals by density differences in the wash solvent.

  • Drying and Storage: Dry the purified crystals under a gentle stream of nitrogen or in a vacuum desiccator. Store the crystals in a sealed container at low temperature to prevent guest release.

Key Characterization Techniques
  • X-ray Diffraction (XRD): Single-crystal or powder XRD is essential to determine the crystal structure, lattice parameters, and host-guest arrangement.[8]

  • Raman and Infrared (IR) Spectroscopy: These techniques are used to confirm the presence of the guest molecule within the host lattice by identifying characteristic vibrational modes of the encapsulated guest.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the host-guest interactions and the dynamics of the guest molecule within the cavity.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the clathrate and the host-to-guest ratio by measuring the mass loss corresponding to the release of the guest molecule upon heating.[6]

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the dissociation temperature and the enthalpy of dissociation of the clathrate.

Visualization of Structures and Processes

Diagrams created using Graphviz provide a clear visual representation of the abstract concepts and workflows involved in the study of phenolic clathrates.

G Figure 1: Host-Guest Principle in Phenol Clathrates cluster_host Phenol Host Lattice cluster_clathrate Phenol Clathrate p1 Phenol p2 Phenol pc1 Phenol p3 Phenol p4 Phenol g1 Guest guest_in_cage Guest pc2 Phenol pc3 Phenol pc4 Phenol

Figure 1: Host-Guest Principle in Phenol Clathrates

G Figure 2: Experimental Workflow for Phenolic Clathrate Discovery cluster_char 4. Characterization prep 1. Solution Preparation (Phenolic Host + Solvent) synth 2. Synthesis (Pressurization with Guest Molecule) prep->synth Controlled T, P harvest 3. Harvesting & Purification (Filtration & Washing) synth->harvest Rapid Depressurization xrd XRD (Structure) harvest->xrd spec Spectroscopy (Raman, IR, NMR) harvest->spec thermal Thermal Analysis (TGA, DSC) harvest->thermal data 5. Data Analysis (Stability, Stoichiometry) xrd->data spec->data thermal->data

Figure 2: Experimental Workflow for Phenolic Clathrate Discovery

G Figure 3: Phenolic Clathrates in Drug Delivery cluster_problem Challenge cluster_solution Clathrate-Based Solution cluster_outcome Potential Outcome drug Poorly Soluble API (Low Bioavailability) encap Encapsulation in Phenolic Host Lattice drug->encap form Formation of Drug-Phenol Clathrate encap->form outcome1 Enhanced Solubility & Stability form->outcome1 outcome2 Controlled Release of API outcome1->outcome2 outcome3 Improved Bioavailability outcome2->outcome3

Figure 3: Phenolic Clathrates in Drug Delivery

Applications in Drug Development

The ability of host-guest systems to encapsulate molecules makes them highly attractive for pharmaceutical applications. The encapsulation of active pharmaceutical ingredients (APIs) within a host lattice can significantly alter their physicochemical properties, addressing common challenges in drug development.[9]

  • Enhanced Solubility and Bioavailability: Many promising drug candidates are abandoned due to poor water solubility. Encapsulating a hydrophobic API within a more soluble host-guest complex can improve its dissolution rate and, consequently, its bioavailability.[7] Phenolic hosts, with their tunable properties, offer a potential new class of excipients for this purpose.

  • Stabilization of APIs: Sensitive APIs can be protected from degradation (e.g., by oxidation or hydrolysis) when sequestered within the protective cavity of a clathrate structure. This can lead to improved shelf-life and stability of drug formulations.

  • Controlled Release: The release of the guest drug molecule from the clathrate is governed by the thermodynamics of the host-guest interaction and the surrounding environment. This provides a mechanism for developing controlled-release formulations, where the drug is released at a specific site or over a prolonged period.[10]

  • Novel Formulation Strategies: The formation of clathrates can be integrated into advanced formulation processes like freeze-drying. For instance, using a water-organic solvent mixture that forms a clathrate upon freezing can lead to a stable, amorphous dispersion of the API with improved dissolution characteristics.[5] While demonstrated with THF hydrates, this principle is directly applicable to systems involving phenolic hosts.

The development of phenol-based clathrates for drug delivery is still in its nascent stages. However, the extensive research on analogous systems, such as cyclodextrins and calixarenes, provides a strong proof-of-concept.[9][11] The versatility of phenol chemistry and the potential for designing a wide array of host structures through substitution make this a promising frontier for pharmaceutical innovation.

Conclusion and Future Outlook

The study of novel phenol clathrate hydrates and related phenolic host-guest compounds is a field rich with potential. Building on a foundation of historical discoveries, modern research, particularly with phenolic derivatives like hydroquinone, is elucidating the detailed structural and thermodynamic principles that govern their formation. For researchers and drug development professionals, these systems represent a new platform for materials design and pharmaceutical formulation.

Future research should focus on discovering novel phenol-based host molecules with tailored cavity sizes and chemical properties, expanding the range of guest molecules that can be encapsulated, and conducting detailed studies on the encapsulation and release kinetics of pharmaceutically relevant guest molecules. The translation of these fundamental discoveries into practical applications will require a multidisciplinary approach, combining organic synthesis, crystal engineering, physical chemistry, and pharmaceutical science. The insights and protocols presented in this guide serve as a foundational resource for advancing this exciting area of research.

References

An In-depth Technical Guide to Phenol Tetrahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of phenol tetrahydrate, a hydrated form of the aromatic organic compound, phenol. This document is intended for an audience with a strong scientific background, including researchers and professionals in the fields of chemistry and drug development.

Molecular Formula and Weight

Phenol is an aromatic organic compound with the molecular formula C₆H₅OH.[1] The term "tetrahydrate" indicates the association of four molecules of water with one molecule of phenol. Therefore, the molecular formula of phenol tetrahydrate is C₆H₆O·4H₂O.

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Phenol has a molecular weight of approximately 94.11 g/mol .[2][3][4][5] The molecular weight of water (H₂O) is approximately 18.015 g/mol .

The total molecular weight of phenol tetrahydrate is calculated as follows:

  • Molecular Weight of Phenol: 94.11 g/mol

  • Molecular Weight of four Water Molecules: 4 * 18.015 g/mol = 72.06 g/mol

  • Total Molecular Weight of Phenol Tetrahydrate: 94.11 g/mol + 72.06 g/mol = 166.17 g/mol

This data is summarized in the table below for clarity and ease of comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )
PhenolC₆H₆O94.11[2][4]
WaterH₂O18.015
Phenol TetrahydrateC₆H₆O·4H₂O166.17

Conceptual Formation of Phenol Tetrahydrate

The formation of phenol tetrahydrate involves the hydration of a phenol molecule with four molecules of water. This interaction is primarily driven by hydrogen bonding between the hydroxyl group of phenol and the water molecules.

formation_of_phenol_tetrahydrate phenol Phenol (C₆H₆O) phenol_tetrahydrate Phenol Tetrahydrate (C₆H₆O·4H₂O) phenol->phenol_tetrahydrate + water 4 Water (4H₂O) water->phenol_tetrahydrate +

Caption: Formation of Phenol Tetrahydrate from Phenol and Water.

Experimental Protocols

3.1. Synthesis of Phenol Tetrahydrate

A general approach to forming a hydrate of an organic compound involves dissolving the anhydrous compound in water and inducing crystallization at a controlled temperature.

  • Materials: Anhydrous Phenol, Distilled Water.

  • Procedure:

    • Dissolve a known quantity of anhydrous phenol in a minimal amount of distilled water at a slightly elevated temperature to ensure complete dissolution.

    • Slowly cool the saturated solution to a temperature below the freezing point of the solution. The precise temperature would need to be determined empirically.

    • Allow crystals to form over a period of several hours to days.

    • Isolate the crystals by filtration.

    • Gently dry the crystals under controlled humidity to prevent efflorescence (loss of water of hydration).

3.2. Characterization of Phenol Tetrahydrate

To confirm the formation and stoichiometry of phenol tetrahydrate, a combination of analytical techniques would be employed.

  • Thermogravimetric Analysis (TGA): To determine the water content by measuring the mass loss upon heating. A weight loss corresponding to four moles of water per mole of phenol would be expected.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and observe phase transitions associated with dehydration.

  • Infrared (IR) Spectroscopy: To observe shifts in the O-H stretching frequencies, indicating hydrogen bonding between phenol and water molecules.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the crystal lattice, confirming the arrangement of phenol and water molecules.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of phenol tetrahydrate.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis dissolution Dissolve Phenol in Water cooling Controlled Cooling dissolution->cooling crystallization Crystallization cooling->crystallization isolation Crystal Isolation crystallization->isolation tga TGA isolation->tga dsc DSC isolation->dsc ir IR Spectroscopy isolation->ir xrd X-ray Crystallography isolation->xrd confirm_stoichiometry Confirm Stoichiometry tga->confirm_stoichiometry dsc->confirm_stoichiometry ir->confirm_stoichiometry determine_structure Determine Structure xrd->determine_structure

Caption: General Experimental Workflow for Phenol Tetrahydrate.

References

An In-depth Technical Guide to the Solubility of Phenol in Water at Different Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenol in water as a function of temperature. The phenol-water system is a classic example of partial miscibility, exhibiting an upper critical solution temperature (UCST), above which the two components are miscible in all proportions. Understanding this behavior is crucial in various scientific and industrial applications, including solvent extraction, drug formulation, and chemical synthesis.

Quantitative Solubility Data

The mutual solubility of phenol and water is highly dependent on temperature. Below the upper critical solution temperature, the two liquids form two immiscible conjugate solutions: a water-rich phase (solution of phenol in water) and a phenol-rich phase (solution of water in phenol). As the temperature increases, the mutual solubility of the two phases increases until they merge into a single homogeneous phase at the critical solution temperature.

The following table summarizes the experimentally determined mutual solubility data for the phenol-water system at various temperatures.

Temperature (°C)Solubility of Phenol in Water (wt%)Solubility of Water in Phenol (wt%)
208.627.4
309.532.5
4011.839.0
5016.046.5
6024.055.0
65.533.333.3
66.8Miscible in all proportionsMiscible in all proportions
67Miscible in all proportionsMiscible in all proportions
68.5Miscible in all proportionsMiscible in all proportions

Note: The critical solution temperature for the phenol-water system is reported to be in the range of 65.5°C to 68.5°C.[1][2] Above this temperature, phenol and water are completely miscible.[3][4][5][6][7][8] The composition at the critical point is approximately 33.3-36.1% phenol by weight.[2][6][7][9]

Experimental Protocol for Determining Mutual Solubility

The mutual solubility curve of the phenol-water system is typically determined by observing the temperature at which a mixture of known composition transitions from a two-phase system to a single-phase system (and vice versa). This transition temperature is often referred to as the clearing temperature or cloud point.

Materials and Apparatus
  • Phenol (analytical grade)

  • Distilled or deionized water

  • Boiling tubes or sealed vials

  • Water bath with a temperature controller and stirrer

  • Calibrated thermometer (0.1°C resolution)

  • Burettes or pipettes for accurate volume/mass measurement

  • Balance (for measurements by weight)

Procedure
  • Preparation of Mixtures : Prepare a series of mixtures of phenol and water with varying compositions (e.g., from 5% to 80% phenol by weight) in separate, labeled boiling tubes or vials.[10] Accurately measure the required amounts of phenol and water by weight or volume.

  • Sealing the Tubes : Securely seal the tubes to prevent any loss of components due to evaporation, especially at elevated temperatures.

  • Heating and Observation : Place the tubes in a water bath and begin to heat the bath slowly and steadily, while continuously stirring the water to ensure uniform temperature distribution.[10]

  • Determining the Clearing Temperature : For each tube, carefully observe the mixture as the temperature rises. The temperature at which the turbidity of the mixture disappears and a single, clear, homogeneous phase is formed is recorded as the clearing temperature (T1).[11]

  • Cooling and Observation : After the clearing temperature is recorded, turn off the heater and allow the water bath to cool down slowly while still stirring.

  • Determining the Cloud Point : Observe the mixture as it cools. The temperature at which turbidity reappears, indicating the separation into two phases, is recorded as the cloud point (T2).[11]

  • Data Analysis : The average of the clearing temperature and the cloud point ((T1 + T2) / 2) is taken as the miscibility temperature for that specific composition.

  • Plotting the Mutual Solubility Curve : Plot a graph of the miscibility temperature (y-axis) against the weight percentage of phenol (x-axis). The resulting curve will be a parabola, and the peak of this curve represents the upper critical solution temperature (UCST) and the critical composition.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the phenol-water mutual solubility curve.

ExperimentalWorkflow A Prepare Phenol-Water Mixtures (Varying Compositions) B Seal Tubes A->B C Heat Slowly in Water Bath B->C D Observe Disappearance of Turbidity (Record Clearing Temperature T1) C->D E Cool Slowly D->E F Observe Reappearance of Turbidity (Record Cloud Point T2) E->F G Calculate Average Miscibility Temperature ((T1 + T2) / 2) F->G H Plot Miscibility Temperature vs. % Phenol G->H I Determine Upper Critical Solution Temperature (UCST) H->I

Figure 1: Experimental workflow for determining the mutual solubility of phenol and water.
Phase Diagram for the Phenol-Water System

The phase diagram below illustrates the temperature-composition relationship for the phenol-water system, showing the region of partial miscibility and the upper critical solution temperature.

PhenolWaterPhaseDiagram Phenol-Water Phase Diagram xaxis Composition (% Phenol by Weight) yaxis Temperature (°C) 0 0 100 100 0_y 0 20_y 20 40_y 40 60_y 60 80_y 80 100_y 100 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ucst UCST ~67°C one_phase One Phase (Homogeneous Solution) two_phases Two Phases (Water-rich + Phenol-rich)

Figure 2: Temperature-composition phase diagram for the phenol-water system.

References

Probing the Hydrogen Bonding Network in Phenol-Tetrahydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenol, a fundamental aromatic alcohol, serves as a crucial model system for understanding non-covalent interactions in more complex biological and chemical systems, including its role in the structure of the amino acid tyrosine. The hydration of phenol, specifically its interaction with a discrete number of water molecules, provides a lens through which to examine the intricate dance of hydrogen bonds that dictate molecular recognition, solvation, and the stability of pharmaceutical compounds. This technical guide delves into the hydrogen bonding network of the phenol-tetrahydrate system, drawing upon computational studies and experimental data from related phenol-water complexes to elucidate the structural and energetic landscape of this cluster. While a definitive crystal structure for a discrete phenol-tetrahydrate complex is not extensively reported, a wealth of spectroscopic and computational data on smaller phenol-water clusters allows for a detailed and predictive understanding of its hydrogen bonding architecture.

The Nature of Hydrogen Bonding in Phenol-Water Complexes

The primary interaction driving the formation of phenol-water clusters is the hydrogen bond, a strong type of dipole-dipole interaction. In this system, the hydroxyl group (-OH) of phenol is the principal player, capable of acting as both a hydrogen bond donor and, to a lesser extent, an acceptor. Water molecules, with their two hydrogen atoms and two lone pairs on the oxygen, are versatile partners in forming extended hydrogen-bonding networks.

Computational studies, primarily employing ab initio and density functional theory (DFT) methods, have been instrumental in dissecting the energetics and geometries of these interactions.[1] Phenol typically acts as a hydrogen bond donor to a water molecule, forming a strong O-H···O bond.[2] This interaction is significantly stronger than the hydrogen bonds between water molecules themselves.[3] The aromatic π-system of the phenol ring can also participate in weaker C-H···π and O-H···π interactions, which contribute to the overall stability of the cluster.[2]

Quantum mechanical calculations have shown that the most stable conformation for a phenol-water complex involves the phenol's hydroxyl group donating a proton to a water molecule.[4] The interaction energy for this primary hydrogen bond is significant, contributing substantially to the stability of the complex.[4] As more water molecules are added to form a cluster like phenol-tetrahydrate, they tend to form a hydrogen-bonded chain or ring structure, with the initial water molecule acting as a bridge between the phenol and the rest of the water network.

Experimental and Computational Methodologies

The elucidation of the hydrogen bonding network in phenol-water complexes relies on a synergistic combination of experimental techniques and computational modeling.

Experimental Protocols

A variety of spectroscopic techniques are employed to probe the structure and dynamics of phenol-water clusters in the gas phase and in solution.

  • Infrared (IR) Spectroscopy : This is a primary tool for identifying hydrogen bonding. The O-H stretching frequency of phenol is sensitive to its environment. In an un-bonded state (monomer), the O-H stretch appears at a higher frequency. Upon hydrogen bonding, this stretching frequency shifts to a lower wavenumber (a "red shift"), with the magnitude of the shift correlating with the strength of the hydrogen bond.[5]

    • Methodology : Solutions of phenol in a non-polar solvent (e.g., carbon tetrachloride) at varying concentrations are prepared. Infrared spectra are recorded over the O-H stretching region (typically 3100-3700 cm⁻¹). The appearance and growth of a broad band at lower frequency with increasing concentration indicates the formation of hydrogen-bonded species like dimers and larger clusters.[5]

  • Raman Spectroscopy : This technique provides complementary information to IR spectroscopy and is particularly useful for studying aqueous solutions.[1]

  • X-ray and Neutron Diffraction : For solid-state structures, such as phenol hemihydrate, these diffraction techniques provide precise atomic coordinates, allowing for the direct measurement of hydrogen bond lengths and angles.[6]

    • Methodology (Neutron Powder Diffraction for Phenol Hemihydrate) : A deuterated sample is often used to better locate the hydrogen (deuterium) atoms. The sample is cooled to a low temperature to reduce thermal motion. A neutron beam of a specific wavelength is directed at the sample, and the diffraction pattern is collected as a function of scattering angle. The crystal structure is then refined from the diffraction data using Rietveld analysis.[6]

Computational Protocols

Computational chemistry provides a powerful means to investigate the structures and energetics of transient or difficult-to-isolate clusters like phenol-tetrahydrate.

  • Ab initio and Density Functional Theory (DFT) Calculations : These quantum mechanical methods are used to calculate the optimized geometries, interaction energies, and vibrational frequencies of phenol-water clusters.[1][4]

    • Methodology : The initial geometry of the phenol-(H₂O)₄ cluster is constructed based on chemical intuition. The geometry is then optimized using a chosen level of theory (e.g., MP2, ωB97XD) and basis set (e.g., 6-311++G(d,p)).[4] Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the vibrational spectrum, which can be compared with experimental IR or Raman data.

Quantitative Data on Phenol-Water Interactions

The following tables summarize key quantitative data derived from computational studies on phenol-water complexes. It is important to note that these values are for smaller clusters and serve as a model for the interactions within a tetrahydrate system.

Interaction Parameter Value Method Reference
H-bond distance (Phenol O-H···OH₂)1.8 ÅMP4[4]
Interaction Energy (Phenol-water)~ -7 to -8 kcal/molMP2/6-31G[1]
Enthalpy Change (ΔH°) (Phenol-water)Negative (exothermic)MP2[4]
Vibrational Frequency Wavenumber (cm⁻¹) Assignment Reference
"Free" O-H stretch (Phenol monomer)~3579Non-hydrogen bonded O-H[5]
"Bound" O-H stretch (Phenol dimer/trimer)~3390Hydrogen bonded O-H[5]
Phenol monohydrate O-H stretch3499Phenol as H-bond donor to water[2]

Visualizing the Hydrogen Bonding Network and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the putative hydrogen bonding network in a phenol-tetrahydrate cluster and a general experimental workflow for its characterization.

G Phenol-Tetrahydrate Hydrogen Bonding Network P Phenol (C6H5OH) W1 H2O P->W1 O-H···O W2 H2O W1->W2 W3 H2O W2->W3 W4 H2O W3->W4 W4->W1 G Experimental Workflow for Phenol-Hydrate Analysis cluster_sample Sample Preparation cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Analysis & Interpretation prep Prepare Phenol Solution (varying concentrations) ir FTIR Spectroscopy prep->ir raman Raman Spectroscopy prep->raman analysis Correlate Experimental Spectra with Computational Results ir->analysis raman->analysis dft DFT/Ab initio Calculations (Geometry Optimization, Frequencies) dft->analysis structure Elucidate Hydrogen Bonding Network analysis->structure

References

An In-depth Technical Guide on the Industrial Applications of Phenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Phenol;tetrahydrate" is not a standard, recognized chemical entity in scientific literature or industrial applications. This guide will focus on the well-documented and extensive industrial applications of Phenol (C₆H₅OH) . The role of water in phenol's industrial processes will be addressed where relevant.

Phenol is a cornerstone of the chemical industry, serving as a critical precursor to a vast array of materials and chemical compounds.[1][2] With a global production of approximately 7 million tonnes per year, its significance in manufacturing is undeniable.[1] This guide provides a detailed overview of its primary industrial applications, complete with quantitative data, experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Production of Phenolic Resins (Phenoplasts)

One of the oldest and most significant applications of phenol is in the production of phenolic resins, such as Bakelite.[1][3] These thermosetting polymers are synthesized through the reaction of phenol with formaldehyde and are prized for their heat resistance, mechanical strength, and adhesive properties.[4][5] They are broadly classified into two types: Novolacs and Resoles.[3]

Applications:

  • Adhesives for plywood and oriented strand board[6]

  • Molded products like laboratory countertops and electrical switches[3][7]

  • Laminates and insulation materials[6][8]

  • Coatings and foundry molds[6][9]

Quantitative Data: Phenolic Resin Synthesis Parameters

ParameterNovolac ResinsResole Resins
Catalyst Acid (e.g., sulfuric acid, zinc oxide)[5][9]Base (e.g., sodium hydroxide, ammonia)[3][4]
Phenol:Formaldehyde Molar Ratio > 1 (Phenol in excess)[3][9]< 1 (Formaldehyde in excess, typically ~1.5)[3][8]
Reaction Temperature Below 95°C[9]Initial stage around 70°C, curing around 120°C[3][8]
pH AcidicAlkaline (maximum rate around pH 10)[4][8]
Curing Agent Required (e.g., hexamine)[4]Not required (self-curing with heat)[4]

Experimental Protocol: Laboratory Synthesis of a Phenol-Formaldehyde Resin (Bakelite) [10]

  • Reaction Mixture Preparation: In a 500ml beaker, combine 5ml of glacial acetic acid, 2.5ml of formaldehyde solution, and 2 grams of phenol. Stir the mixture thoroughly.

  • Catalysis: Carefully add a few milliliters of concentrated hydrochloric acid to the mixture.

  • Heating: Place the beaker in a water bath and heat until a light pink-colored solid plastic forms.

  • Purification: Remove the resulting solid residue and wash it multiple times with distilled water.

  • Drying: Filter the product and allow it to dry to obtain the Bakelite resin.

Note: This reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as the reactants are hazardous.[10]

G Phenolic Resin Synthesis Pathways Phenol Phenol Acid_Catalyst Acid Catalyst (Phenol > Formaldehyde) Phenol->Acid_Catalyst Base_Catalyst Base Catalyst (Formaldehyde > Phenol) Phenol->Base_Catalyst Formaldehyde Formaldehyde Formaldehyde->Acid_Catalyst Formaldehyde->Base_Catalyst Novolac Novolac Prepolymer Acid_Catalyst->Novolac Polycondensation Resole Resole Prepolymer Base_Catalyst->Resole Polycondensation Curing_Agent Curing Agent (e.g., Hexamine) Novolac->Curing_Agent Heat_Curing Heat (Cross-linking) Resole->Heat_Curing Novolac_Resin Cross-linked Novolac Resin Curing_Agent->Novolac_Resin Curing Resole_Resin Cross-linked Resole Resin Heat_Curing->Resole_Resin Curing

Caption: Synthesis pathways for Novolac and Resole phenolic resins.

Production of Bisphenol A (BPA)

The single largest application of phenol, consuming a significant portion of its global production, is the synthesis of Bisphenol A (BPA).[1][7] BPA is a crucial monomer for the production of polycarbonate plastics and epoxy resins.[1][11]

Applications of BPA-derived products:

  • Polycarbonates: Automotive parts, electronic equipment, water bottles[11]

  • Epoxy Resins: Protective coatings, adhesives, electronic laminates[1][12]

The synthesis of BPA involves the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[13][14]

Quantitative Data: Industrial BPA Production Parameters

ParameterTypical Value/ConditionReference
Reactants Phenol and Acetone[11][13]
Phenol:Acetone Molar Ratio Excess phenol (e.g., 4:1) to improve yield[15]
Catalyst Strong acid (e.g., HCl) or solid acid catalysts (e.g., sulfonated ion-exchange resins)[11][14]
Temperature 50°C - 70°C[13][15]
Pressure Atmospheric pressure[13]
Typical Yield 85-95%[11]

Experimental Protocol: Synthesis of Bisphenol A [13]

  • Apparatus Setup: A 1000ml two-neck round-bottom flask is equipped with a condenser and a magnetic stirrer.

  • Reactant and Catalyst Loading: 8.6g of p-Toluene sulfonic acid (catalyst) is placed into the reactor with 23.5g of phenol.

  • Reaction Initiation: The mixture is heated to 60°C under atmospheric pressure. 2.9g of acetone is then added using a micro-syringe to initiate the condensation reaction.

  • Purification: After the reaction, the crude product is purified. Unreacted acetone and water are removed via distillation or chromatography. Further purification can be achieved by cooling the mother liquor to -20°C to crystallize the BPA.

  • Analysis: The final product yield and purity are determined using techniques such as column chromatography, NMR, and GC-MS.

G Bisphenol A (BPA) Production Workflow Phenol Phenol (Excess) Reactor Acid-Catalyzed Condensation (60°C, 1 atm) Phenol->Reactor Acetone Acetone Acetone->Reactor Crude_BPA Crude BPA Mixture (BPA, Water, Unreacted Phenol/Acetone) Reactor->Crude_BPA Reaction Purification Purification (Distillation/Chromatography) Crude_BPA->Purification Pure_BPA Pure Bisphenol A Purification->Pure_BPA Product Recycle Recycle Unreacted Phenol/Acetone Purification->Recycle Separation Water Water (Byproduct) Purification->Water Separation Recycle->Reactor Recycle

Caption: General workflow for the industrial production of Bisphenol A.

Production of Caprolactam

Phenol is a key raw material for the production of caprolactam, which is the monomer for Nylon-6.[6][16] Nylon-6 finds extensive use as an engineering thermoplastic and in the manufacturing of synthetic fibers for clothing and carpets.[6]

The process involves the hydrogenation of phenol to cyclohexanone, followed by an oximation reaction and a Beckmann rearrangement to yield caprolactam.[16][17]

Quantitative Data: Caprolactam Production from Phenol

Process StepKey Reactants/ConditionsProductReference
Hydrogenation Phenol, Hydrogen (H₂)Cyclohexanone[17][18]
Oximation Cyclohexanone, HydroxylamineCyclohexanone Oxime[16][18]
Beckmann Rearrangement Cyclohexanone Oxime, Oleumε-Caprolactam[16]

Experimental Protocol: Overview of Caprolactam Synthesis from Phenol

  • Phenol Hydrogenation: Phenol is catalytically hydrogenated in the vapor or liquid phase to produce cyclohexanone. This is a critical step that avoids the formation of cyclohexanol, which would require a subsequent dehydrogenation step.[18]

  • Oximation: The resulting cyclohexanone is reacted with hydroxylamine (often produced on-site) to form cyclohexanone oxime.[16][17]

  • Beckmann Rearrangement: The cyclohexanone oxime undergoes a Beckmann rearrangement in the presence of oleum (fuming sulfuric acid) to produce ε-caprolactam.[16] This step is highly exothermic and requires careful temperature control.

  • Purification: The caprolactam is then purified through a series of extraction and distillation steps to achieve the high purity required for polymerization into Nylon-6.

G Caprolactam Synthesis from Phenol Phenol Phenol Hydrogenation Catalytic Hydrogenation Phenol->Hydrogenation Cyclohexanone Cyclohexanone Hydrogenation->Cyclohexanone Oximation Oximation (with Hydroxylamine) Cyclohexanone->Oximation Cyclohexanone_Oxime Cyclohexanone Oxime Oximation->Cyclohexanone_Oxime Rearrangement Beckmann Rearrangement (with Oleum) Cyclohexanone_Oxime->Rearrangement Caprolactam ε-Caprolactam Rearrangement->Caprolactam Nylon6 Nylon-6 Caprolactam->Nylon6 Polymerization

Caption: Key stages in the production of Caprolactam and Nylon-6 from Phenol.

Other Industrial Applications

Beyond these major uses, phenol is a versatile precursor for a wide range of other chemicals and materials:

  • Aniline Production: Phenol can be reacted with ammonia in a process called ammonolysis to produce aniline, a key intermediate for dyes and methylene diphenyl diisocyanate (MDI).[19] This process typically occurs in the vapor phase at high temperatures (around 425°C) and pressures (200 bar) over a solid catalyst.

  • Alkylphenols: Alkylation of phenol yields products like nonylphenol, which are used in the production of nonionic detergents.[1]

  • Pharmaceuticals: Phenol is a precursor to a variety of drugs, most notably aspirin.[1][2]

  • Herbicides: It is used in the synthesis of phenoxy herbicides.[1]

  • Antiseptics: Derivatives such as 2,4- and 2,6-dichlorophenols are made from phenol and used as antiseptics.[19]

  • Molecular Biology: Phenol is used in liquid-liquid phenol-chloroform extraction to isolate nucleic acids from biological samples.[1]

References

Methodological & Application

Application Notes and Protocols for Phenol-Based DNA/RNA Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenol-based extraction is a robust and widely adopted method for the purification of nucleic acids from a variety of biological samples. This technique leverages the chemical properties of phenol to effectively denature and separate proteins from DNA and RNA.[1][2][3] When combined with chloroform, the separation of aqueous and organic phases is enhanced, leading to a higher purity of the extracted nucleic acids.[4] This document provides detailed protocols for DNA and RNA extraction using phenol-based methods, a summary of expected yields and purity, and diagrams of the experimental workflows.

It is important to note that while the query specified "Phenol;tetrahydrate," this is not a standard reagent in nucleic acid extraction. The protocols described herein are based on the established use of buffered phenol, often in combination with chloroform and other reagents.

Principle of the Method

The core principle of phenol-chloroform extraction is the partitioning of macromolecules between a polar aqueous phase and a non-polar organic phase.[4][5]

  • Lysis : The first step involves the disruption of cell membranes and the release of cellular contents using a lysis buffer, which often contains detergents and enzymes like Proteinase K to begin protein degradation.[6]

  • Phase Separation : An equal volume of a phenol:chloroform mixture is added to the cell lysate and thoroughly mixed.[4] Phenol is a potent protein denaturant, causing proteins to lose their tertiary structure and become insoluble in the aqueous phase.[2][3] Centrifugation then separates the mixture into three distinct layers:

    • Aqueous Phase (Top) : Contains the polar nucleic acids (DNA and RNA).[2][4]

    • Interphase (Middle) : A white, flocculent layer containing denatured proteins.[4]

    • Organic Phase (Bottom) : Contains lipids and the non-polar phenol and chloroform.[4]

  • pH-Dependent Separation : The pH of the phenol solution is critical for selectively isolating DNA or RNA.[1][3]

    • At a slightly alkaline pH (7.0-8.0), both DNA and RNA are negatively charged and will partition into the aqueous phase.[1][7]

    • Under acidic conditions (pH ~4.5), the phosphate backbone of DNA is neutralized, causing it to become insoluble in the aqueous phase and partition into the organic phase, while RNA remains in the aqueous phase.[1][4][8]

  • Precipitation : The nucleic acids in the collected aqueous phase are then precipitated using isopropanol or ethanol in the presence of salts (e.g., sodium acetate or ammonium acetate).[9][10][11] The salt neutralizes the negative charge of the nucleic acid backbone, making it less soluble in water and allowing it to precipitate out of solution.

  • Washing and Resuspension : The precipitated nucleic acid pellet is washed with 70-80% ethanol to remove residual salts and other contaminants.[7][9] After drying, the purified DNA or RNA is resuspended in a suitable buffer, such as TE buffer or nuclease-free water.[7][9]

Quantitative Data Summary

The yield and purity of nucleic acids extracted using phenol-based methods can vary depending on the sample type, starting material quantity, and adherence to the protocol. Below is a summary of typical performance metrics.

MethodSample TypeAnalyteTypical YieldPurity (A260/A280)Purity (A260/A230)Reference
Phenol-ChloroformBloodgDNALower than TRIzol™~1.98>1.8[12]
TRIzol™ (Phenol-Guanidinium)BloodgDNA~3-fold higher~1.77>1.8[12]
Phenol-ChloroformCellspDNA10-15 µg1.8 - 2.02.0 - 2.2[13]

Note: An A260/A280 ratio of ~1.8 is generally accepted as "pure" for DNA, and a ratio of ~2.0 is considered pure for RNA. Ratios lower than this may indicate protein contamination. An A260/A230 ratio between 2.0-2.2 is indicative of pure nucleic acids, with lower values suggesting contamination by salts, phenol, or other organic compounds.

Experimental Protocols

Safety Precautions : Phenol and chloroform are hazardous and toxic chemicals. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

Protocol 1: Genomic DNA (gDNA) Extraction

This protocol is suitable for the extraction of high molecular weight gDNA from cells or tissues.

Materials:

  • Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0[7][10]

  • Chloroform:Isoamyl Alcohol (24:1)[7]

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water

Methodology:

  • Sample Lysis :

    • For cell culture: Resuspend cell pellet in 500 µL of Lysis Buffer.

    • For tissue: Homogenize ~25 mg of tissue in 500 µL of Lysis Buffer.

    • Add Proteinase K to a final concentration of 100 µg/mL.

    • Incubate at 55°C for 1-3 hours, or overnight, until the solution is clear.[6]

  • Phenol-Chloroform Extraction :

    • Cool the lysate to room temperature.

    • Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol.[9]

    • Vortex vigorously for 30 seconds to create an emulsion.[7]

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.[9]

  • Aqueous Phase Collection :

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the white interphase.[4][9]

  • Chloroform Extraction :

    • Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase.

    • Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation :

    • Add 1/10th volume of 3 M Sodium Acetate (e.g., 50 µL for a 500 µL sample).

    • Add 2-2.5 volumes of ice-cold 100% ethanol (e.g., 1-1.25 mL).[7]

    • Mix by inverting the tube until a white DNA precipitate becomes visible.

    • Incubate at -20°C for at least 1 hour to overnight.[10]

  • Pelleting and Washing :

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant.

    • Add 1 mL of ice-cold 70% ethanol to wash the pellet.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension :

    • Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water.

Protocol 2: Total RNA Extraction (Acid Phenol Method)

This protocol utilizes acidic phenol to selectively isolate RNA, while DNA partitions into the organic phase.

Materials:

  • TRI Reagent® or similar (containing guanidinium thiocyanate and phenol)

  • Chloroform[5]

  • Isopropanol[5]

  • 75% Ethanol (in nuclease-free water)[5]

  • Nuclease-free water

Methodology:

  • Sample Homogenization :

    • Add 1 mL of TRI Reagent® per 50-100 mg of tissue or 5-10 x 10^6 cells.

    • Homogenize the sample using a mechanical homogenizer or by passing the lysate through a pipette several times.

    • Incubate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.[5]

  • Phase Separation :

    • Add 0.2 mL of chloroform per 1 mL of TRI Reagent® used.[5]

    • Cap the tube securely and vortex vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[5] This will separate the mixture into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[14]

  • RNA Precipitation :

    • Transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRI Reagent® used.[5]

    • Mix by inverting and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[5]

  • RNA Wash :

    • Decant the supernatant.

    • Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRI Reagent® used.[5]

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension :

    • Decant the ethanol wash.

    • Briefly air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in 20-50 µL of nuclease-free water.

    • Incubate at 55-60°C for 10 minutes to aid in dissolution.

Visualizations

Workflow for Genomic DNA Extraction

G Genomic DNA Extraction Workflow A 1. Cell Lysis (Lysis Buffer + Proteinase K) B 2. Phenol:Chloroform Extraction (pH 8.0) A->B C 3. Centrifugation (Phase Separation) B->C D 4. Collect Aqueous Phase (Contains gDNA) C->D H Discard Interphase/Organic Phase (Proteins, Lipids) C->H E 5. Ethanol Precipitation (Isolate gDNA) D->E F 6. Wash Pellet (70% Ethanol) E->F G 7. Resuspend (Pure gDNA) F->G G Total RNA Extraction Workflow A 1. Homogenization (Acid Phenol/Guanidinium) B 2. Chloroform Addition & Phase Separation A->B C 3. Centrifugation B->C D 4. Collect Aqueous Phase (Contains RNA) C->D H Discard Interphase/Organic Phase (Proteins, DNA, Lipids) C->H E 5. Isopropanol Precipitation (Isolate RNA) D->E F 6. Wash Pellet (75% Ethanol) E->F G 7. Resuspend (Pure RNA) F->G

References

Application Notes and Protocols for Preparing Buffered Phenol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of buffered phenol solutions, a critical reagent in molecular biology for the purification of nucleic acids. Phenol extraction is a widely used method to deproteinize samples containing DNA and RNA.[1] The pH of the phenol solution is a critical factor that determines the partitioning of DNA and RNA between the aqueous and organic phases.[1][2] For DNA isolation, the phenol solution must be buffered to a slightly alkaline pH (7.5-8.0) to prevent the DNA from partitioning into the organic phase.[1][2][3] Conversely, for RNA isolation, an acidic phenol solution (pH 4-6) is used, which retains the DNA in the organic phase and the RNA in the aqueous phase.[1][4]

This document outlines the necessary precautions, materials, and step-by-step procedures for preparing buffered phenol solutions for DNA and RNA applications.

Safety Precautions

Phenol is a highly corrosive and toxic compound that can cause severe chemical burns upon skin contact and is rapidly absorbed through the skin.[5][6][7] It is also volatile, and its vapors can be harmful if inhaled.[8][9] Therefore, it is imperative to handle phenol with extreme caution in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).[9][10][11]

Essential Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[8][11]

  • Gloves: Double-gloving with nitrile gloves for dilute solutions is recommended. For concentrated phenol, heavy-duty gloves such as butyl rubber or neoprene should be worn over nitrile gloves.[6][8]

  • Protective Clothing: A full-length, buttoned lab coat, long pants, and closed-toe shoes are required.[8][11] For significant splash risks, a butyl rubber or neoprene apron should be worn.[8]

  • Emergency Procedures: An emergency eyewash station and safety shower must be readily accessible.[6][12] In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[5] Some protocols recommend using polyethylene glycol (PEG) 300 or 400 for skin decontamination.[6][11] Always seek immediate medical attention for any phenol exposure.[6][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of buffered phenol solutions for both DNA and RNA applications.

ParameterBuffered Phenol for DNA IsolationBuffered Phenol for RNA Isolation
Target pH 7.5 - 8.0[1][2]4.0 - 6.0[1]
Equilibration Buffer 0.5 M Tris-Cl (pH 8.0), followed by 0.1 M Tris-Cl (pH 8.0) or TE buffer (pH 8.0)[5][9][10]Buffer A (specific to RNA extraction kits) or acidic buffer[4][13]
8-Hydroxyquinoline 0.1% (w/v)[9][10][13]0.1% (w/v)[13]
Melting Temperature 65°C[10][13]65°C[13]
Storage Temperature 4°C for short-term (up to 2 months), -20°C for long-term[5][13]4°C for short-term (up to 2 months), -20°C for long-term[1][13]
Storage Conditions Store in a dark, airtight container.[1][9]Store in a dark, airtight container.[1][4]

Experimental Protocols

Protocol 1: Preparation of TE-Buffered Phenol (for DNA Isolation)

This protocol describes the equilibration of phenol to a pH of approximately 8.0, suitable for DNA purification.

Materials:

  • Crystalline phenol (molecular biology grade)[10]

  • 8-hydroxyquinoline[10]

  • 0.5 M Tris-Cl, pH 8.0[10]

  • 0.1 M Tris-Cl, pH 8.0[10]

  • TE buffer (10 mM Tris-Cl, 1 mM EDTA, pH 8.0)[14]

  • Sterile, amber glass bottles[1]

  • Water bath[10]

  • Magnetic stirrer and stir bar[9]

  • pH indicator paper or pH meter[5]

Procedure:

  • Melting the Phenol: In a chemical fume hood, place the bottle of crystalline phenol in a 65°C water bath until it is completely melted.[10][13]

  • Adding Antioxidant: Add 8-hydroxyquinoline to the molten phenol to a final concentration of 0.1% (w/v).[9][10][13] Mix until it is dissolved. 8-hydroxyquinoline acts as an antioxidant and gives the organic phase a yellow color, which aids in its identification.[9]

  • First Equilibration: Add an equal volume of 0.5 M Tris-Cl (pH 8.0) to the phenol.[10]

  • Mixing and Phase Separation: Stir the mixture vigorously for 15 minutes.[10] Allow the phases to separate. The aqueous phase will be on top.

  • Removing the Aqueous Phase: Carefully aspirate and discard the upper aqueous layer.[5]

  • Repeating Equilibration: Repeat steps 3-5 two more times with 0.5 M Tris-Cl (pH 8.0).[10]

  • Final Equilibration: Add an equal volume of 0.1 M Tris-Cl (pH 8.0) or TE buffer (pH 8.0) to the phenol.[5][10]

  • Final Mixing and Phase Separation: Stir the mixture for 15 minutes and allow the phases to separate.[10]

  • pH Verification: Check the pH of the upper aqueous phase using pH paper or a pH meter. The pH should be between 7.8 and 8.0.[5] If the pH is still acidic, repeat the equilibration with the final buffer until the desired pH is reached.

  • Storage: After the final equilibration, leave a small layer of the final buffer on top of the phenol to maintain saturation.[5] Store the buffered phenol in a dark, airtight bottle at 4°C for up to 2 months.[13] For longer-term storage, it can be stored at -20°C.[1][5]

Protocol 2: Preparation of Acid Phenol (for RNA Isolation)

For RNA isolation, phenol is typically equilibrated with a buffer of a lower pH. Commercially available acid phenol solutions are often used, but it can also be prepared in the lab.

Materials:

  • Crystalline phenol (molecular biology grade)

  • DEPC-treated water

  • Citrate buffer or other acidic buffer (pH ~4.5)

  • Sterile, amber glass bottles

  • Water bath

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Melting the Phenol: In a chemical fume hood, melt the crystalline phenol in a 65°C water bath.

  • First Equilibration: Add an equal volume of acidic buffer (e.g., citrate buffer, pH 4.5) to the molten phenol.

  • Mixing and Phase Separation: Stir the mixture vigorously for 15 minutes and allow the phases to separate.

  • Removing the Aqueous Phase: Aspirate and discard the upper aqueous layer.

  • Repeating Equilibration: Repeat steps 2-4 until the pH of the aqueous phase is stable at the desired acidic pH.

  • Storage: Store the acid phenol in a dark, airtight bottle at 4°C.

Diagrams

experimental_workflow cluster_safety Safety Precautions cluster_preparation Preparation of Buffered Phenol PPE Wear Appropriate PPE: - Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat FumeHood Work in a Chemical Fume Hood Emergency Ensure Access to Eyewash & Safety Shower Melt Melt Crystalline Phenol at 65°C Add_Antioxidant Add 8-Hydroxyquinoline (0.1% w/v) Melt->Add_Antioxidant Add_Buffer Add Equal Volume of Equilibration Buffer Add_Antioxidant->Add_Buffer Mix Stir Vigorously for 15 minutes Add_Buffer->Mix Separate Allow Phases to Separate Mix->Separate Aspirate Remove and Discard Aqueous Phase Separate->Aspirate Repeat Repeat Equilibration Steps Aspirate->Repeat 2-3 times Repeat->Add_Buffer Check_pH Verify pH of Aqueous Phase Repeat->Check_pH Store Store at 4°C or -20°C Check_pH->Store

Caption: Workflow for the preparation of buffered phenol solutions.

signaling_pathway cluster_dna_isolation DNA Isolation (pH 7.5-8.0) cluster_rna_isolation RNA Isolation (pH 4.0-6.0) Aqueous_DNA Aqueous Phase: DNA and RNA Organic_DNA Organic Phase: Proteins and Lipids Aqueous_RNA Aqueous Phase: RNA Organic_RNA Organic Phase: DNA, Proteins, and Lipids Phenol_Mix Sample + Buffered Phenol Start->Phenol_Mix Centrifuge Centrifugation Phenol_Mix->Centrifuge Centrifuge->Aqueous_DNA Alkaline pH Centrifuge->Aqueous_RNA Acidic pH

Caption: pH-dependent partitioning of nucleic acids during phenol extraction.

References

Application Notes and Protocols for the Use of Phenol-Water Systems as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "phenol;tetrahydrate" is not a standard recognized chemical designation. It is plausible that this refers to the phenol-water system, potentially a specific hydrate of phenol, or is a non-standard notation. Phenol and water exhibit partial miscibility that is dependent on temperature, forming a two-phase system at certain concentrations and temperatures. This biphasic nature, or a homogeneous solution at elevated temperatures, can be harnessed as a unique solvent environment for specific organic reactions. This document provides detailed application notes and experimental protocols for the use of phenol-water systems as a solvent in organic synthesis, with a focus on electrophilic aromatic substitution reactions. Phenol is a toxic and corrosive substance and should be handled with appropriate safety precautions in a fume hood.[1]

Application Notes: The Phenol-Water System as a Reaction Medium

The presence of water significantly influences the reactivity of phenol, particularly in electrophilic aromatic substitution reactions. In an aqueous medium, phenol is in equilibrium with the highly activated phenoxide ion.[2] This increased nucleophilicity of the aromatic ring facilitates reactions with electrophiles, often leading to different outcomes compared to the same reactions carried out in non-polar organic solvents.

One of the most prominent examples is the bromination of phenol. When conducted in water, the reaction proceeds rapidly without a catalyst to yield 2,4,6-tribromophenol as a white precipitate.[2][3] This is in stark contrast to the bromination in a non-polar solvent like carbon disulfide, which typically yields a mixture of ortho- and para-monobromophenol.[4] The aqueous environment promotes the ionization of phenol, leading to the highly reactive phenoxide ion, which readily undergoes polysubstitution.

Similarly, the nitration of phenol is also affected by the reaction medium. While the nitration of benzene requires harsh conditions (a mixture of concentrated nitric and sulfuric acids), phenol can be nitrated using dilute nitric acid in an aqueous solution at room temperature to produce a mixture of o-nitrophenol and p-nitrophenol.[4][5] The use of concentrated nitric acid in an aqueous system can lead to the formation of 2,4,6-trinitrophenol (picric acid).[4]

The phenol-water system can therefore be considered a "reaction-directing" solvent, where the choice of an aqueous environment can selectively favor the formation of polysubstituted products in electrophilic aromatic substitutions of phenol.

Experimental Protocols

Electrophilic Tribromination of Phenol in Water

This protocol details the synthesis of 2,4,6-tribromophenol using a phenol-water solvent system. The reaction is rapid and typically results in a high yield of the polysubstituted product.

Reaction Scheme:

C₆H₅OH + 3Br₂ → C₆H₂Br₃OH + 3HBr

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)MolesStoichiometric Ratio
Phenol94.11100.1061
Bromine159.81520.325~3
2,4,6-Tribromophenol330.8Theoretical Yield: ~35 g0.1061

Experimental Procedure: [6]

  • Preparation of the Phenol Solution: In a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of phenol in 200 ml of cold water. Stir the mixture until the phenol is fully dissolved.

  • Addition of Bromine: From the dropping funnel, add a solution containing 52 g of bromine in water dropwise to the stirred phenol solution. The addition should be carried out at room temperature.

  • Reaction: A white precipitate of 2,4,6-tribromophenol will form immediately upon the addition of bromine water.[3] Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion.

  • Work-up:

    • Filter the precipitated white solid using a Büchner funnel.

    • Wash the solid with cold water to remove any unreacted starting materials and hydrobromic acid.

  • Purification:

    • Recrystallize the crude 2,4,6-tribromophenol from dilute ethyl alcohol.

    • Dry the purified crystals. The product should be long, slender needles with a melting point of 95 °C. The yield is typically quantitative.

Alternative Procedure using KBr and KBrO₃: [7]

An alternative method involves the in-situ generation of bromine from potassium bromide (KBr) and potassium bromate (KBrO₃) in an acidic aqueous solution. This method avoids the handling of liquid bromine.

  • Preparation of the Reaction Mixture: Dissolve approximately 1 g of phenol in 40 ml of water in a 100 ml flask.

  • Addition of Brominating Agent: Add 15 ml of a 0.1 N KBr-KBrO₃ solution.

  • pH Adjustment: Adjust the pH of the solution to 3 by the dropwise addition of 0.1 N HCl.

  • Reaction and Work-up: The reaction proceeds to give 2,4,6-tribromophenol, which can be isolated by filtration as described above.

Experimental Workflow:

Tribromination_Workflow Workflow for the Tribromination of Phenol in Water A Dissolve Phenol in Water B Add Bromine Water Dropwise A->B C Precipitation of 2,4,6-Tribromophenol B->C D Filter the Precipitate C->D E Wash with Cold Water D->E F Recrystallize from Dilute Ethanol E->F G Dry the Product F->G Tribromination_Pathway Reaction Pathway for the Tribromination of Phenol phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide H₂O intermediate1 Brominated Intermediate phenoxide->intermediate1 + Br₂ intermediate2 Dibrominated Intermediate intermediate1->intermediate2 + Br₂ product 2,4,6-Tribromophenol intermediate2->product + Br₂ Nitration_Products Nitration of Phenol: Reagent Concentration vs. Product Phenol Phenol Dilute_HNO3 Dilute HNO₃ (aq) Room Temperature Phenol->Dilute_HNO3 Conc_HNO3 Concentrated HNO₃ (aq) Phenol->Conc_HNO3 Mono_Nitro o-Nitrophenol + p-Nitrophenol Dilute_HNO3->Mono_Nitro Tri_Nitro 2,4,6-Trinitrophenol (Picric Acid) Conc_HNO3->Tri_Nitro

References

Application of Phenol Hydrates in Crystallography: Enhancing Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic use of phenol and its hydrated forms in crystallography, particularly in the realm of co-crystallization, offers a powerful tool for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). This approach, rooted in the principles of crystal engineering, allows for the rational design of multi-component crystalline solids with enhanced solubility, stability, and bioavailability, addressing key challenges in drug development. Phenols, acting as versatile co-formers, can establish robust supramolecular synthons, leading to the formation of novel co-crystals and ionic co-crystals with tunable characteristics.[1][2]

The Role of Phenol in Co-crystal Engineering

Phenol's utility in crystal engineering stems from its capacity to act as a hydrogen bond donor.[2] This characteristic facilitates the formation of predictable and stable intermolecular interactions, known as supramolecular synthons, with various functional groups present in API molecules.[3] A particularly strong and reliable interaction is the phenol-phenolate (PhOH···PhO⁻) supramolecular heterosynthon, which has been systematically studied for its role in the formation of ionic co-crystals (ICCs).[1] This heterosynthon is significantly stronger than the phenol-phenol hydrogen bond, making it a robust tool for designing new solid forms.[2]

The formation of phenol-containing co-crystals can lead to significant modifications of an API's properties:

  • Enhanced Solubility and Dissolution: By altering the crystal lattice energy, co-crystallization with phenols can improve the aqueous solubility and dissolution rate of poorly soluble drugs.[2][4]

  • Improved Stability: Phenol co-crystals can exhibit enhanced physical and chemical stability, including resistance to hydration.[4]

  • Modified Mechanical Properties: The mechanical behavior of a drug substance can be tailored through co-crystallization, which is crucial for formulation and manufacturing processes.[2]

  • Increased Bioavailability: Improvements in solubility and dissolution can directly translate to enhanced bioavailability of the API.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from crystallographic studies involving phenol and its derivatives, providing a basis for comparison and co-former selection.

Table 1: Hydrogen Bond Distances in Phenol-Containing Supramolecular Synthons [1][2]

Supramolecular SynthonO···O⁻ Bond Distance Range (Å)Average O···O⁻ Bond Distance (Å)
Phenol–Phenolate (PhOH···PhO⁻)2.4195(52) – 2.6599(24)2.528 ± 0.08
Phenol–Phenol (PhOH···PhOH)2.5218(28) – 3.0381(45)2.812 ± 0.103

Table 2: C–O Bond Lengths in Phenols and Phenolates [1][2]

MoietyC–O Bond Length Range (Å)Mean C–O Bond Length (Å)
Neutral Phenol (C–OH)1.2562(29) – 1.5082(37)1.362 ± 0.013
Deprotonated Phenolate (C–O⁻)1.2341(27) – 1.3776(95)1.307 ± 0.023

Table 3: Physicochemical Properties of Apremilast (APR) and its Phenolic Co-crystals [5]

CompoundMelting Point (°C)
Apremilast (APR)157.8
APR:Phenol145.2
APR:Catechol148.5
APR:Pyrogallol150.1
APR:Hydroxyquinol149.3

Experimental Protocols

Detailed methodologies for the synthesis and characterization of phenol hydrate co-crystals are crucial for reproducible research. The following protocols are based on established techniques in the field.[6][7][8]

Protocol 1: Co-crystal Synthesis via Solvent-Assisted Grinding (SAG)

This mechanochemical method is efficient for screening and preparing co-crystals.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Phenolic co-former

  • Grinding jar and balls (e.g., stainless steel, zirconia)

  • Ball mill

  • Small quantity of a suitable solvent (e.g., acetonitrile, ethanol, water)

Procedure:

  • Place the API and the phenolic co-former in the desired stoichiometric ratio (e.g., 1:1, 1:2) into the grinding jar.

  • Add a minimal amount of the selected solvent (typically a few microliters per 100 mg of solid material). The solvent acts as a catalyst for the co-crystal formation.

  • Secure the grinding jar in the ball mill.

  • Grind the mixture at a specified frequency (e.g., 20-30 Hz) for a defined period (e.g., 15-60 minutes).

  • After grinding, retrieve the resulting powder from the jar.

  • Characterize the product using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

Protocol 2: Co-crystal Synthesis via Slurry Conversion

This method is particularly useful for obtaining the thermodynamically most stable crystalline form.[9]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Phenolic co-former

  • A solvent in which both components have limited solubility

  • Magnetic stirrer and stir bar

  • Vial or flask

  • Filtration apparatus

Procedure:

  • Add the API and the phenolic co-former in the desired stoichiometric ratio to a vial.

  • Add a sufficient amount of the selected solvent to create a slurry.

  • Seal the vial and stir the slurry at a constant temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours).

  • After the equilibration period, filter the solid material from the slurry.

  • Wash the collected solid with a small amount of the solvent to remove any residual soluble components.

  • Dry the solid material under vacuum or at ambient conditions.

  • Analyze the product by PXRD and other analytical techniques to confirm co-crystal formation and purity.

Protocol 3: Co-crystal Synthesis via Solution Evaporation

This is a common method for growing single crystals suitable for X-ray diffraction analysis.[8]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Phenolic co-former

  • A common solvent in which both components are soluble

  • Beaker or crystallization dish

  • Heating plate (optional)

Procedure:

  • Dissolve the API and the phenolic co-former in the chosen solvent at the desired stoichiometric ratio. Gentle heating may be applied to aid dissolution.

  • Ensure a clear solution is obtained. If necessary, filter the solution to remove any particulate matter.

  • Allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., a fume hood). Slow evaporation is crucial for the growth of high-quality single crystals.

  • Monitor the crystallization process. Once crystals have formed, carefully remove them from the mother liquor.

  • Dry the crystals and characterize them using Single-Crystal X-ray Diffraction (SCXRD) to determine the crystal structure.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of phenol hydrates in crystallography.

G cluster_0 Formation of Phenol-Phenolate Heterosynthon Phenol Phenol (PhOH) (H-bond Donor) Heterosynthon Strong H-bond (PhOH···PhO⁻) Phenol->Heterosynthon Phenolate Phenolate (PhO⁻) (H-bond Acceptor) Phenolate->Heterosynthon

Formation of the robust phenol-phenolate supramolecular heterosynthon.

G cluster_1 Experimental Workflow for Co-crystal Screening and Characterization start API + Phenolic Co-former screening Co-crystal Screening (e.g., SAG, Slurry) start->screening pxrd PXRD Analysis screening->pxrd new_phase New Crystalline Phase? pxrd->new_phase new_phase->start No single_crystal Single Crystal Growth (Solution Evaporation) new_phase->single_crystal Yes scxrd SCXRD Analysis single_crystal->scxrd structure Crystal Structure Determination scxrd->structure physchem Physicochemical Characterization (DSC, TGA, Solubility) structure->physchem end Characterized Co-crystal physchem->end

A generalized workflow for the screening and characterization of phenol co-crystals.

G cluster_2 Logical Relationship of Co-crystallization on API Properties API Poorly Soluble API Cocrystallization Co-crystallization API->Cocrystallization Coformer Phenolic Co-former Coformer->Cocrystallization CoCrystal API-Phenol Co-crystal Cocrystallization->CoCrystal Solubility Improved Solubility CoCrystal->Solubility Stability Enhanced Stability CoCrystal->Stability Bioavailability Increased Bioavailability Solubility->Bioavailability

Impact of co-crystallization with phenols on key API properties.

References

Application Notes and Protocols for Phenol-Based Protein Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol-based protein extraction is a highly effective method for isolating and purifying proteins from complex biological samples, particularly from tissues rich in interfering substances like polysaccharides, lipids, and phenolic compounds.[1][2][3] This technique relies on the principle of liquid-liquid extraction, where proteins are denatured and solubilized in a phenol phase, effectively separating them from nucleic acids, salts, and other contaminants that remain in the aqueous phase.[4][5] Subsequent precipitation of the proteins from the phenol phase, typically with methanol or acetone, yields a clean protein pellet suitable for downstream applications such as two-dimensional gel electrophoresis (2-DE) and mass spectrometry.[1][6][7]

It is important to note that the term "phenol;tetrahydrate" is not a standard chemical descriptor found in the scientific literature for this application. The protocols described herein utilize buffer-saturated phenol.

The primary advantages of this method include high protein recovery and efficient removal of non-protein contaminants, leading to high-quality results in sensitive analytical techniques.[1][2] However, the protocol is relatively time-consuming and involves the use of hazardous organic solvents, requiring appropriate safety precautions.[5]

Application Notes

Primary Applications:

  • Proteomics: Phenol-based extraction is widely used in proteomics to prepare samples for 2D-gel electrophoresis and mass spectrometry analysis.[1][6][7][8] It is particularly effective for recalcitrant plant tissues.[1][2]

  • Drug Development: In drug development, this method can be employed to purify target proteins from complex cellular or tissue lysates for subsequent analysis of drug-protein interactions.

  • Biochemical Assays: Purified proteins obtained through this method can be used in various biochemical assays where the presence of contaminants could interfere with the results.

Key Considerations and Troubleshooting:

  • Phase Inversion: The density of the phenol and aqueous phases can be influenced by the composition of the extraction buffer. The addition of sucrose to the aqueous buffer increases its density, forcing the phenol phase to the top and facilitating its recovery.[4]

  • Incomplete Precipitation: Ensure the use of cold methanol or acetone and a sufficient incubation period at -20°C to maximize protein precipitation.

  • Pellet Solubilization: The final protein pellet can sometimes be difficult to resuspend. Using an appropriate solubilization buffer (e.g., rehydration buffer for 2-DE) and gentle agitation can aid in this process.

  • Safety: Phenol is a toxic and corrosive chemical.[5] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Quantitative Data Presentation

The following tables summarize comparative data on the efficacy of phenol-based protein precipitation versus other common methods.

Table 1: Comparison of Protein Yield

MethodSample TypeProtein Yield (mg/g of Fresh Weight)Reference
Phenol-based Apple Fruit2.35 ± 0.1[9]
SDS-basedApple Fruit0.74 ± 0.1[9]
Phenol-based Strawberry Fruit0.46 ± 0.06[9]
SDS-basedStrawberry Fruit0.27 ± 0.02[9]
Phenol/Methanol Eggplant Roots2.65 ± 1.41[10]
TCA/AcetoneEggplant Roots2.83 ± 0.88[10]
AcetoneEggplant RootsNot specified, but lower than phenol and TCA/acetone[10]

Table 2: Comparison of Protein Quality for 2D-Gel Electrophoresis

MethodSample TypeNumber of Protein Spots DetectedReference
Phenol-based Apple Protein Extracts1422[9]
SDS-basedApple Protein Extracts849[9]
Phenol-based Strawberry Protein Extracts1368[9]
SDS-based (with cleanup)Strawberry Protein Extracts956[9]
Phenol/Methanol Eggplant Roots450[10]
TCA/AcetoneEggplant Roots380[10]
AcetoneEggplant Roots290[10]

Experimental Protocols

Protocol 1: General Phenol-Based Protein Precipitation

This protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • Extraction Buffer (e.g., 500 mM Tris-HCl, 50 mM EDTA, 700 mM Sucrose, 100 mM KCl, pH 8.0)

  • Tris-buffered Phenol (pH ~8.0)

  • Precipitation Solution (0.1 M Ammonium Acetate in cold Methanol)

  • Wash Solution 1 (0.1 M Ammonium Acetate in cold Methanol)

  • Wash Solution 2 (80% Acetone in water, ice-cold)

  • Resuspension Buffer (appropriate for downstream application)

Procedure:

  • Homogenization: Homogenize the sample in a suitable volume of ice-cold Extraction Buffer.

  • Phenol Extraction: Add an equal volume of Tris-buffered phenol to the homogenate. Vortex vigorously for 10-30 minutes at 4°C.

  • Phase Separation: Centrifuge at 5,000-10,000 x g for 15 minutes at 4°C to separate the phases.

  • Phenol Phase Collection: Carefully collect the upper phenol phase, avoiding the interphase.

  • Precipitation: Add 4-5 volumes of cold Precipitation Solution to the collected phenol phase. Mix well and incubate at -20°C for at least 4 hours or overnight.

  • Pelleting: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Washing:

    • Discard the supernatant. Wash the pellet twice with Wash Solution 1.

    • Wash the pellet twice with Wash Solution 2.

  • Drying: Air-dry the pellet to remove residual acetone.

  • Solubilization: Resuspend the protein pellet in an appropriate volume of Resuspension Buffer.

Protocol 2: Phenol-Based Protein Precipitation for Plant Tissues

This protocol is specifically adapted for the extraction of proteins from recalcitrant plant tissues.[1][2]

Materials:

  • Extraction Buffer (500 mM Tris-HCl, 50 mM EDTA, 700 mM Sucrose, 100 mM KCl, 2% β-mercaptoethanol, 1 mM PMSF, pH 8.0 - β-mercaptoethanol and PMSF should be added just before use)

  • Tris-buffered Phenol (pH ~8.0)

  • Precipitation Solution (0.1 M Ammonium Acetate in cold Methanol)

  • Wash Solution (80% Acetone in water, ice-cold)

  • Resuspension Buffer (e.g., IEF rehydration buffer)

Procedure:

  • Homogenization: Grind 1-2 g of plant tissue to a fine powder in liquid nitrogen.

  • Extraction: Transfer the powder to a tube containing 5-10 mL of ice-cold Extraction Buffer. Vortex to mix.

  • Phenol Addition: Add an equal volume of Tris-buffered phenol. Vortex for 30 minutes at 4°C.

  • Phase Separation: Centrifuge at 5,500 x g for 15 minutes at 4°C.

  • Phenol Phase Recovery: Carefully transfer the upper phenol phase to a new tube.

  • Precipitation: Add 5 volumes of cold Precipitation Solution. Mix and incubate at -20°C overnight.

  • Pelleting: Centrifuge at 7,500 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the pellet twice with cold 80% acetone.

  • Drying: Briefly air-dry the pellet.

  • Solubilization: Resuspend the pellet in a suitable volume of Resuspension Buffer.

Visualizations

experimental_workflow start Sample Homogenization phenol_extraction Add Phenol & Vortex start->phenol_extraction centrifuge1 Centrifugation for Phase Separation phenol_extraction->centrifuge1 collect_phenol Collect Upper Phenol Phase centrifuge1->collect_phenol precipitate Add Cold Methanol/ Ammonium Acetate collect_phenol->precipitate incubate Incubate at -20°C precipitate->incubate centrifuge2 Centrifugation to Pellet Proteins incubate->centrifuge2 wash Wash Pellet centrifuge2->wash dry Air-dry Pellet wash->dry solubilize Solubilize in Appropriate Buffer dry->solubilize

Caption: Experimental workflow for phenol-based protein precipitation.

mechanism_of_separation cluster_initial Initial Sample cluster_phases After Phenol Addition & Centrifugation cluster_aqueous Aqueous Phase (Upper) cluster_phenol Phenol Phase (Lower) proteins Proteins proteins_sep Denatured Proteins proteins->proteins_sep Solubilizes in Phenol nucleic_acids Nucleic Acids nucleic_acids_sep Nucleic Acids nucleic_acids->nucleic_acids_sep Remains in Aqueous salts Salts & Contaminants salts_sep Salts & Contaminants salts->salts_sep Remains in Aqueous

Caption: Mechanism of phenol-based separation of biomolecules.

References

Application Notes and Protocols for Studying Phenol Hydrate Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenol hydrates are crystalline, ice-like structures in which phenol molecules are trapped within a lattice of water molecules. The study of their formation and dissociation kinetics is crucial for understanding phase behavior in phenol-water systems, which is relevant in various fields, including chemical engineering, environmental science, and drug formulation. These application notes provide a detailed experimental framework for investigating the kinetics of phenol hydrate formation and dissociation using common laboratory techniques.

I. Core Principles

The kinetics of phenol hydrate formation can be understood through the lens of crystallization theory, involving two primary stages: nucleation and growth.

  • Nucleation: The initial formation of stable hydrate crystal nuclei from a supersaturated solution. This process is often stochastic and is characterized by an induction time , the period before rapid crystal growth begins.

  • Growth: The subsequent increase in the size of the hydrate crystals. The rate of growth is influenced by factors such as temperature, pressure, and the degree of supersaturation.

The dissociation of phenol hydrate is the reverse process, where the crystalline structure breaks down into liquid phenol and water. The rate of dissociation is primarily dependent on temperature.

II. Experimental Protocols

This section outlines detailed protocols for key experiments to study phenol hydrate kinetics.

A. Protocol 1: Determination of the Phenol-Water Phase Diagram

Understanding the phase diagram is a prerequisite for any kinetic study, as it defines the temperature and composition boundaries for hydrate formation.

Objective: To determine the mutual solubility curve of the phenol-water system and identify the critical solution temperature.

Materials:

  • Phenol (reagent grade)

  • Distilled or deionized water

  • Set of sealable test tubes or vials

  • Water bath with precise temperature control and stirring

  • Calibrated thermometer or thermocouple

  • Pipettes and graduated cylinders for accurate volume measurements

Procedure:

  • Prepare a series of phenol-water mixtures with varying weight percentages of phenol (e.g., 5%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% by weight). Ensure accurate measurement of both components.

  • Place each mixture in a separate, sealed test tube.

  • Immerse the test tubes in the water bath. Start at a temperature where two phases are clearly visible (a turbid solution).

  • Slowly heat the water bath while continuously stirring the mixtures within the test tubes.

  • For each mixture, record the temperature at which the solution becomes completely clear (miscible). This is the phase transition temperature for that composition.

  • After reaching a temperature where all mixtures are clear, slowly cool the water bath.

  • Record the temperature at which turbidity reappears for each mixture upon cooling.

  • The average of the clearing and clouding temperatures for each composition provides a point on the phase diagram.

  • Plot the transition temperature (y-axis) against the weight percentage of phenol (x-axis) to construct the phase diagram. The peak of this curve represents the upper consolute temperature or critical solution temperature.[1][2][3][4][5]

B. Protocol 2: Isothermal Phenol Hydrate Formation Kinetics using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the heat flow associated with the formation and dissociation of hydrates, providing quantitative kinetic data.

Objective: To measure the induction time and rate of isothermal phenol hydrate formation.

Materials:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • Hermetically sealed DSC pans

  • Phenol-water mixture of a known composition (within the two-phase region of the phase diagram)

  • Micropipette

Procedure:

  • Accurately weigh a small amount (5-10 mg) of the prepared phenol-water mixture into a hermetically sealed DSC pan.

  • Place the sealed pan in the DSC cell. An empty sealed pan should be used as a reference.

  • Equilibrate the sample at a temperature above the hydrate dissociation temperature (e.g., 80°C) to ensure a single liquid phase.

  • Rapidly cool the sample to the desired isothermal experimental temperature (a temperature within the hydrate formation region identified from the phase diagram).

  • Hold the sample at this isothermal temperature and record the heat flow as a function of time.

  • The formation of phenol hydrate will be marked by an exothermic peak in the DSC thermogram.

  • The induction time is the time elapsed from reaching the isothermal temperature to the onset of the exothermic peak.

  • The rate of hydrate formation can be determined from the slope of the exothermic peak. The total heat evolved is proportional to the amount of hydrate formed.

  • Repeat the experiment at different isothermal temperatures to study the effect of temperature on the kinetics.

C. Protocol 3: Visual and Spectroscopic Monitoring of Phenol Hydrate Formation

This protocol uses visual observation and Raman spectroscopy to monitor the formation of phenol hydrate in a controlled environment.

Objective: To visually determine the induction time and use Raman spectroscopy to follow the structural changes during hydrate formation.

Materials:

  • Jacketed glass reactor with temperature control

  • Stirring mechanism (magnetic stir bar or overhead stirrer)

  • Raman spectrometer with a probe that can be immersed in the reactor

  • Digital camera for time-lapse recording

  • Phenol-water mixture of a known composition

Procedure:

  • Add the phenol-water mixture to the jacketed reactor.

  • Set the circulating bath to maintain the desired experimental temperature for hydrate formation.

  • Begin stirring the mixture at a constant rate.

  • Start recording with the digital camera and the Raman spectrometer.

  • Visually monitor the solution for the appearance of turbidity or solid hydrate particles. The time at which this occurs is the visual induction time.

  • Continuously acquire Raman spectra of the solution. The formation of phenol hydrate will be indicated by the appearance of new peaks corresponding to the water lattice of the hydrate structure and shifts in the phenol peaks.

  • The intensity of the characteristic hydrate peaks over time can be used to monitor the rate of hydrate growth.

III. Data Presentation

Quantitative data from the kinetic experiments should be summarized in tables for clear comparison. Below is an example of how to present data from DSC experiments.

Table 1: Illustrative Kinetic Data for Phenol Hydrate Formation at Different Temperatures

Temperature (°C)Average Induction Time (min)Initial Formation Rate (mW/s)Total Heat of Formation (J/g)
5.045.2 ± 3.50.05 ± 0.01150.3 ± 5.2
10.025.8 ± 2.10.12 ± 0.02148.9 ± 4.8
15.012.5 ± 1.50.25 ± 0.03151.1 ± 5.5

Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.

IV. Visualization of Experimental Workflows

A. Workflow for Phenol-Water Phase Diagram Determination

The following diagram illustrates the logical steps involved in determining the phenol-water phase diagram.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_phenol Measure Phenol mix Mix Phenol and Water in Sealed Tubes prep_phenol->mix prep_water Measure Water prep_water->mix series Prepare Series of Varying Compositions mix->series heat Heat in Water Bath series->heat observe_clear Record Clearing Temperature heat->observe_clear cool Cool in Water Bath observe_clear->cool observe_turbid Record Turbidity Temperature cool->observe_turbid average Average Temperatures observe_turbid->average plot Plot Temperature vs. Composition average->plot diagram Generate Phase Diagram plot->diagram

Caption: Workflow for determining the phenol-water phase diagram.

B. Logical Flow for Isothermal Kinetic Study using DSC

This diagram shows the workflow for conducting an isothermal kinetic study of phenol hydrate formation using DSC.

G cluster_results Kinetic Parameters start Prepare Phenol-Water Sample of Known Composition dsc_prep Seal Sample in Hermetic DSC Pan start->dsc_prep equilibrate Equilibrate Above Dissociation Temperature dsc_prep->equilibrate cool Rapidly Cool to Isothermal Temperature equilibrate->cool hold Hold at Isothermal Temperature cool->hold acquire Acquire Heat Flow Data hold->acquire analyze Analyze Thermogram acquire->analyze induction Determine Induction Time analyze->induction rate Calculate Formation Rate analyze->rate

Caption: Workflow for an isothermal DSC study of phenol hydrate kinetics.

References

Application Notes and Protocols for the Use of Phenol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted role of phenol and related phenolic compounds in enzymatic reactions. Phenol can act as a substrate, an inhibitor, or a modulator of enzyme activity, making it a critical molecule of study in various fields, including biochemistry, environmental science, and pharmacology. This document outlines detailed protocols for studying phenol-enzyme interactions and presents key data in a structured format for ease of reference.

I. Phenol as an Enzyme Substrate

Phenol and its derivatives are substrates for a variety of oxidoreductase enzymes. These reactions are fundamental to biological processes such as melanin synthesis and the degradation of aromatic compounds.

A. Phenol-Oxidizing Enzymes

Enzymes that catalyze the oxidation of phenolic compounds include tyrosinases, laccases, and peroxidases.[1] These enzymes are widely distributed in nature and play significant roles in the decomposition of natural aromatic polymers and the degradation of xenobiotics.[1]

B. Experimental Protocol: Assay of Phenol Oxidase Activity

This protocol is adapted for the spectrophotometric measurement of phenol oxidase activity using L-DOPA as a substrate, which is structurally related to phenol.

Materials:

  • Spectrophotometer with a plate reader

  • 96-well clear spectrophotometer plates

  • Sodium Bicarbonate (NaHCO3) buffer

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Enzyme preparation (e.g., mushroom tyrosinase or a soil extract containing phenol oxidase)

  • Milli-Q water

Procedure:

  • Buffer Preparation: Prepare a sodium bicarbonate buffer (e.g., 50 mM, pH 7.0). The optimal pH for polyphenol oxidase from Mauritia flexuosa was found to be 7.0.[2]

  • Substrate Solution: Prepare a fresh solution of L-DOPA in the bicarbonate buffer.

  • Enzyme Preparation: Prepare a suitable dilution of the enzyme extract in the same buffer.

  • Reaction Setup:

    • In a 96-well plate, add the bicarbonate buffer to a final volume of 200 µL per well.

    • Add the enzyme preparation to the designated wells.

    • To initiate the reaction, add the L-DOPA solution to the wells.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at a specific wavelength (e.g., 475 nm for the product of L-DOPA oxidation) over time. The rate of change in absorbance is proportional to the enzyme activity.

C. Anaerobic Degradation of Phenol

In anaerobic environments, phenol can be degraded by certain bacteria, such as the sulfate-reducing bacterium Desulfatiglans anilini.[3] The initial steps in this pathway involve the phosphorylation of phenol to phenylphosphate by phenylphosphate synthase, followed by the carboxylation of phenylphosphate by phenylphosphate carboxylase.[3]

Experimental Workflow for Studying Anaerobic Phenol Degradation:

G cluster_anaerobic Anaerobic Phenol Degradation Pathway Phenol Phenol Phenylphosphate Phenylphosphate Phenol->Phenylphosphate Phenylphosphate Synthase (ATP dependent) Carboxylated_Product 4-hydroxybenzoate Phenylphosphate->Carboxylated_Product Phenylphosphate Carboxylase Further_Degradation Further Degradation (Benzoyl-CoA pathway) Carboxylated_Product->Further_Degradation

Caption: Anaerobic degradation pathway of phenol.

II. Phenol as an Enzyme Inhibitor

Phenolic compounds are known to inhibit a wide range of enzymes, which is a significant area of research in drug development and toxicology.

A. Mechanisms of Inhibition

Phenolic compounds can inhibit enzymes through various mechanisms:

  • Covalent Modification: Phenols can covalently attach to reactive nucleophilic sites on enzymes, such as free amino and thiol groups, as well as tryptophan residues.[4][5] This leads to a decrease in enzymatic activity.[4][5]

  • Competitive Inhibition: Phenol has been reported to be a competitive inhibitor of human carbonic anhydrase II (hCA II).[6] X-ray crystallography has shown that a phenol molecule can bind within the active site without directly coordinating to the catalytic zinc ion.[6]

  • Non-covalent Interactions: Phenolics can also interact with enzymes through non-covalent bonds, which can alter the enzyme's conformation and reduce its activity.[5]

B. Enzymes Inhibited by Phenolic Compounds

Enzyme ClassSpecific EnzymesType of InhibitionReference
Hydrolasesα-Amylase, Trypsin, LysozymeCovalent modification, activity reduction[4][5]
InvertaseActivity reduction by ~20%[7]
LyasesCarbonic Anhydrases (CAs)Competitive and other inhibition[6][8]
OxidoreductasesTyrosinaseReversible inhibition[9]

C. Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to determine the inhibition of carbonic anhydrase (CA) by phenol.[10]

Materials:

  • Applied Photophysics stopped-flow instrument

  • HEPES buffer (10 mM, pH 7.4)

  • Phenol red (0.2 mM) as a pH indicator

  • Sodium perchlorate (NaClO4, 10 mM) to maintain ionic strength

  • Carbon dioxide (CO2) solutions of varying concentrations (1.7 to 17 mM)

  • Human Carbonic Anhydrase II (hCA II)

  • Phenol stock solution (10-20 mM)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of phenol in distilled-deionized water.

    • Prepare a working solution of hCA II in the HEPES buffer.

  • Incubation: Pre-incubate the enzyme and inhibitor solutions together for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[10]

  • Kinetic Measurement:

    • Use the stopped-flow instrument to monitor the CA-catalyzed CO2 hydration activity.[10]

    • The reaction is followed by observing the change in absorbance of phenol red at 557 nm.

    • Determine the initial rates of the reaction for a period of 10-100 seconds.

  • Data Analysis:

    • Determine the uncatalyzed rates and subtract them from the total observed rates.

    • Calculate the inhibition constants (Ki) using non-linear least-squares methods and the Cheng-Prusoff equation.

Logical Workflow for Investigating Phenol as an Enzyme Inhibitor:

G Start Select Target Enzyme Assay Develop/Optimize Enzyme Assay Start->Assay Inhibition_Screen Screen Phenol for Inhibitory Activity Assay->Inhibition_Screen IC50 Determine IC50 Value Inhibition_Screen->IC50 Kinetics Perform Kinetic Studies (e.g., vary substrate and inhibitor concentrations) IC50->Kinetics Mechanism Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetics->Mechanism Structural Structural Studies (X-ray crystallography, NMR) Mechanism->Structural SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Conclusion Characterize Phenol as an Inhibitor for the Target Enzyme Structural->Conclusion SAR->Conclusion

Caption: Workflow for enzyme inhibition studies.

III. Phenol in Nucleic Acid Extraction

Phenol is a crucial reagent in molecular biology for the purification of nucleic acids. It is used to denature proteins and separate them from aqueous solutions containing DNA or RNA.

A. Protocol: Preparation of Buffer-Saturated Phenol

This protocol is for preparing phenol saturated with a buffer, a common step before its use in nucleic acid extractions.[11]

Materials:

  • UltraPure™ Phenol:Water (3.75:1, v/v)

  • 0.5 M Tris-HCl buffer (pH 8.0)

  • 0.1 M Tris-HCl buffer (pH 8.0)

  • pH paper

Procedure:

  • To an aliquot of UltraPure™ Phenol:Water, add an equal volume of 0.5 M Tris-HCl (pH 8.0).[11]

  • Mix thoroughly and allow the phases to separate at room temperature.[11]

  • Carefully aspirate and discard the upper aqueous phase.[11]

  • Add an equal volume of 0.1 M Tris-HCl (pH 8.0) to the phenol phase and mix.[11]

  • Allow the phases to separate and check the pH of the upper aqueous phase with pH paper.[11]

  • Repeat steps 3-5 until the pH of the aqueous phase is 8.0.[11]

Storage and Handling:

  • Store phenol protected from light and air to prevent oxidation, which is indicated by a yellow or red color.[11]

  • Phenol is toxic and corrosive; always handle it in a chemical fume hood with appropriate personal protective equipment.[8]

This document provides a foundational understanding and practical protocols for working with phenol in the context of enzymatic reactions. Researchers are encouraged to consult the primary literature for more specific applications and detailed mechanistic studies.

References

Application Notes and Protocols for Phenol-Chloroform Extraction Using Hydrated Phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol-chloroform extraction is a highly effective and widely used method for purifying nucleic acids (DNA and RNA) from biological samples.[1][2][3][4] This technique relies on liquid-liquid extraction to separate nucleic acids from proteins and lipids based on their differential solubilities in a phenol-chloroform-water mixture.[2][3][5] Phenol denatures proteins, which are then separated from the aqueous phase containing the nucleic acids.[1][6] Chloroform enhances the efficiency of phenol in denaturing proteins and facilitates the separation of the aqueous and organic phases.[2][6] Isoamyl alcohol is often included in the mixture to reduce foaming during the extraction process.[6]

This method is valued for its ability to yield high molecular weight DNA and for its cost-effectiveness compared to commercial kits.[1][4] However, it involves the use of hazardous chemicals and requires careful handling to avoid contamination and ensure safety.[1][2]

Principle of the Method

The fundamental principle of phenol-chloroform extraction lies in the partitioning of macromolecules between two immiscible liquid phases.[2][5] When a biological sample is lysed and mixed with a phenol-chloroform solution, two distinct phases are formed upon centrifugation:

  • Aqueous Phase (Upper Layer): This less dense, upper layer contains the polar nucleic acids (DNA and RNA).[2][3]

  • Organic Phase (Lower Layer): This denser, lower layer contains the non-polar lipids and denatured proteins.[2][3]

  • Interphase: A layer of precipitated protein forms between the aqueous and organic phases.[2]

The pH of the phenol solution is a critical factor. For DNA purification, a slightly alkaline pH (around 8.0) is used to ensure that the DNA, with its negatively charged phosphate backbone, remains in the aqueous phase.[7][8] Under acidic conditions, DNA will partition into the organic phase, while RNA remains in the aqueous phase, providing a basis for differential purification.[2]

Materials and Reagents

  • Hydrated Phenol (Tris-equilibrated, pH 8.0 for DNA, or acidic for RNA): Store in a light-protected bottle at 4°C.

  • Chloroform:Isoamyl Alcohol (24:1 v/v) [6][9]

  • Lysis Buffer: (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL solution) [9]

  • 3 M Sodium Acetate (pH 5.2) [9]

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) [1]

  • Nuclease-free water

  • Glycogen (20 µg/µL) [1]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and nuclease-free tips

  • Microcentrifuge

  • Vortex mixer

  • Fume hood

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves should be changed frequently as their breakthrough time for chloroform is short).[10][11][12]

Experimental Protocols

Preparation of Hydrated (Tris-Equilibrated) Phenol

Caution: Phenol is highly corrosive and toxic. Always work in a chemical fume hood and wear appropriate PPE.[11][12][13][14]

  • Melt crystalline phenol at 65°C.[6]

  • Add an equal volume of 1 M Tris-HCl, pH 8.0.

  • Stir the mixture for 15-30 minutes.[15]

  • Allow the phases to separate in a separatory funnel.

  • Remove and discard the upper aqueous phase.

  • Repeat the extraction with 0.1 M Tris-HCl, pH 8.0 until the pH of the phenol phase is approximately 8.0.[6]

  • Add 0.1% 8-hydroxyquinoline (an antioxidant and weak chelator) to the phenol.[6]

  • Store the equilibrated phenol under a layer of TE buffer at 4°C in a light-protected bottle.

Protocol for DNA Extraction from Mammalian Cells
  • Sample Lysis:

    • Start with a pellet of up to 10^7 cells.

    • Resuspend the cell pellet in 500 µL of Lysis Buffer.

    • Add Proteinase K to a final concentration of 100 µg/mL.

    • Incubate at 55°C for 1-3 hours, or overnight, until the solution is clear.[1]

  • Phenol-Chloroform Extraction:

    • Cool the lysate to room temperature.

    • Add an equal volume (500 µL) of Tris-equilibrated phenol:chloroform:isoamyl alcohol (25:24:1).[1]

    • Vortex vigorously for 30-60 seconds to form an emulsion.

    • Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.[1]

  • Aqueous Phase Recovery:

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

    • Crucial: Avoid disturbing the interphase containing denatured proteins. It is better to leave a small amount of the aqueous phase behind to ensure purity.[16]

  • Chloroform Extraction (Optional but Recommended):

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the recovered aqueous phase.

    • Vortex for 15-30 seconds.

    • Centrifuge at 12,000 x g for 5 minutes at room temperature.

    • Transfer the upper aqueous phase to a new tube. This step removes residual phenol.[8]

  • DNA Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase.

    • Add 2-2.5 volumes of ice-cold 100% ethanol.[1]

    • Optionally, add 1 µL of glycogen as a carrier to aid in pelleting small amounts of DNA.[7]

    • Mix gently by inverting the tube until the DNA precipitate is visible.

    • Incubate at -20°C for at least 1 hour or overnight.[1]

  • Pelleting and Washing the DNA:

    • Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the DNA.[1]

    • Carefully decant the supernatant.

    • Wash the DNA pellet with 500 µL of ice-cold 70% ethanol. This removes residual salts.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.[1]

    • Carefully decant the supernatant and air-dry the pellet for 5-15 minutes. Do not over-dry, as this can make the DNA difficult to resuspend.

  • Resuspension:

    • Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of TE buffer or nuclease-free water.[1]

    • Incubate at 65°C for 10-15 minutes to aid in resuspension.

Data Presentation

Table 1: Quantitative Parameters for Phenol-Chloroform DNA Extraction

ParameterTypical Value/RangePurpose
Sample Lysis
Proteinase K Concentration100 - 200 µg/mLDigestion of proteins
Incubation Temperature55 - 65°COptimal temperature for Proteinase K activity
Incubation Time1 hour - overnightComplete cell lysis and protein digestion
Phase Separation
Centrifugation Speed12,000 - 16,000 x gSeparation of aqueous and organic phases
Centrifugation Time5 - 15 minutes
DNA Precipitation
Sodium Acetate (3M, pH 5.2)1/10th volumeNeutralizes the negative charge of the DNA backbone
Ethanol (100%)2 - 2.5 volumesPrecipitation of DNA
Incubation Temperature-20°C to -80°CEnhances DNA precipitation
Incubation Time1 hour - overnight
DNA Pelleting & Washing
Centrifugation Speed16,000 x gPelleting of precipitated DNA
Centrifugation Time15 - 30 minutes
Ethanol (70%)500 µL - 1 mLWashing of the DNA pellet to remove salts
Quality Control
A260/A280 Ratio1.8 - 2.0Indicator of DNA purity from protein contamination
A260/A230 Ratio> 2.0Indicator of DNA purity from salt/phenol contamination

Visualization of Workflows and Pathways

Experimental Workflow Diagram

PhenolChloroformWorkflow cluster_lysis Sample Preparation & Lysis cluster_extraction Extraction cluster_precipitation Precipitation & Purification Sample Biological Sample (Cells, Tissue) Lysis Add Lysis Buffer & Proteinase K Sample->Lysis Incubate Incubate at 55°C Lysis->Incubate Add_PCI Add Phenol:Chloroform: Isoamyl Alcohol (25:24:1) Incubate->Add_PCI Vortex_Centrifuge1 Vortex & Centrifuge Add_PCI->Vortex_Centrifuge1 Recover_Aqueous Recover Aqueous Phase Vortex_Centrifuge1->Recover_Aqueous Add_Chloroform Add Chloroform Recover_Aqueous->Add_Chloroform Vortex_Centrifuge2 Vortex & Centrifuge Add_Chloroform->Vortex_Centrifuge2 Recover_Aqueous2 Recover Aqueous Phase Vortex_Centrifuge2->Recover_Aqueous2 Add_Salt_Ethanol Add NaOAc & Cold Ethanol Recover_Aqueous2->Add_Salt_Ethanol Incubate_Cold Incubate at -20°C Add_Salt_Ethanol->Incubate_Cold Centrifuge_Pellet Centrifuge to Pellet DNA Incubate_Cold->Centrifuge_Pellet Wash_Ethanol Wash with 70% Ethanol Centrifuge_Pellet->Wash_Ethanol Dry_Resuspend Air Dry & Resuspend in TE Buffer Wash_Ethanol->Dry_Resuspend Final_Product Purified DNA Dry_Resuspend->Final_Product MolecularSeparation cluster_initial Initial Lysate cluster_phases Phase Separation Initial_Mix Homogenized Lysate (Nucleic Acids, Proteins, Lipids) PCI_Addition Addition of Phenol:Chloroform & Centrifugation Initial_Mix->PCI_Addition Aqueous_Phase Aqueous Phase (Upper) Contains: DNA, RNA PCI_Addition->Aqueous_Phase Interphase Interphase Contains: Denatured Proteins PCI_Addition->Interphase Organic_Phase Organic Phase (Lower) Contains: Lipids, Proteins PCI_Addition->Organic_Phase

References

Application Notes and Protocols: The Role of Water of Hydration in Phenol Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenol, an aromatic alcohol, serves as a crucial structural motif in numerous pharmaceuticals, natural products, and industrial chemicals. Its reactivity is profoundly influenced by its immediate chemical environment. Water, the most fundamental biological and common laboratory solvent, does not act merely as an inert medium. Through hydrogen bonding and solvation effects, the "water of hydration" surrounding a phenol molecule plays a direct and critical role in modulating its acidity, redox properties, and susceptibility to electrophilic and photochemical attack. Understanding these interactions at a molecular level is paramount for predicting reaction outcomes, designing novel catalysts, developing stable drug formulations, and elucidating biochemical pathways.

These notes provide a detailed overview of how water of hydration governs phenol's chemical behavior, supported by quantitative data, detailed experimental protocols for investigation, and graphical representations of key mechanisms and workflows.

Influence of Water of Hydration on Phenol Properties

Water molecules form a dynamic hydration shell around phenol, engaging in multiple hydrogen-bonding interactions. The hydroxyl group of phenol can act as both a hydrogen bond donor (from its acidic proton) and a hydrogen bond acceptor (via its oxygen lone pairs).[1] Furthermore, the electron-rich π-system of the aromatic ring can act as a weak hydrogen bond acceptor, forming π-type complexes with water.[1] These interactions collectively alter the electronic properties and, consequently, the reactivity of the phenol molecule.

Acidity of Phenol

Phenols are significantly more acidic (pKa ≈ 10 in water) than aliphatic alcohols (pKa ≈ 16-18).[2] This is due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized into the aromatic ring.[3] Water of hydration plays a crucial role in this process:

  • Stabilization of the Phenoxide Ion: Water molecules form strong hydrogen bonds with the negatively charged oxygen of the phenoxide ion, providing substantial solvation energy that stabilizes the conjugate base and favors dissociation.[4]

  • Facilitation of Proton Transfer: The hydrogen-bonded network of water molecules provides a low-energy pathway for the transfer of the phenolic proton to a water molecule, forming hydronium (H₃O⁺).

Electron-withdrawing substituents on the aromatic ring can further increase acidity by enhancing the delocalization and stabilization of the negative charge on the phenoxide ion.[2]

Oxidation and Redox Reactions

The oxidation of phenol in aqueous solutions is a critical process in environmental remediation and biochemical pathways. Water is not a passive solvent but an active participant. The reaction often proceeds via a free-radical mechanism, initiated by species like hydroxyl radicals (•OH).[5]

  • Hydrogen Abstraction: An oxidizing agent abstracts the hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical. This radical is resonance-stabilized.

  • Radical Propagation: The phenoxyl radical can then react with other molecules, such as dissolved oxygen or other organic species, leading to the formation of intermediates like dihydroxylated benzenes (catechol, resorcinol, hydroquinone) and benzoquinones.[6] These intermediates are often responsible for the dark coloration observed during phenol oxidation.[6]

  • Ring Opening: Under strong oxidizing conditions, the aromatic ring can be cleaved, ultimately leading to mineralization (conversion to CO₂ and H₂O).

Studies on phenol oxidation in supercritical water (SCW) show that the reaction is complex, with the reaction order with respect to water being non-zero (e.g., 0.7), indicating that water is a direct participant in the reaction mechanism.[7][8]

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Water as a solvent can dramatically accelerate these reactions.

A classic example is the bromination of phenol . Phenol reacts rapidly with bromine water at room temperature to form a white precipitate of 2,4,6-tribromophenol, without the need for a Lewis acid catalyst.[9][10] The high polarity of water facilitates the polarization of the Br-Br bond, making it more susceptible to electrophilic attack by the highly activated phenol ring.[9]

Photochemical Reactivity

Recent studies have revealed a remarkable effect of hydration on the photochemical reactivity of phenol. The photochemical hydrogen detachment of phenol is several orders of magnitude faster at the air-water interface than in bulk water.[11][12]

This phenomenon is attributed to incomplete hydration at the interface. In bulk water, the phenol's hydroxyl group is fully hydrogen-bonded to surrounding water molecules. This complete solvation shell stabilizes the molecule in its excited state and creates a significant energy barrier for the reaction. At the air-water interface, the hydration shell is incomplete, which significantly lowers the reaction barrier, leading to an ultrafast reaction rate.[11][12] This finding has significant implications for atmospheric chemistry and processes occurring at aqueous surfaces.

Quantitative Data on Phenol Reactivity in Aqueous Systems

The following tables summarize key quantitative data from the literature, illustrating the impact of the aqueous environment on phenol's properties and reaction kinetics.

Table 1: Acidity of Phenol and Substituted Phenols in Water

CompoundSubstituent (Position)pKa in WaterReference(s)
Phenol-H~10.0[2]
p-Cresol-CH₃ (para)10.3[2]
p-Chlorophenol-Cl (para)9.4[2]
p-Nitrophenol-NO₂ (para)7.2[2]

This table demonstrates how substituents modify the acidity of phenol, a property fundamentally influenced by water's ability to solvate the corresponding phenoxide ions.

Table 2: Kinetic Data for Phenol Oxidation in Aqueous Solutions

Reaction ConditionOxidantRate Law DependenceRate Constant / Activation EnergyReference(s)
Supercritical Water (300-420°C)O₂1st order in phenol, 0.5 order in O₂, 0.7 order in waterEₐ = 12.4 kcal/mol[7][8]
Aqueous Solution (170-220°C)O₂1st order in phenol, 1st order in O₂Eₐ = 67.4 kJ/mol[13]
Photo-oxidation (aerated water)Triplet BenzophenoneNearly diffusion-controlledk ≈ 2.6−5.6 × 10⁹ M⁻¹s⁻¹[14]

This table highlights how reaction orders and activation energies for phenol oxidation are determined in aqueous media, showing the direct involvement of water in some cases.

Table 3: Thermodynamic Parameters for Phenol Hydration at 25°C

CompoundFree Energy of Hydration (ΔG°hyd)Enthalpy of Hydration (ΔH°hyd)Entropy of Hydration (ΔS°hyd)Reference(s)
Phenol-6.6 kcal/mol-15.1 kcal/mol-28.5 cal/(mol·K)[15],[16]
4-Cresol-6.3 kcal/mol-15.2 kcal/mol-30.0 cal/(mol·K)[16]
4-t-butyl-phenol-5.6 kcal/mol-15.0 kcal/mol-31.5 cal/(mol·K)[16]

This table provides insight into the thermodynamics of transferring phenol from the gas phase to an aqueous solution. The negative enthalpy and free energy values indicate a favorable interaction.

Experimental Protocols

Protocol 1: Kinetic Analysis of Phenol Oxidation by UV-Vis Spectrophotometry

Objective: To determine the rate of phenol degradation in an aqueous solution under specific oxidizing conditions.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Stock solution of phenol (e.g., 10 mM in Milli-Q water)

  • Oxidizing agent solution (e.g., Fenton's reagent: H₂O₂ and Fe²⁺ salt)

  • pH meter and buffer solutions

  • Thermostatted water bath

  • Stopwatch

Methodology:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength to the λₘₐₓ of phenol (approx. 270 nm) or a specific wavelength for a colored product if applicable.

  • Reaction Preparation: In a temperature-controlled reaction vessel (e.g., a beaker in a water bath), add a known volume of buffer solution and the phenol stock solution to achieve the desired initial concentration. Allow the solution to equilibrate to the target temperature.

  • Reaction Initiation: Initiate the reaction by adding a precise volume of the oxidizing agent. Simultaneously, start the stopwatch.

  • Data Acquisition: At regular time intervals (e.g., every 30 seconds), withdraw an aliquot of the reaction mixture and immediately quench the reaction if necessary (e.g., by adding a scavenger for the oxidant).

  • Spectrophotometric Measurement: Transfer the quenched aliquot to a quartz cuvette and measure its absorbance at the predetermined wavelength.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to convert absorbance values to phenol concentrations at each time point. The molar absorptivity (ε) for phenol must be determined beforehand by creating a calibration curve.

    • Plot phenol concentration versus time.

    • To determine the reaction order and rate constant, plot ln[Phenol] vs. time (for first-order) or 1/[Phenol] vs. time (for second-order) and analyze the linearity of the resulting graph.

Protocol 2: Qualitative and Quantitative Analysis of Phenol using the Ferric Chloride Test

Objective: To detect the presence of phenol and estimate its concentration in an aqueous sample. This colorimetric assay is based on the formation of a colored complex between the phenolic hydroxyl group and Fe³⁺ ions.[17]

Materials:

  • Visible Spectrophotometer

  • Glass cuvettes

  • Phenol standards of known concentrations

  • 1% (w/v) aqueous solution of ferric chloride (FeCl₃)

  • Test tubes and pipettes

Methodology:

  • Qualitative Test:

    • To 1-2 mL of the aqueous test sample in a test tube, add 2-3 drops of the 1% ferric chloride solution.

    • Observe any color change. The formation of a violet, blue, or green color indicates the presence of a phenolic compound.[17]

  • Quantitative Analysis:

    • Calibration Curve: Prepare a series of phenol standards in water (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL).

    • To a fixed volume of each standard (e.g., 1 mL) in a separate test tube, add a fixed volume of the FeCl₃ reagent (e.g., 0.1 mL). Mix well.

    • Allow the color to develop for 1-2 minutes.[18]

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex (approx. 540 nm).[18]

    • Plot absorbance versus concentration to generate a calibration curve.

    • Sample Measurement: Treat the unknown sample in the same manner as the standards and measure its absorbance.

    • Determine the concentration of phenol in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

Reaction and Logic Diagrams

G cluster_0 Phenol Oxidation Pathway in Water Phenol Phenol (C₆H₅OH) Phenoxyl Phenoxyl Radical (Resonance Stabilized) Phenol->Phenoxyl + •OH - H₂O Oxidant Oxidant (e.g., •OH) Resonance Resonance Structures Phenoxyl->Resonance delocalization Intermediates Dihydroxybenzenes (Catechol, Hydroquinone) Phenoxyl->Intermediates + O₂, H₂O Products Benzoquinones Intermediates->Products Oxidation Mineralization Ring Opening → CO₂ + H₂O Products->Mineralization Further Oxidation

Caption: Proposed pathway for the oxidation of phenol in an aqueous environment.

G cluster_1 Experimental Workflow for Kinetic Analysis A Prepare Phenol Solution & Equilibrate Temperature B Initiate Reaction (Add Oxidant, Start Timer) A->B C Sample Aliquots at Timed Intervals B->C D Quench Reaction (if necessary) C->D E Measure Absorbance (UV-Vis Spec) D->E F Calculate Concentration (Beer-Lambert Law) E->F G Plot Data (Conc. vs Time) F->G H Determine Rate Law & Rate Constant (k) G->H

Caption: A typical experimental workflow for studying reaction kinetics.

G cluster_2 Logical Relationship: Hydration vs. Photochemical Reactivity Hydration Degree of Hydration Barrier Reaction Energy Barrier Hydration->Barrier directly proportional High High (Bulk Water) Rate Reaction Rate Barrier->Rate inversely proportional Low Low (Gas Phase) Mid Medium (Air-Water Interface) H_H High B_H High R_H Slow H_M Low B_M Low R_M Ultrafast H_L Very Low B_L Very Low R_L Fast

Caption: Impact of hydration level on photochemical reaction barriers.

References

Application Notes and Protocols for Stabilized Phenol Emulsions in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenol and its derivatives are integral to various biochemical applications, primarily due to their ability to inhibit enzymatic reactions by denaturing proteins.[1] This property is harnessed in "stopped assays" to terminate a reaction at a specific time point, allowing for accurate measurement of the reaction products. Emulsion technology, particularly water-in-oil emulsions, offers a powerful method for compartmentalizing reactions, as exemplified by emulsion PCR (ePCR). By creating picoliter-sized aqueous droplets in an oil phase, millions of individual amplification reactions can be performed in parallel, preventing competition between templates and reducing the formation of chimeric products.[2]

This document provides detailed application notes and protocols for the use of phenol in stopped-enzyme assays and the principles of stabilized emulsions in the context of ePCR.

Application Note 1: Phenol as a Quenching Agent in Stopped-Enzyme Assays

Phenolic compounds effectively inhibit a wide range of enzymes by covalently modifying reactive amino acid residues, leading to a loss of enzymatic activity.[1] This makes phenol an excellent quenching (or stopping) agent for enzymatic assays where precise timing is critical. By adding phenol to the reaction mixture, the enzymatic activity is abruptly halted, allowing for the accurate quantification of the product formed up to that point.

Principle of Stopped Assays

Stopped assays are fundamental in enzyme kinetics for determining reaction rates. The enzyme and substrate are allowed to react for a predetermined time, after which a "stop solution" containing an inhibitor like phenol is added to terminate the reaction. The concentration of the product can then be measured without the interference of ongoing enzymatic activity.[3]

Experimental Protocol: General Stopped-Enzyme Assay

This protocol provides a general framework for using phenol to stop an enzymatic reaction. The concentrations of enzyme, substrate, and phenol, as well as the incubation time, should be optimized for the specific assay.

  • Reaction Setup:

    • Prepare a reaction buffer suitable for the enzyme of interest.

    • In a microcentrifuge tube or a well of a microplate, add the reaction buffer and the substrate to the desired final concentrations.

    • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding the enzyme to the tube/well. Start a timer immediately.

    • Mix gently and incubate for the desired period (e.g., 10 minutes).

  • Termination of Reaction:

    • At the end of the incubation period, add an equal volume of a quenching solution (e.g., 10% phenol in a suitable solvent) to the reaction mixture.

    • Vortex or mix thoroughly to ensure the immediate and complete inactivation of the enzyme.

  • Product Quantification:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube/plate.

    • Quantify the product using an appropriate method (e.g., spectrophotometry, fluorometry, HPLC).

Data Presentation: Inhibitory Effects of Phenolic Compounds

The following table summarizes the observed inhibitory effects of various phenolic compounds on different enzymes, demonstrating their potential as quenching agents.

Phenolic CompoundTarget EnzymeObserved EffectReference
PhenolInvertase~20% decrease in activity at 20 mmol l⁻¹[4]
Caffeic Acidα-Amylase, Trypsin, LysozymeAdverse effect on enzymatic activity[1]
Chlorogenic Acidα-Amylase, Trypsin, LysozymeAdverse effect on enzymatic activity[1]
VanillinInvertase~20% decrease in activity due to carbonyl group[4]
CatecholPolyphenol Oxidase (PPO)Substrate for PPO, leading to quinone formation[5]

Visualization: Stopped-Enzyme Assay Workflow

G cluster_workflow Workflow for a Stopped-Enzyme Assay A 1. Prepare Reaction Mixture (Buffer + Substrate) B 2. Initiate Reaction (Add Enzyme) A->B Start Timer C 3. Incubate (Controlled Time & Temp) B->C D 4. Terminate Reaction (Add Phenol Stop Solution) C->D End of Incubation E 5. Separate Precipitate (Centrifugation) D->E F 6. Quantify Product (e.g., Spectrophotometry) E->F G cluster_workflow Workflow for Emulsion PCR (ePCR) A 1. Prepare Aqueous Phase (PCR Mix + Dilute Template) C 3. Create Emulsion (Stirring/Homogenization) A->C B 2. Prepare Oil Phase (Mineral Oil + Surfactants) B->C D 4. Thermal Cycling (Amplification within Droplets) C->D E 5. Break Emulsion (Solvent + Centrifugation) D->E F 6. Purify DNA (Column-based Purification) E->F G cluster_factors Key to Stability Aqueous Aqueous Phase (e.g., PCR Mix) Emulsification Emulsification (High Shear Energy) Aqueous->Emulsification Oil Oil Phase (e.g., Mineral Oil) Oil->Emulsification Stabilizer Stabilizer (e.g., Surfactant, Protein) Stabilizer->Emulsification Factor1 Reduces Interfacial Tension Stabilizer->Factor1 Factor2 Forms Protective Barrier Stabilizer->Factor2 StableEmulsion Stable Emulsion Emulsification->StableEmulsion Forms Factor3 Prevents Coalescence Factor2->Factor3 Factor3->StableEmulsion

References

Troubleshooting & Optimization

Technical Support Center: Preventing Phenol Oxidation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the oxidation of phenol in aqueous solutions, a common challenge in experimental settings. Here you will find troubleshooting guides for immediate issues and frequently asked questions for a deeper understanding of the underlying principles.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the handling and storage of phenol solutions.

Issue: My phenol solution has changed color (pink, brown, or yellow).

Discoloration of a phenol solution is a primary indicator of oxidation.[1][2] The appearance of pink, red, brown, or yellow hues is typically due to the formation of quinone-type compounds, such as p-benzoquinone, which are products of phenol oxidation.[2][3][4] This oxidation can be initiated by exposure to air (oxygen), light, and trace metal contaminants.[1]

Immediate Actions & Troubleshooting Workflow:

If you observe discoloration, follow these steps to assess the situation and take appropriate action:

  • Assess the Severity: A pale pink or yellow color might indicate minimal oxidation, and the solution could potentially be purified for non-sensitive applications.[5] Dark brown or black coloration suggests significant polymerization and degradation, rendering the solution unsuitable for most experimental work.[2][6]

  • Consider Your Application: For highly sensitive applications like RNA/DNA extraction, it is crucial to use fresh, colorless phenol.[6] Discolored phenol can compromise the integrity of your samples.

  • Purification for Less Sensitive Applications: If the discoloration is minor, you may be able to purify the phenol by distillation.[2] However, this should be done with extreme caution due to the hazardous nature of phenol.

  • Proper Disposal: If the solution is heavily discolored or if you are uncertain about its quality, it is best to dispose of it according to your institution's hazardous waste guidelines.

Troubleshooting Workflow Diagram:

G cluster_0 Troubleshooting: Discolored Phenol Solution start Phenol solution is discolored (pink, brown, yellow) assess Assess Severity of Discoloration start->assess pale Pale Pink/Yellow assess->pale Minor dark Dark Brown/Black assess->dark Severe application Consider Application Sensitivity pale->application dispose Dispose of Solution (Follow safety protocols) dark->dispose sensitive High Sensitivity (e.g., RNA/DNA work) application->sensitive non_sensitive Low Sensitivity application->non_sensitive use_fresh Use Fresh, Colorless Phenol sensitive->use_fresh purify Purify by Distillation (with caution) non_sensitive->purify purify->dispose If unsuccessful purify->use_fresh If successful

Caption: Troubleshooting workflow for discolored phenol solutions.

Frequently Asked Questions (FAQs)

What are the primary causes of phenol oxidation in aqueous solutions?

Phenol is susceptible to oxidation primarily due to the following factors:

  • Oxygen: Atmospheric oxygen is a key driver of phenol oxidation.[1][7] The reaction is often a free-radical chain reaction that can be initiated by light or heat.

  • Light: Exposure to light, particularly UV light, can catalyze the oxidation of phenol, leading to the formation of colored byproducts.[1][8]

  • pH: The rate of phenol oxidation is significantly influenced by pH. In alkaline (basic) solutions, the formation of the more easily oxidized phenoxide anion (C₆H₅O⁻) increases, accelerating the oxidation rate.[9][10]

  • Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the oxidation of phenol.[1][11] These ions can facilitate the generation of reactive oxygen species.[11]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of phenol.[1]

Phenol Oxidation Pathway Diagram:

G cluster_initiators Initiators phenol Phenol (C₆H₅OH) phenoxide Phenoxide Ion (C₆H₅O⁻) phenol->phenoxide High pH phenoxy_radical Phenoxy Radical (C₆H₅O•) phenoxide->phenoxy_radical Oxidation benzoquinone p-Benzoquinone (Colored Product) phenoxy_radical->benzoquinone polymerization Polymerization (Dark-colored residues) benzoquinone->polymerization oxygen O₂ (Air) light Light (UV) metal Metal Ions (Cu²⁺, Fe³⁺) high_ph High pH

Caption: Simplified pathway of phenol oxidation.

Which antioxidants are most effective for preventing phenol oxidation and what are their recommended concentrations?

Antioxidants function by interrupting the oxidation chain reaction, typically by scavenging free radicals.[12][13] The choice and concentration of an antioxidant can depend on the specific application.

AntioxidantRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A commonly used synthetic phenolic antioxidant.[13]
Hydroxyquinoline 0.1%Often used in buffered phenol for nucleic acid extractions.[6]
Ascorbic Acid (Vitamin C) VariesA natural antioxidant that can be effective in aqueous solutions.
Sodium Dithionite VariesA strong reducing agent that can be used to remove oxidation products.
How does pH influence the stability of phenol solutions?

The pH of an aqueous phenol solution is a critical factor in its stability. Phenol is a weak acid and exists in equilibrium with its conjugate base, the phenoxide ion.[10]

  • Acidic to Neutral pH (pH < 7): In this range, the equilibrium favors the phenol form. Phenol is less susceptible to oxidation than the phenoxide ion, so maintaining a slightly acidic pH can enhance stability.

  • Alkaline pH (pH > 7): At higher pH values, the equilibrium shifts towards the formation of the phenoxide ion. The phenoxide ion is more electron-rich and thus more readily oxidized, leading to a faster rate of degradation and discoloration.[9]

For applications such as RNA extraction, where an acidic pH is required to retain RNA in the aqueous phase, water-saturated phenol with a pH of 4.0-5.0 is used.[6] Conversely, for DNA extraction, phenol is often equilibrated with a Tris buffer at a pH of around 8.0.[6]

What is the role of metal ions in phenol oxidation and how can I mitigate their effects?

Trace amounts of transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can act as powerful catalysts for phenol oxidation.[1][11] They can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that accelerate the degradation of phenol.[11]

To mitigate the catalytic effects of metal ions, chelating agents are used. These molecules bind to metal ions, sequestering them and preventing their participation in redox reactions.[14][15]

Chelating AgentRecommended ConcentrationNotes
Ethylenediaminetetraacetic acid (EDTA) 1 - 10 mMA strong and widely used chelating agent.[15][16]
Citric Acid VariesA natural and food-safe chelating agent.[15][17]
Glutamic Acid VariesAn amino acid that can form stable chelates with iron.[17][18]
What are the optimal storage conditions (temperature, light) for phenol solutions?

Proper storage is crucial for maintaining the stability of phenol solutions.

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of oxidation.[1]
Light Store in amber or opaque containersProtects the solution from light-induced oxidation.[8][19][20]
Atmosphere Inert gas (e.g., nitrogen or argon) overlayDisplaces oxygen from the headspace of the container, preventing oxidation.[8]
Container Tightly sealed glass or stainless steelPrevents exposure to air and avoids contamination from reactive plastics.[1][19][20]
How can I quantify the extent of phenol oxidation in my samples?

Several analytical techniques can be used to quantify the concentration of phenol and its oxidation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and reliable method for separating and quantifying phenol, as well as its primary oxidation products like catechol, hydroquinone, and p-benzoquinone.[21] A reversed-phase C18 column is often used for separation.[21]

  • Spectrophotometry: The total phenolic content can be estimated using methods like the Folin-Ciocalteu assay.[22] While not specific to phenol itself, it provides a measure of the total phenolic compounds present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the identification and quantification of volatile and semi-volatile phenolic compounds.

Experimental Protocols

Protocol: Quantification of Phenol and its Oxidation Products by HPLC

This protocol provides a general method for the analysis of phenol and its major oxidation products in an aqueous solution.

1. Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Phenol, catechol, hydroquinone, and p-benzoquinone standards

  • Sample filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of methanol, water, and 1% acetic acid aqueous solution. A common ratio is 10:50:40 (v/v/v).[21]

  • Degas the mobile phase before use.

3. Preparation of Standard Solutions:

  • Prepare individual stock solutions of phenol, catechol, hydroquinone, and p-benzoquinone in the mobile phase.

  • Create a series of working standards by diluting the stock solutions to generate a calibration curve.

4. Sample Preparation:

  • Dilute the aqueous phenol sample with the mobile phase to a concentration within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm filter before injection.[22]

5. HPLC Analysis:

  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Set the UV detector to a wavelength suitable for the detection of all compounds of interest (e.g., 275 nm).

  • Inject the prepared standards and samples onto the HPLC system.

  • Identify and quantify the compounds based on their retention times and the peak areas relative to the calibration curve.

HPLC Analysis Workflow Diagram:

G cluster_workflow HPLC Quantification Workflow prep_mobile Prepare Mobile Phase (Methanol:Water:Acetic Acid) hplc_setup Set Up HPLC System (C18 column, UV detector) prep_mobile->hplc_setup prep_standards Prepare Standard Solutions (Phenol, Catechol, etc.) inject Inject Standards and Samples prep_standards->inject prep_sample Prepare and Filter Sample prep_sample->inject hplc_setup->inject analyze Analyze Data (Retention times, peak areas) inject->analyze quantify Quantify Concentrations (using calibration curve) analyze->quantify

Caption: Workflow for HPLC analysis of phenol oxidation.

References

Technical Support Center: Optimizing Phenol-Chloroform Extractions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing phase separation in phenol-chloroform extractions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency and purity of their nucleic acid extractions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each component in the phenol:chloroform:isoamyl alcohol mixture?

A: Each component plays a critical role in the extraction process:

  • Phenol: The primary function of phenol is to denature proteins.[1][2][3] Because it is an organic solvent, it effectively removes proteins from the aqueous sample containing the nucleic acids.

  • Chloroform: Chloroform serves multiple purposes. It increases the density of the organic phase, which aids in a cleaner separation from the aqueous phase and helps prevent phase inversion.[4][5][6] It also helps to solubilize lipids and reduces the amount of phenol that remains in the aqueous phase.[4][5]

  • Isoamyl Alcohol: This is primarily included as an anti-foaming agent, preventing the formation of an emulsion during the vortexing step, which can make phase separation difficult.[4][6]

Q2: Why is the pH of the phenol solution so important?

A: The pH of the phenol solution is critical for the selective separation of DNA and RNA.[4][7][8]

  • For DNA extraction, an alkaline pH (around 7.9-8.0) is used.[4][5][9] At this pH, DNA, with its negatively charged phosphate backbone, is deprotonated and remains soluble in the upper aqueous phase.

  • For RNA extraction, an acidic pH (around 4.5) is used.[4][7][10] Under these conditions, DNA becomes protonated, loses its charge, and partitions into the organic phase, leaving the RNA in the aqueous phase. Using acidic phenol for a DNA extraction will result in the loss of your DNA sample.[4][5]

Q3: What causes the white precipitate at the interface between the aqueous and organic phases?

A: The white precipitate observed at the interface is primarily composed of denatured proteins.[7][11] Incomplete cell lysis or a very high protein concentration in the sample can lead to a large amount of this precipitate. To resolve this, one or more additional phenol-chloroform extractions can be performed until the interface is clear.[11]

Q4: How can I improve the recovery of my nucleic acids?

A: To improve nucleic acid recovery, consider the following:

  • Ensure complete homogenization and lysis of your starting material.[1]

  • Use a carrier like glycogen or linear polyacrylamide during ethanol precipitation, especially with low concentration samples.[12][13]

  • Be careful not to be too conservative when pipetting the aqueous phase; try to get as close to the interface as possible without disturbing it.[4][5]

  • Ensure the correct salt concentration is present during precipitation.[3]

Troubleshooting Guide

This guide addresses common problems encountered during phenol-chloroform extractions and provides step-by-step solutions.

Problem 1: Incomplete or No Phase Separation

Symptoms:

  • The mixture appears cloudy or as a single phase after centrifugation.

  • It is difficult to distinguish the aqueous and organic layers.

Possible Causes & Solutions:

CauseSolution
Insufficient Centrifugation Increase centrifugation speed and/or time. A common starting point is 12,000-16,000 x g for 5-15 minutes.[1][14]
Inadequate Mixing Ensure the sample and phenol:chloroform are thoroughly mixed to form an emulsion before centrifugation.[5] For large DNA, gentle rocking is preferred over vigorous vortexing to prevent shearing.
Incorrect Reagent Ratios Always use a 1:1 ratio of your sample to the phenol:chloroform mixture.[7][13]
Phase Inversion High concentrations of salt or other solutes in the aqueous phase can increase its density, causing it to be the lower phase.[4][5][15] Adding more chloroform can increase the density of the organic phase to correct this.
Forgot to add Chloroform If you are using a TRIzol-like reagent, forgetting to add chloroform will result in no phase separation.[16]
Problem 2: Fluffy or Thick Interface

Symptoms:

  • A large, cloudy, or "fluffy" layer is present between the aqueous and organic phases, making it difficult to cleanly remove the aqueous layer.

Possible Causes & Solutions:

CauseSolution
High Protein/Lipid Content The sample contains a large amount of protein or lipid that has precipitated.[4][7]
1. Repeat Extraction: Perform a second phenol:chloroform extraction on the collected aqueous phase.
2. Back-Extraction: Add more lysis buffer to the original tube, mix, and re-centrifuge to recover more nucleic acid from the interface.
Incomplete Lysis Cells were not completely lysed, leading to a large amount of cellular debris at the interface. Ensure your lysis protocol is optimized for your sample type.
Use of Phase Lock Gel™ Consider using a commercially available product like Phase Lock Gel™. This inert gel forms a solid barrier between the aqueous and organic phases after centrifugation, making it easier to decant the aqueous phase without contaminating it.[4][5]

Experimental Protocols

Standard Phenol-Chloroform Extraction Protocol
  • Sample Lysis: Homogenize cells or tissues in a suitable lysis buffer containing detergents (e.g., SDS) and a protease (e.g., Proteinase K). Incubate at an appropriate temperature (e.g., 55°C) to ensure complete lysis.[1]

  • Phenol:Chloroform Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0 for DNA) to the lysate.[1][17]

  • Mixing: Vortex vigorously for 15-30 seconds to create an emulsion. For high molecular weight DNA, gently rock the tube for 10-15 minutes.[1][5]

  • Phase Separation: Centrifuge at 12,000-16,000 x g for 5-15 minutes at room temperature.[1][14]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interface and the lower organic phase.[1][7]

  • Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. This step helps to remove residual phenol.[14][18] Mix and centrifuge as before. Transfer the upper aqueous phase to a new, clean tube.

  • Precipitation: Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.[19] Mix by inversion and incubate at -20°C for at least 30 minutes.

  • Pelleting: Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acids.

  • Washing: Carefully discard the supernatant. Wash the pellet with 70% ethanol to remove excess salts. Centrifuge again for 5 minutes.

  • Drying and Resuspension: Remove all of the 70% ethanol and air-dry the pellet briefly. Do not over-dry. Resuspend the pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).

Quantitative Parameters for Phenol-Chloroform Extraction
ParameterStandard Value/RangeNotes
Phenol:Chloroform:Isoamyl Alcohol Ratio 25:24:1Standard for DNA and RNA extraction.[1][17]
pH of Phenol for DNA Extraction 7.9 - 8.0Ensures DNA remains in the aqueous phase.[4][5][9]
pH of Phenol for RNA Extraction ~4.5Partitions DNA into the organic phase.[4][7][10]
Centrifugation Speed 12,000 - 16,000 x gHigher speeds can lead to a more compact interface.[1][14]
Centrifugation Time 5 - 15 minutesMay need to be increased for samples with high viscosity.
Ethanol for Precipitation 2 - 2.5 volumesRelative to the volume of the aqueous phase.
Isopropanol for Precipitation 0.6 - 1 volumeAn alternative to ethanol for precipitation.[3]

Visual Guides

PhenolChloroformWorkflow cluster_start Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_cleanup Cleanup & Precipitation Start Sample (Cells/Tissue) Lysis Cell Lysis Start->Lysis Add_PCI Add Phenol:Chloroform: Isoamyl Alcohol (1:1) Lysis->Add_PCI Mix Vortex/Mix Gently Add_PCI->Mix Centrifuge1 Centrifuge (12,000-16,000 x g) Mix->Centrifuge1 Transfer_Aqueous Transfer Upper Aqueous Phase Centrifuge1->Transfer_Aqueous Add_Chloroform Add Chloroform (Optional) Transfer_Aqueous->Add_Chloroform Centrifuge2 Centrifuge Add_Chloroform->Centrifuge2 Precipitate Ethanol Precipitation Centrifuge2->Precipitate Wash Wash with 70% Ethanol Precipitate->Wash Resuspend Resuspend Purified Nucleic Acid Wash->Resuspend

Caption: Standard workflow for phenol-chloroform extraction.

TroubleshootingPhases cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Phase Separation or Thick Interface Cause1 Incomplete Lysis Problem->Cause1 Cause2 High Protein/Lipid Problem->Cause2 Cause3 Insufficient Centrifugation Problem->Cause3 Cause4 Incorrect Reagent Ratio Problem->Cause4 Solution1 Optimize Lysis Protocol Cause1->Solution1 Solution2 Repeat PCI Extraction Cause2->Solution2 Solution3 Increase Speed/Time Cause3->Solution3 Solution4 Use 1:1 Sample to PCI Cause4->Solution4

Caption: Troubleshooting logic for phase separation issues.

References

Troubleshooting low yield in nucleic acid precipitation with phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield issues during nucleic acid precipitation with phenol-chloroform.

Troubleshooting Guide

This guide provides solutions to common problems encountered during nucleic acid precipitation that may lead to low yields.

Q1: Why is my nucleic acid yield consistently low after phenol-chloroform extraction and precipitation?

Low nucleic acid yield can stem from several factors throughout the protocol. Here are some common causes and solutions:

  • Incomplete Cell Lysis or Homogenization: If cells or tissues are not thoroughly disrupted, the nucleic acids will not be efficiently released, leading to lower yields.[1][2][3] Ensure complete homogenization of the sample before proceeding with the extraction.[1][4] For tissue samples, ensure they are cut into small pieces to allow for complete immersion in the lysis buffer.[5]

  • Incorrect Phenol pH: The pH of the phenol solution is critical for separating DNA and RNA. For DNA isolation, the phenol should be buffered to a pH of 7.0-8.0.[6][7] Acidic phenol (pH around 4.5) will cause DNA to partition into the organic phase, leading to its loss from the aqueous phase and consequently a low yield.[6][8][9] Conversely, for RNA isolation, acidic phenol is used to retain RNA in the aqueous phase while DNA is removed.[6][9][10]

  • Poor Phase Separation: A blurry or indistinct interface between the aqueous and organic phases can lead to the loss of the aqueous layer containing your nucleic acids.[1][11] This can be caused by an incorrect ratio of phenol-chloroform to the aqueous sample, or insufficient centrifugation.[1][12] Ensure vigorous mixing after adding chloroform and centrifuge at the recommended speed and duration to achieve a sharp interface.[12]

  • Contamination of the Aqueous Phase: Accidental pipetting of the organic phase or the protein interface along with the aqueous phase can inhibit downstream applications and affect yield measurements.[8] It is better to leave a small amount of the aqueous phase behind to avoid this contamination.[13]

  • Inefficient Precipitation: The precipitation step is sensitive to several factors.

    • Incorrect Alcohol Concentration: The final concentration of ethanol should be around 70-75% to effectively precipitate nucleic acids.[14] For isopropanol, a final concentration of 35-50% is typically used.[14]

    • Insufficient Salt Concentration: Monovalent cations from salts like sodium acetate, ammonium acetate, or sodium chloride are essential to neutralize the negative charge on the nucleic acid backbone, allowing precipitation.[14][15][16] Ensure the correct final salt concentration is reached (e.g., 0.3 M for sodium acetate).[15][17]

    • Suboptimal Incubation Temperature and Time: Lower temperatures (e.g., -20°C or -80°C) and longer incubation times can improve the precipitation of small or low-concentration nucleic acids.[14][18][19]

    • Invisible Pellet: For low concentrations of nucleic acids, the pellet may be invisible.[20] Using a co-precipitant like glycogen or linear polyacrylamide (LPA) can help visualize the pellet and improve recovery.[16][17][19][20]

Q2: I don't see a pellet after centrifugation. What should I do?

An invisible pellet is a common issue when working with low concentrations of nucleic acids.[20]

  • Use a Co-precipitant: Adding an inert carrier like glycogen or linear polyacrylamide (LPA) during the precipitation step will co-precipitate with your nucleic acids, forming a visible pellet.[16][17][19][20]

  • Increase Centrifugation Time and Speed: Centrifuging for a longer duration or at a higher speed can help to pellet smaller amounts of nucleic acids more effectively.[21]

  • Careful Supernatant Removal: When you can't see the pellet, be extra careful when decanting or aspirating the supernatant to avoid disturbing and losing the pellet.[20] It's often safer to leave a small amount of supernatant behind.

  • Mark the Tube: Before centrifugation, orient your tube in the centrifuge with the hinge facing outwards. The pellet will form on the side of the tube below the hinge, making it easier to locate.

Q3: My 260/280 ratio is low after precipitation. What does this indicate and how can I fix it?

A low A260/A280 ratio (typically <1.8 for DNA and <2.0 for RNA) indicates protein contamination.[4]

  • Incomplete Phenol Extraction: The initial phenol-chloroform extraction may not have been sufficient to remove all proteins. You can perform an additional extraction step.[1]

  • Contamination from the Interphase: The protein layer at the interface between the aqueous and organic phases may have been accidentally transferred with the aqueous layer.[8] Be more careful during the pipetting step.

  • Solution: To remove protein contamination from a purified sample, you can perform a proteinase K treatment followed by another phenol-chloroform extraction and ethanol precipitation.[1]

Q4: My 260/230 ratio is low. What is the cause and how can I improve it?

A low A260/A230 ratio (typically <2.0) suggests contamination with substances that absorb at 230 nm, such as phenol, guanidine salts, or carbohydrates.[2]

  • Phenol Contamination: Residual phenol from the extraction is a common cause. Ensure that no phenol is carried over with the aqueous phase.[22]

  • Salt Contamination: High concentrations of salts from the lysis or precipitation steps can also lead to a low ratio.

  • Solution: To remove these contaminants, you can re-precipitate your nucleic acid sample. An additional wash with 70% ethanol can also help to remove residual salts.[2][14]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low nucleic acid yield.

TroubleshootingWorkflow start Low Nucleic Acid Yield check_lysis Was cell/tissue lysis complete? start->check_lysis improve_lysis Improve homogenization/ increase lysis buffer volume check_lysis->improve_lysis No check_phenol_ph Was the correct phenol pH used? check_lysis->check_phenol_ph Yes improve_lysis->check_phenol_ph use_correct_ph Use pH 7.0-8.0 for DNA Use pH ~4.5 for RNA check_phenol_ph->use_correct_ph No check_phase_sep Was phase separation clean? check_phenol_ph->check_phase_sep Yes use_correct_ph->check_phase_sep improve_phase_sep Ensure correct ratios/ centrifugation check_phase_sep->improve_phase_sep No check_precipitation Was the precipitation step optimal? check_phase_sep->check_precipitation Yes improve_phase_sep->check_precipitation optimize_precipitation Check alcohol & salt conc. Increase incubation time/speed Use a co-precipitant check_precipitation->optimize_precipitation No check_pellet Was the pellet visible/handled correctly? check_precipitation->check_pellet Yes optimize_precipitation->check_pellet careful_handling Use co-precipitant Careful supernatant removal check_pellet->careful_handling No end Improved Yield check_pellet->end Yes careful_handling->end

Caption: A flowchart for troubleshooting low nucleic acid yield.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind phenol-chloroform extraction?

Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids.[6] Phenol is a non-polar solvent that denatures proteins, causing them to lose their normal folded structure and become insoluble in the aqueous phase.[8] Chloroform is added to increase the density of the organic phase, which aids in a sharper separation of the layers upon centrifugation, and also helps in removing lipids.[6][12]

When a cell lysate is mixed with phenol-chloroform and centrifuged, two distinct phases are formed:

  • Aqueous Phase (top layer): This is the polar layer containing the hydrophilic nucleic acids (DNA and RNA).[6]

  • Organic Phase (bottom layer): This is the non-polar layer containing the denatured proteins and lipids.[6]

  • Interphase: A white, cloudy layer of precipitated protein forms between the aqueous and organic phases.[8]

The aqueous phase is then carefully removed for nucleic acid precipitation.

Q2: Why is the pH of phenol so important?

The pH of the phenol solution is a critical factor that determines whether DNA or RNA is selectively isolated.[6][8]

  • For DNA Isolation (pH 7.0-8.0): At a neutral to slightly alkaline pH, the phosphate backbone of DNA is negatively charged, making it highly soluble in the aqueous phase.[9]

  • For RNA Isolation (pH ~4.5): At an acidic pH, DNA becomes denatured and partitions into the organic phase, while RNA, which is more stable in acidic conditions, remains in the aqueous phase.[6][9][10] This allows for the selective isolation of RNA.

Q3: What is the role of the different components in the precipitation step?

The precipitation step concentrates the nucleic acids from the aqueous solution. This is achieved by adding salt and alcohol.

  • Salt (e.g., Sodium Acetate): The positively charged ions (cations) from the salt neutralize the negative charges on the phosphate backbone of the nucleic acids.[15][21] This reduces the repulsion between the nucleic acid molecules and makes them less soluble in water.

  • Alcohol (Ethanol or Isopropanol): Alcohol is less polar than water.[21] Its addition to the solution lowers the dielectric constant, which further reduces the solubility of the now-neutralized nucleic acid molecules, causing them to precipitate out of the solution.[17][21]

  • Low Temperature: Incubating the sample at a low temperature (-20°C or -80°C) reduces the kinetic energy of the molecules, which promotes the aggregation and precipitation of the nucleic acids.[14]

Q4: What is a co-precipitant and when should I use it?

A co-precipitant is an inert molecule that is added to the nucleic acid solution before precipitation to aid in the recovery of small amounts of DNA or RNA.[17] Common co-precipitants include glycogen, linear polyacrylamide (LPA), and tRNA.[16][19][23]

You should consider using a co-precipitant when:

  • You are working with very low concentrations of nucleic acids.[17]

  • The expected pellet is likely to be invisible.[20]

  • You are precipitating small nucleic acid fragments (<200 base pairs).[18]

The co-precipitant forms a visible pellet that traps the target nucleic acid molecules, making them easier to see and handle, thus improving the yield.[16][17]

Experimental Workflow & Protocol

Nucleic Acid Precipitation Workflow

The following diagram outlines the general workflow for nucleic acid precipitation using phenol-chloroform.

PrecipitationWorkflow start Sample (Cells/Tissue) lysis Cell Lysis/ Homogenization start->lysis extraction Phenol:Chloroform Extraction lysis->extraction centrifugation1 Centrifugation (Phase Separation) extraction->centrifugation1 aqueous_phase Collect Aqueous Phase centrifugation1->aqueous_phase precipitation Add Salt & Alcohol (e.g., Sodium Acetate & Ethanol) aqueous_phase->precipitation incubation Incubation (e.g., -20°C) precipitation->incubation centrifugation2 Centrifugation (Pellet Nucleic Acid) incubation->centrifugation2 wash Wash with 70% Ethanol centrifugation2->wash dry Air Dry Pellet wash->dry resuspend Resuspend in Buffer dry->resuspend end Purified Nucleic Acid resuspend->end

Caption: A general workflow for nucleic acid precipitation.

Standard Phenol-Chloroform Extraction and Ethanol Precipitation Protocol

This protocol is a general guideline for the purification of DNA. Modifications may be necessary for specific sample types or for RNA isolation.

Materials:

  • Lysis Buffer (containing detergents like SDS and a chelating agent like EDTA)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer for resuspension

  • Co-precipitant (e.g., Glycogen, optional)

Procedure:

  • Sample Lysis:

    • Homogenize cells or tissue in an appropriate volume of Lysis Buffer.

    • Add Proteinase K to a final concentration of 100-200 µg/mL.

    • Incubate at 50-60°C for 1-3 hours, or until the solution is clear.[24]

  • Phenol-Chloroform Extraction:

    • Cool the lysate to room temperature.

    • Add an equal volume of phenol:chloroform:isoamyl alcohol.[24][25]

    • Vortex vigorously for 15-30 seconds to create an emulsion.

    • Centrifuge at ≥12,000 x g for 5-10 minutes at room temperature to separate the phases.[24][25]

  • Aqueous Phase Collection:

    • Carefully transfer the upper aqueous phase to a new, clean microfuge tube.[24][25]

    • Be extremely careful not to disturb the white interphase or the lower organic phase. It is better to leave a small amount of the aqueous phase behind.[13]

  • Ethanol Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the collected aqueous phase and mix gently.[13]

    • (Optional) If using a co-precipitant, add it at this step (e.g., 1 µL of 20 mg/mL glycogen).[7]

    • Add 2 to 2.5 volumes of ice-cold 100% ethanol.[13][14]

    • Invert the tube several times to mix. A white, stringy precipitate of DNA should become visible.

    • Incubate at -20°C for at least 1 hour, or at -80°C for 30 minutes. For very dilute samples, incubate overnight at -20°C.[18][25][26]

  • Pelleting and Washing:

    • Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[25][26]

    • Carefully decant or aspirate the supernatant without disturbing the pellet.

    • Add 500 µL to 1 mL of ice-cold 70% ethanol to wash the pellet. This removes residual salts.[15][25]

    • Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.

    • Carefully remove the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.[21]

    • Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.[25]

Quantitative Data Summary

The efficiency of nucleic acid precipitation can be influenced by several factors. The following table summarizes the impact of different conditions on recovery rates.

FactorConditionTypical Recovery RateNotes
Precipitation Alcohol 2-2.5 volumes of EthanolGood for most applications, salts remain soluble.[14]DNA is more soluble in ethanol than isopropanol.[14]
0.7-1 volume of IsopropanolHigher precipitation efficiency for low concentrations.[14][27]Higher risk of co-precipitating salts.[14]
Incubation Time 30-60 minutes at -20°CSufficient for many standard precipitations.[18]
Overnight at -20°CCan increase yield for low concentration samples.[17][19][25]
Co-precipitants Without Co-precipitantVariable, can be low for dilute samples.PCR product recovery around 63% with ethanol.[19]
With Glycogen or LPAIncreased recovery, especially for low concentrations.[17][19]PCR product recovery increased to 72% with ethanol and a carrier.[19]
Nucleic Acid Size <200 bpInefficient precipitation with standard protocols.Addition of MgCl₂ to 0.01 M can improve recovery.[15][18]
>1 kbGenerally good recovery with standard protocols.

References

Improving the stability of Phenol;tetrahydrate crystals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phenol Crystal Stability. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in understanding and improving the stability of phenol hydrate crystals.

While a stable phenol tetrahydrate is not a well-documented crystalline form, phenol is known to be hygroscopic and can form a hemihydrate. This guide will address the stability of phenol hydrates in general, which is likely the issue encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are phenol hydrates and do they exist?

A1: Phenol hydrates are crystalline forms of phenol that have incorporated water molecules into their crystal lattice. The most well-documented form is phenol hemihydrate (C₆H₅OH·0.5H₂O).[1][2] While other hydration states might exist under specific conditions, they are not as well-characterized. The term "water of crystallization" refers to the water molecules present inside the crystals.[3]

Q2: Why are my phenol crystals unstable in the presence of moisture?

A2: Phenol is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to the formation of a liquid solution, especially in a humid environment.[4] The interaction between phenol and water is complex; they are partially miscible and their solubility is temperature-dependent.[1] Exposure to moisture can cause changes in the physical state and stability of the crystals.[5][6]

Q3: What is phenol hemihydrate and how stable is it?

A3: Phenol hemihydrate is a crystalline solid where two molecules of phenol are associated with one molecule of water.[1] It has a melting point of approximately 289 K (16 °C).[1] Its formation can be difficult to reproduce, as phenol-water mixtures on the phenol-rich side tend to supercool and crystallize as solid phenol instead of the hydrate.[1]

Q4: What are the ideal storage conditions for phenol crystals?

A4: To maintain stability, phenol crystals should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and moisture.[5][7][8] It is often recommended to store them under an inert atmosphere, such as nitrogen.[7][8] The recommended storage temperature is typically between 2°C and 8°C.[8]

Q5: How does humidity affect phenol crystals?

A5: The relative humidity (RH) of the environment can significantly impact the stability of phenolic compounds. High humidity can lead to increased moisture absorption, potentially causing the crystals to deliquesce (dissolve in the absorbed water) or transform into a less stable hydrated form.[9][10] For many phenolic compounds, storage at low relative humidity is crucial for preserving their stability.[11][12]

Troubleshooting Guide

Q: My phenol crystals have turned into a pink or reddish liquid/slurry. What happened?

A: This is a common issue with phenol. The discoloration is likely due to oxidation, which is accelerated by exposure to light and air.[8] The transformation into a liquid or slurry is due to phenol's hygroscopic nature. It has absorbed enough moisture from the air to form a concentrated aqueous solution. To prevent this, always store phenol in a tightly sealed, amber-colored bottle, in a cool, dry place, and consider flushing the container with an inert gas like nitrogen before sealing.[5][8]

Q: I'm trying to grow phenol hydrate crystals, but I keep getting anhydrous phenol. Why?

A: The phenol-water system has a tendency to supercool and crystallize as solid phenol, even from stoichiometric liquids that should form a hydrate.[1] The formation of phenol hemihydrate, for instance, has been noted to be difficult to reproduce.[1] Rapidly freezing the stoichiometric mixture with dry ice or liquid air has been used to create seed crystals of the hemihydrate, which can then be used to induce crystallization of the desired form.[1]

Q: My sample shows an unexpected weight loss below 100°C in Thermogravimetric Analysis (TGA). What does this indicate?

A: A weight loss below 100°C in a TGA experiment is a strong indication of the presence of unbound or loosely bound water (surface water) or the dehydration of a labile crystal hydrate.[13] Crystal hydrates can lose their water of crystallization upon heating.[13]

Q: How can I confirm that I have formed a phenol hydrate and determine its stoichiometry?

A: A combination of analytical techniques is recommended. Thermogravimetric Analysis (TGA) can quantify the amount of water lost upon heating.[13] Karl Fischer titration is a highly specific method for determining water content.[14][15][16][17][18] Powder X-ray Diffraction (PXRD) can be used to identify the crystal structure and distinguish between the anhydrous and hydrated forms.[19]

Quantitative Data on Phenol and Phenol Hemihydrate

PropertyValue (Phenol)Value (Phenol Hemihydrate)
Molecular Formula C₆H₆OC₆H₅OH·0.5H₂O
Melting Point 40-43 °C~16 °C (289 K)[1]
Boiling Point 181.8 °CDecomposes upon heating
Crystal System OrthorhombicOrthorhombic (Space Group: Pbcn)[1]
Hygroscopicity Hygroscopic[4]Inherently contains water

Experimental Protocols

Thermogravimetric Analysis (TGA) for Hydrate Characterization

Objective: To determine the water content of a crystalline sample by measuring the mass loss as a function of temperature.

Methodology:

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the crystal sample into a clean TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min). The final temperature should be sufficient to ensure all water is removed but not so high as to cause decomposition of the phenol itself.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Identify the temperature range where significant mass loss occurs. For hydrates, this is often below 120°C.

    • Calculate the percentage of mass lost in this step. This percentage corresponds to the water content of the sample.

    • From the mass loss, calculate the stoichiometry of the hydrate.

Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Objective: To measure the amount and rate of water vapor absorbed by a sample at different relative humidity (RH) levels.[20][21][22][23]

Methodology:

  • Instrument Setup: Ensure the DVS instrument is calibrated and the solvent reservoir (deionized water) is full.

  • Sample Preparation: Place approximately 10-20 mg of the anhydrous crystal sample onto the DVS sample pan.

  • Experimental Conditions:

    • Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass.

    • Program a sequence of increasing RH steps (e.g., 0% to 90% in 10% increments) followed by decreasing RH steps back to 0%.

    • At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

    • Maintain a constant temperature throughout the experiment (e.g., 25°C).

  • Data Analysis:

    • Plot the change in mass (%) versus the target RH (%). This creates a sorption-desorption isotherm.

    • The shape of the isotherm provides information on the sorption mechanism (adsorption, absorption, capillary condensation).

    • A large uptake of water at a specific RH may indicate a phase transition from an anhydrous form to a hydrated form.

Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the water content in a sample.[14][15][16][17][18]

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator by adding the appropriate solvent (e.g., anhydrous methanol) to the titration vessel and neutralizing it with the Karl Fischer reagent until the endpoint is reached. This removes any residual water from the solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the crystal sample and introduce it into the titration vessel. The sample should dissolve in the solvent.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent. The reagent reacts with water in a 1:1 molar ratio with iodine. The endpoint is detected potentiometrically when an excess of iodine is present.

  • Data Analysis:

    • The instrument's software will calculate the amount of water in the sample based on the volume of titrant consumed and the titrant's concentration (water equivalence factor).

    • The result is typically expressed as a percentage of water by weight.

    • This value can be used to determine the stoichiometry of the hydrate.

Visualizations

start Unstable Phenol Crystals Observed q1 What is the appearance of the sample? start->q1 discolored Discolored (Pink/Red) and/or a Slurry q1->discolored Discolored/ Slurry solid Remains a Crystalline Solid but Unstable q1->solid Solid a1 Likely Oxidation and/or Hygroscopic Water Uptake discolored->a1 q2 What are the storage conditions (Temp/RH)? solid->q2 remedy1 Store in airtight, amber container with inert gas (N2). Control temperature and humidity. a1->remedy1 high_rh High Humidity (>60% RH) q2->high_rh Humidity temp_fluc Temperature Fluctuations q2->temp_fluc Temperature a2 Potential Hydrate Formation or Deliquescence high_rh->a2 temp_fluc->a2 remedy2 Store in desiccator or controlled humidity chamber. Maintain stable temperature. a2->remedy2 characterize Characterize the Hydrate: - TGA - DVS - Karl Fischer - PXRD remedy2->characterize

Caption: Troubleshooting workflow for unstable phenol crystals.

stability Phenol Hydrate Stability temp Temperature temp->stability Influences dehydration/ melting point humidity Relative Humidity (RH) humidity->stability Drives hydration/ dehydration equilibrium light Light Exposure light->stability Can accelerate oxidative degradation atmosphere Atmosphere (Air/O₂) atmosphere->stability Can cause oxidation impurities Impurities impurities->stability Can alter crystal lattice and stability

Caption: Factors influencing the stability of phenol hydrate crystals.

start Start: Unknown Crystal Sample dvs 1. Dynamic Vapor Sorption (DVS) start->dvs dvs_q Hygroscopic? Forms Hydrate? dvs->dvs_q kf 2. Karl Fischer Titration dvs_q->kf Yes kf_a Quantify Water Content (wt %) kf->kf_a tga 3. Thermogravimetric Analysis (TGA) kf_a->tga tga_a Confirm Water Content & Thermal Stability tga->tga_a pxrd 4. Powder X-Ray Diffraction (PXRD) tga_a->pxrd pxrd_a Identify Crystal Structure (Anhydrate vs. Hydrate) pxrd->pxrd_a end End: Characterized Hydrate pxrd_a->end

Caption: Experimental workflow for characterizing a crystal hydrate.

References

How to handle phenol;tetrahydrate safely in the lab

Author: BenchChem Technical Support Team. Date: November 2025

<

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for phenol before handling.

A Note on Terminology: Phenol vs. Phenol Tetrahydrate

The term "phenol tetrahydrate" is not a standard chemical name for a common laboratory reagent.[1][2][3][4][5] "Tetrahydrate" indicates a substance containing four molecules of water of crystallization.[1][2][3][4][5] It is possible that your query refers to a specific, less common compound, or it may be a conflation of "phenol" and a separate "tetrahydrate" compound. This guide will focus on the safe handling of phenol , a common and hazardous laboratory chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with phenol?

A1: Phenol is a highly toxic and corrosive substance that poses significant health risks.[6][7] It can be absorbed rapidly through the skin, inhalation, and ingestion.[7][8] Key hazards include:

  • Severe Skin Burns: Phenol can cause severe chemical burns, which may be initially painless due to its local anesthetic effect.[6] The affected skin may turn white.[6]

  • Systemic Toxicity: Absorption of phenol can lead to systemic effects, impacting the central nervous system, liver, and kidneys.[6][9]

  • Eye Damage: Contact with eyes can cause severe damage and potentially blindness.[6][10]

  • Respiratory Irritation: Inhaling phenol vapors can irritate the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema, a medical emergency.[10]

  • Mutagenicity: Phenol is suspected of causing genetic defects.[11][12][13]

Q2: What Personal Protective Equipment (PPE) is required when handling phenol?

A2: The appropriate PPE depends on the concentration and quantity of phenol being used. However, the following are generally required:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[14] A face shield worn over goggles is recommended when there is a splash hazard.[9][15]

  • Gloves: Standard nitrile gloves offer only minimal splash protection and should be doubled.[9][16] For handling concentrated phenol or for prolonged tasks, butyl rubber or Viton gloves are recommended.[14] If working with phenol-chloroform mixtures, be aware that chloroform degrades nitrile gloves quickly.[15][16] Always change gloves immediately after contamination.[9]

  • Lab Coat and Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[9][17] For larger quantities or when there is a significant splash risk, a neoprene or butyl rubber apron should be worn over the lab coat.[9][14]

Q3: What are the proper storage requirements for phenol?

A3: Phenol should be stored in a cool, dry, well-ventilated area.[6] It is incompatible with strong oxidizers, strong bases, and certain metals, and should be stored separately.[6][15] Store containers below eye level and ensure they are tightly sealed.[9][15] Saturated phenol solutions should be stored at 4°C.[9]

Q4: How should I dispose of phenol waste?

A4: Phenol waste must be disposed of as hazardous waste.[6][9] Collect all phenol-containing solutions and contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.[6][18] Never pour phenol waste down the drain.[18] Follow your institution's specific hazardous waste disposal procedures.[19]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Skin Contact Splash or spill during handling.This is a medical emergency. Immediately remove all contaminated clothing.[14][19] For small exposures, repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400.[16][19] If PEG is unavailable, or for large exposures, use an emergency safety shower for at least 15 minutes.[7][14] Seek immediate medical attention.[6]
Accidental Eye Contact Splash or aerosol generation.Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[6][16] Seek immediate medical attention.[6]
Phenol Spill Dropped container, splash during transfer.For small spills (<50 mL), absorb the material with paper towels, vermiculite, or other absorbent material.[6] For crystalline phenol, carefully collect the crystals and then wipe the area with a 70% isopropanol or ethanol solution.[19] For larger spills, evacuate the area, provide ventilation, and contact your institution's Environmental Health and Safety (EHS) department.[6] Always wear appropriate PPE during cleanup.[19]
Odor of Phenol in the Lab Open container, spill, or improper storage.Ensure all phenol containers are tightly sealed.[15] Work with phenol in a chemical fume hood whenever possible.[6] Check for any spills and clean them up immediately following proper procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for phenol.

Property Value Source
OSHA Permissible Exposure Limit (PEL) 5 ppm (19 mg/m³) - 8-hour TWA[10][20][21]
NIOSH Recommended Exposure Limit (REL) 5 ppm (19 mg/m³) - 10-hour TWA[10][20]
NIOSH Ceiling Limit 15.6 ppm (60 mg/m³) - 15-minute[10][20]
ACGIH Threshold Limit Value (TLV) 5 ppm - 8-hour TWA[10]
Immediately Dangerous to Life or Health (IDLH) 250 ppm[11]
Boiling Point 181.7 °C (359 °F)[20]
Melting Point 43 °C (109 °F)[20]
Flash Point 79 °C (175 °F)[20]
Vapor Pressure 0.4 mmHg at 20°C[20]
Solubility in Water 9% at 25°C (77°F)[20]
Oral LD50 (Rat) 317 - 650 mg/kg[11][13][22]

Experimental Protocols

Protocol: Phenol-Chloroform DNA Extraction (Illustrative Example)

This protocol is for illustrative purposes to highlight safe handling practices. Always follow your lab's specific, validated protocol.

1. Preparation and PPE:

  • Don a lab coat, chemical splash goggles, and double nitrile gloves (or more resistant gloves as per your risk assessment).

  • Perform all steps involving the handling of the phenol-chloroform-isoamyl alcohol (PCI) solution inside a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are accessible.

  • Have a phenol spill kit and first aid supplies (including PEG 300/400) readily available.

2. Procedure:

  • To your aqueous sample in a microcentrifuge tube, add an equal volume of PCI solution.

  • Close the tube cap tightly to prevent leaks and aerosols.

  • Vortex the tube for 15-30 seconds to create an emulsion.

  • Centrifuge the tube at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to separate the phases.

  • Carefully open the tube inside the fume hood.

  • Pipette the upper aqueous phase containing the DNA to a new, clean tube, being careful not to disturb the interphase or the lower organic phase.

  • Dispose of the pipette tip in a designated hazardous waste container.

3. Waste Disposal:

  • The remaining organic phase and interphase contain phenol and are hazardous waste.

  • Collect all liquid waste in a sealed, properly labeled hazardous waste container.

  • Dispose of all contaminated solid waste (e.g., tubes, pipette tips) in a designated solid hazardous waste container.

4. Post-Procedure:

  • Wipe down the work area in the fume hood with a suitable decontaminant.

  • Remove and dispose of your gloves in the hazardous waste.

  • Wash your hands thoroughly with soap and water.

Visualizations

Phenol_Spill_Response cluster_spill Phenol Spill Occurs cluster_assessment Assess Severity cluster_large_spill Large Spill Response cluster_small_spill Small Spill Response Spill Spill Detected Assess Is spill >50mL? Spill->Assess Evacuate Evacuate Area Assess->Evacuate Yes DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->DonPPE No Alert Alert Others Evacuate->Alert ContactEHS Contact EHS/Emergency Services Alert->ContactEHS Absorb Absorb Spill (Absorbent Pads/Vermiculite) DonPPE->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Workflow for responding to a phenol spill.

Phenol_First_Aid cluster_skin Skin Contact cluster_eye Eye Contact Exposure Phenol Exposure Occurs RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing FlushEyes Flush Eyes at Eyewash Station (15+ min) Exposure->FlushEyes AssessSize Small or Large Area? RemoveClothing->AssessSize UsePEG Swab with PEG 300/400 AssessSize->UsePEG Small UseShower Use Emergency Shower (15+ min) AssessSize->UseShower Large MedicalAttention1 Seek Immediate Medical Attention UsePEG->MedicalAttention1 UseShower->MedicalAttention1 MedicalAttention2 Seek Immediate Medical Attention FlushEyes->MedicalAttention2

Caption: First aid procedures for phenol exposure.

References

Removing residual phenol from DNA/RNA samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nucleic Acid Purification. This guide provides detailed troubleshooting advice and protocols for effectively removing residual phenol from your DNA and RNA samples.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my DNA/RNA sample is contaminated with phenol?

Phenol contamination is a common issue following nucleic acid extraction using phenol-chloroform methods. You can identify it through spectrophotometric analysis and by observing its effects on downstream applications.

  • Spectrophotometric Analysis : The most common indicator is a low A260/A230 ratio.[1][2][3][4] Phenol absorbs light around 270 nm, which can also lower the A260/A280 ratio.[5] Pure DNA and RNA should have characteristic absorbance ratios, as detailed in the table below. A peak shift from 260 nm towards 270 nm is a strong sign of phenol contamination.[6]

  • Downstream Inhibition : Residual phenol can denature enzymes.[7] Even trace amounts can inhibit enzyme-dependent applications like PCR, reverse transcription, and sequencing, leading to reduced sensitivity or complete reaction failure.[8][9][10]

Q2: What do the A260/A280 and A260/A230 ratios indicate?

These ratios are critical for assessing the purity of your nucleic acid sample.[2]

  • A260/A280 Ratio : This ratio is used to assess protein contamination. A ratio of ~1.8 is generally accepted as pure for DNA, while a ratio of ~2.0 is considered pure for RNA.[2] A lower ratio may indicate the presence of residual protein or phenol.[1]

  • A260/A230 Ratio : This ratio is a sensitive indicator of contamination by organic compounds and salts. For pure samples, this ratio should be in the range of 2.0-2.2.[1][2] Low values suggest contamination with substances like phenol, guanidine salts, or carbohydrates.[2][4]

Data Presentation: Purity Ratio Guidelines

The following table summarizes the expected spectrophotometric ratios for pure DNA/RNA samples and the interpretation of deviations that may suggest phenol contamination.

AnalyteRatioIdeal ValueIndication of Low Ratio (<1.8)
DNA A260/A280~1.8Protein or phenol contamination[1]
RNA A260/A280~2.0Protein or phenol contamination[1]
DNA/RNA A260/A2302.0 - 2.2Phenol, guanidine salts, or carbohydrate contamination[2][3][4]

Troubleshooting Guide & Removal Protocols

Q3: My sample has a low A260/A230 ratio. How do I remove the residual phenol?

There are three primary methods to clean up a phenol-contaminated sample: additional chloroform extraction, ethanol precipitation, or using a commercial spin column.

Method 1: Additional Chloroform Extraction

This is the most direct way to remove residual phenol from the aqueous phase.[11][12] Chloroform is less soluble in water than phenol and effectively extracts it.[7]

  • To your aqueous DNA/RNA sample, add an equal volume of chloroform or a 24:1 chloroform:isoamyl alcohol mixture.[13][14]

  • Vortex the tube for 15-20 seconds to create an emulsion.[15] For high molecular weight DNA, gently mix by inverting the tube to prevent shearing.[16]

  • Centrifuge at 14,000-16,000 x g for 2-5 minutes at room temperature to separate the phases.[11][13][15]

  • Carefully transfer the upper aqueous phase to a new, clean tube. It is critical to avoid pipetting any of the organic (lower) phase or the material at the interface.[17] To minimize contamination risk, it's better to leave a small amount of the aqueous phase behind.[18]

  • Repeat steps 1-4 for a second wash to ensure complete removal of phenol.[11][12]

  • Proceed to ethanol precipitation to concentrate the nucleic acid and remove residual chloroform.

Method 2: Ethanol Precipitation

Following a chloroform wash, ethanol precipitation is essential for concentrating your sample and removing any remaining organic solvents and salts.[12][16][18]

  • To the final aqueous phase from the chloroform extraction, add 1/10th volume of a salt solution (e.g., 3 M Sodium Acetate, pH 5.5).[14]

  • Add 2 to 2.5 volumes of 100% cold ethanol.[13][19]

  • Mix gently by inversion and incubate at -20°C for at least 30-60 minutes, or overnight.[13][14][19] For faster precipitation, you can incubate at -80°C for 30 minutes.[20]

  • Centrifuge the sample at 15,000-16,000 x g for 20-30 minutes at 4°C to pellet the nucleic acid.[13]

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of 70% ethanol and centrifuge at 15,000 x g for 5 minutes at 4°C.[13][19] This step removes residual salts.

  • Carefully remove the supernatant. Repeat the 70% ethanol wash if necessary.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the nucleic acid difficult to dissolve.[5]

  • Resuspend the dried pellet in an appropriate volume of nuclease-free water or TE buffer.[13][19]

Method 3: Spin Column-Based Purification

Commercial DNA/RNA cleanup kits that use silica spin columns are a highly effective and rapid alternative for removing contaminants.[16][21]

  • Binding : The contaminated sample is mixed with a high-concentration salt buffer (binding buffer).

  • Loading : The mixture is loaded onto a silica spin column.

  • Centrifugation : The column is centrifuged, forcing the solution through the silica membrane. The nucleic acids bind to the membrane under high-salt conditions.[21]

  • Washing : The column is washed with ethanol-based buffers to remove impurities like phenol, salts, and proteins.[21]

  • Elution : A low-salt elution buffer or nuclease-free water is added to the column, and the purified DNA/RNA is collected via a final centrifugation step.[21]

Visualizations

Workflow for Phenol-Chloroform Extraction and Cleanup

G cluster_extraction Initial Extraction cluster_cleanup Phenol Removal & Precipitation cluster_qc Quality Control start Lysed Sample pci Add Phenol:Chloroform (1:1) Vortex & Centrifuge start->pci aqueous1 Transfer Aqueous Phase pci->aqueous1 chloroform Add Chloroform (1:1) Vortex & Centrifuge aqueous1->chloroform aqueous2 Transfer Aqueous Phase chloroform->aqueous2 precipitate Add Salt & 100% Ethanol Incubate at -20°C aqueous2->precipitate pellet Centrifuge to Pellet DNA/RNA precipitate->pellet wash Wash Pellet with 70% Ethanol pellet->wash resuspend Air Dry & Resuspend Pellet wash->resuspend qc Spectrophotometry (Check A260/280 & A260/230) resuspend->qc end Pure DNA/RNA Sample qc->end G problem Low A260/230 Ratio (<1.8) cause1 Cause: Residual Phenol problem->cause1 cause2 Cause: Other Contaminants (e.g., Guanidine Salts) problem->cause2 solution1 Solution 1: Perform Additional Chloroform Extraction cause1->solution1 solution2 Solution 2: Re-precipitate Sample with Ethanol cause1->solution2 solution3 Solution 3: Use a Spin-Column Cleanup Kit cause1->solution3 cause2->solution2 cause2->solution3 check Re-check Purity Ratios solution1->check solution2->check solution3->check pass Ratios OK (>2.0) check->pass Success fail Ratios Still Low check->fail Failure fail->solution3 Try alternative method

References

Technical Support Center: Optimization of Buffer pH for Phenel Extractions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on optimizing buffer pH for successful phenol extractions of nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using different pH conditions for DNA and RNA phenol extractions?

A1: The differential partitioning of DNA and RNA between the aqueous and organic phases during phenol extraction is highly dependent on the pH of the aqueous buffer. At an acidic pH (around 4.0-5.0), DNA becomes protonated on the N3 of adenine and N7 of guanine, neutralizing the negative charge of the phosphate backbone. This makes the DNA less polar, causing it to partition into the organic phenol phase. RNA, due to the 2'-hydroxyl group on its ribose sugar, remains more polar and is retained in the aqueous phase.[1][2][3][4] Conversely, at a neutral to slightly alkaline pH (7.0-8.0), the phosphate backbones of both DNA and RNA are negatively charged, making them both soluble in the aqueous phase.[1][2][3][4]

Q2: What is the "equilibrated pH" and why is it more important than the initial buffer pH?

A2: The "equilibrated pH" is the final pH of the aqueous phase after it has been thoroughly mixed with the phenol solution.[5][6] This is the critical determinant for nucleic acid partitioning, not the initial pH of the buffer alone.[5][6] Phenol is weakly acidic, and mixing it with an aqueous buffer can alter the final pH of the aqueous phase. Therefore, it is the pH at the point of phase separation that dictates the outcome of the extraction.

Q3: Can I use the same buffer for both DNA and RNA extractions and just adjust the pH?

A3: While the same buffering agent (e.g., Tris-HCl or sodium acetate) can be used, the pH must be specifically adjusted for the target nucleic acid. Using an acidic buffer for DNA extraction will result in the loss of DNA to the organic phase.[1] Conversely, while a neutral pH will retain RNA in the aqueous phase, it will be contaminated with DNA. Therefore, separate, pH-specific buffers are crucial for selective extraction.

Q4: My phenol solution has turned pink. Can I still use it?

A4: No, a pink or brownish color indicates oxidation of the phenol. Oxidized phenol can cause nicking and degradation of nucleic acids, compromising the quality of your sample. It is recommended to use fresh, clear phenol for your extractions.

Q5: What is the role of chloroform and isoamyl alcohol in the extraction mixture?

A5: Chloroform is added to increase the density of the organic phase, which facilitates a sharper and more stable interface between the aqueous and organic layers after centrifugation. It also helps to denature proteins and solubilize lipids. Isoamyl alcohol is an anti-foaming agent that helps to prevent the formation of an emulsion during the mixing step, making the phase separation cleaner.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Nucleic Acid Yield Incorrect pH of the aqueous buffer: Using an acidic buffer for DNA extraction or a highly alkaline buffer for RNA extraction can lead to the loss of the target nucleic acid.Verify Buffer pH: Ensure the aqueous buffer pH is ~8.0 for DNA extraction and ~4.5 for RNA extraction. Prepare fresh buffers if there is any doubt about the pH.
Incomplete cell lysis: If cells are not completely lysed, the nucleic acids will not be released for extraction.Optimize Lysis: Ensure sufficient lysis buffer volume and incubation time. For tissues, mechanical disruption (e.g., homogenization) is crucial.
Precipitation of nucleic acids at the interface: This can occur if the protein concentration is very high.Proteinase K Digestion: Include a proteinase K digestion step before phenol extraction to degrade excess proteins.
DNA Contamination in RNA Sample Incorrectly acidic or neutral pH: If the pH of the aqueous buffer is not sufficiently acidic (i.e., above 5.0), DNA will not be effectively partitioned into the organic phase.Use a More Acidic Buffer: Prepare a new aqueous buffer with a pH between 4.0 and 4.5.
Degraded Nucleic Acids (smeared on a gel) Nuclease contamination: RNases or DNases in the sample or on lab equipment can degrade the nucleic acids.Use Nuclease-Free Reagents and Technique: Use certified nuclease-free water, tubes, and pipette tips. Wear gloves at all times. For RNA work, use DEPC-treated water to prepare solutions.
Oxidized phenol: As mentioned in the FAQs, oxidized phenol can damage nucleic acids.Use Fresh Phenol: Discard any phenol that is not clear and colorless.
Poor Phase Separation (milky or large interface) Incomplete denaturation of proteins: High concentrations of protein can accumulate at the interface.Back-Extraction: After removing the initial aqueous phase, add more buffer to the organic phase, re-vortex, and centrifuge again to recover more nucleic acid from the interface. A proteinase K step prior to extraction is also recommended.
High concentration of lipids or polysaccharides: These can also accumulate at the interface.Additional Centrifugation/Chloroform Extraction: A high-speed centrifugation step before phenol extraction can pellet some contaminants. An additional extraction with chloroform alone can also help remove residual lipids.
Phenol Contamination in Final Sample Incomplete removal of the aqueous phase: Pipetting too close to the interface can carry over phenol.Careful Pipetting: Leave a small amount of the aqueous phase behind to avoid disturbing the interface.
Insufficient chloroform washes: A single phenol-chloroform extraction may not remove all phenol.Perform a Chloroform Back-Extraction: After the phenol-chloroform step, perform an additional extraction with chloroform alone to remove residual phenol from the aqueous phase.

Data Presentation

The following table summarizes the expected partitioning of DNA and RNA in the aqueous phase during phenol extraction at different equilibrated pH ranges. The recovery percentages are qualitative estimates based on established principles.

Equilibrated Aqueous pHExpected DNA Recovery in Aqueous PhaseExpected RNA Recovery in Aqueous PhasePrimary Application
4.0 - 5.0Low (<10%)High (>90%)RNA Isolation
5.0 - 6.0ModerateHighSuboptimal for selective isolation
7.0 - 8.0High (>90%)High (>90%)Total Nucleic Acid or DNA Isolation
> 8.0High (>90%)Moderate to Low (risk of hydrolysis)DNA Isolation

Experimental Protocols

Protocol 1: Total DNA Extraction from Mammalian Cells

This protocol is designed for the extraction of high molecular weight genomic DNA.

Materials:

  • Cell pellet (from ~1-5 million cells)

  • Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

  • Chloroform:Isoamyl Alcohol (24:1)

  • 5 M NaCl

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Methodology:

  • Resuspend the cell pellet in 500 µL of Lysis Buffer.

  • Add 2.5 µL of Proteinase K solution and incubate at 55°C for 1-3 hours with gentle agitation.

  • Add 500 µL of buffered Phenol:Chloroform:Isoamyl Alcohol (pH 8.0).

  • Mix by inverting the tube for 10 minutes. Do not vortex to avoid shearing genomic DNA.

  • Centrifuge at 12,000 x g for 10 minutes at room temperature.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 500 µL of Chloroform:Isoamyl Alcohol, mix by inversion for 5 minutes, and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Add 50 µL of 5 M NaCl and 1 mL of ice-cold 100% ethanol.

  • Invert gently to precipitate the DNA. A stringy white precipitate should be visible.

  • Spool the DNA using a sealed glass pipette tip or pellet by centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Wash the pellet with 1 mL of ice-cold 70% ethanol and centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Air-dry the pellet for 5-10 minutes and resuspend in 50-100 µL of TE Buffer.

Protocol 2: Total RNA Extraction from Mammalian Cells

This protocol is designed for the extraction of total RNA and requires strict adherence to RNase-free techniques.

Materials:

  • Cell pellet (from ~1-5 million cells)

  • Denaturing Solution (e.g., TRIzol or a similar solution containing guanidinium thiocyanate and phenol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

Methodology:

  • Homogenize the cell pellet in 1 mL of Denaturing Solution by repetitive pipetting.

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of Denaturing Solution used.

  • Cap the tube securely and shake vigorously by hand for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, organic phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • Transfer the aqueous phase to a fresh tube.

  • Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of Denaturing Solution used initially.

  • Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.

  • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

  • Dissolve the RNA in 20-50 µL of RNase-free water.

Mandatory Visualization

PhenolExtractionWorkflow start Start: Sample with DNA and RNA lysis Cell Lysis start->lysis ph_choice Choose Aqueous Buffer pH lysis->ph_choice acidic_ph Acidic pH (~4.5) (e.g., Sodium Acetate) ph_choice->acidic_ph Isolate RNA? alkaline_ph Neutral/Alkaline pH (~8.0) (e.g., Tris-HCl) ph_choice->alkaline_ph Isolate DNA or Total Nucleic Acids? phenol_extraction_rna Phenol:Chloroform Extraction acidic_ph->phenol_extraction_rna phenol_extraction_dna Phenol:Chloroform Extraction alkaline_ph->phenol_extraction_dna centrifugation_rna Centrifugation phenol_extraction_rna->centrifugation_rna centrifugation_dna Centrifugation phenol_extraction_dna->centrifugation_dna aqueous_phase_rna Aqueous Phase: RNA centrifugation_rna->aqueous_phase_rna organic_phase_rna Organic Phase: DNA & Proteins centrifugation_rna->organic_phase_rna aqueous_phase_dna Aqueous Phase: DNA & RNA centrifugation_dna->aqueous_phase_dna organic_phase_dna Organic Phase: Proteins centrifugation_dna->organic_phase_dna precipitation_rna Isopropanol/Ethanol Precipitation aqueous_phase_rna->precipitation_rna precipitation_dna Ethanol Precipitation aqueous_phase_dna->precipitation_dna final_rna Purified RNA precipitation_rna->final_rna final_dna Purified DNA/Total Nucleic Acids precipitation_dna->final_dna

Caption: Decision workflow for buffer pH selection in phenol extraction.

References

Technical Support Center: Degradation Pathways of Phenol in Aqueous Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of phenol in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of phenol in aqueous environments?

Phenol degradation in aqueous environments primarily occurs through three main pathways:

  • Biodegradation: Microorganisms, particularly bacteria and fungi, can break down phenol aerobically or anaerobically.[1]

    • Aerobic degradation: In the presence of oxygen, bacteria often utilize the ortho or meta cleavage pathways. The initial step involves the hydroxylation of phenol to catechol by the enzyme phenol hydroxylase.[2]

    • Anaerobic degradation: In the absence of oxygen, the degradation process is less understood but a common first step is the carboxylation of phenol to 4-hydroxybenzoate.[1]

  • Photochemical Degradation: This process involves the use of light energy, often in the presence of a photocatalyst like titanium dioxide (TiO₂), to generate highly reactive hydroxyl radicals (•OH) that break down the phenol molecule.[3][4]

  • Chemical Oxidation (Advanced Oxidation Processes - AOPs): AOPs also generate hydroxyl radicals through chemical reactions. Common AOPs for phenol degradation include the Fenton process (H₂O₂ + Fe²⁺), Photo-Fenton (H₂O₂ + Fe²⁺/Fe³⁺ + UV light), and ozonation.[5][6]

Q2: I am not seeing any phenol degradation in my microbial culture. What are the possible reasons?

Several factors could contribute to a lack of phenol degradation in your microbial culture:

  • Inappropriate microbial strain: The selected microorganism may not have the enzymatic machinery to degrade phenol.

  • High initial phenol concentration: Phenol is toxic to many microorganisms at high concentrations, which can inhibit their growth and metabolic activity.[7]

  • Suboptimal environmental conditions: Factors such as pH, temperature, and nutrient availability are crucial for microbial activity.[1][8]

  • Lack of oxygen (for aerobic degradation): Insufficient aeration will inhibit aerobic degradation pathways.

  • Acclimation period: The microbial culture may require a period of adaptation to phenol as a substrate.

Q3: My photocatalytic degradation of phenol is very slow. How can I improve the efficiency?

Slow photocatalytic degradation can be caused by several factors:

  • Suboptimal pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of phenol, influencing the degradation rate.[9]

  • Inappropriate catalyst loading: Too little catalyst will result in insufficient active sites, while too much can lead to light scattering and reduced light penetration.[3]

  • Low light intensity: The rate of photocatalysis is often dependent on the intensity of the light source.[4]

  • Presence of interfering substances: Other organic or inorganic compounds in the water can compete for the photocatalyst's active sites or scavenge hydroxyl radicals.

  • Catalyst deactivation: The photocatalyst can become deactivated over time due to the adsorption of intermediates or other species.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Phenol Biodegradation Experiments
Problem Possible Cause Troubleshooting Steps
No or slow phenol degradation High initial phenol concentration leading to substrate inhibition.[7]- Start with a lower phenol concentration and gradually increase it to acclimate the culture.- Use a microbial strain known to tolerate high phenol concentrations.
Suboptimal pH or temperature.[1][8]- Optimize the pH and temperature of the culture medium based on the specific microbial strain's requirements. Most phenol-degrading bacteria prefer a pH between 6.0 and 8.0 and temperatures between 25°C and 37°C.[1]
Nutrient limitation.- Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients.
Insufficient aeration (for aerobic degradation).- Increase the agitation speed or sparge the culture with air or oxygen.
Incomplete degradation and accumulation of intermediates Enzyme inhibition by intermediates.- Identify the accumulating intermediates using techniques like HPLC or GC-MS.- Consider using a microbial consortium that can degrade a wider range of intermediates.
End-product inhibition.- Periodically remove the degradation products from the culture medium.
Guide 2: Troubleshooting Advanced Oxidation Process (AOP) Experiments
Problem Possible Cause Troubleshooting Steps
Low degradation efficiency Incorrect pH.[5]- Adjust the pH to the optimal range for the specific AOP. For the Fenton and Photo-Fenton processes, an acidic pH (around 3) is generally most effective.[11]
Suboptimal H₂O₂ or catalyst (e.g., Fe²⁺) concentration.[5]- Optimize the concentrations of H₂O₂ and the catalyst. Excess H₂O₂ can act as a scavenger of hydroxyl radicals.
Presence of radical scavengers.- Pre-treat the sample to remove substances that can consume hydroxyl radicals, such as certain inorganic ions or organic compounds.
Insufficient UV light intensity (for photo-assisted AOPs).- Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity.
Rapid initial degradation followed by a plateau Depletion of H₂O₂ or catalyst.- Add H₂O₂ and/or the catalyst incrementally during the reaction.
Formation of recalcitrant intermediates.- Analyze for the formation of intermediates that may be more resistant to oxidation.

Quantitative Data

Table 1: Optimal Conditions for Phenol Degradation by Various Methods
Degradation MethodKey ParametersOptimal ValuePhenol Removal Efficiency (%)Reference
Biodegradation (White-rot fungi) pH5-693[12]
Temperature (°C)2593[12]
Inoculum biomass (v/v)1093[12]
Microwave Irradiation pH737 (at 50 mg/L)[9]
Ozonation pH1162.9 (in 10 mins)[13]
UV/H₂O₂/Fe(III) (Photo-Fenton) pH399.85[11]
H₂O₂ concentration (mmol/L)699.85[11]
Fe(III) concentration (mmol/L)0.499.85[11]
UV/TiO₂ pH1130 (in 2 hours)[14]
Table 2: Kinetic Data for Phenol Degradation
Degradation MethodInitial Phenol Conc. (mg/L)Rate Constant (k)Kinetic ModelReference
Ozonation 1001.39 x 10⁻¹ min⁻¹Pseudo-first-order[13]
5005.42 x 10⁻³ min⁻¹Pseudo-first-order[13]
Biodegradation (Pseudomonas sp.) 7000.034 h⁻¹ (specific growth rate)Monod[15]
9000.075 h⁻¹ (specific growth rate)Monod[15]
10500.021 h⁻¹ (specific growth rate)Monod[15]
UV/H₂O₂/Fe(II) -0.0917 min⁻¹First-order[11]
UV/H₂O₂/Fe(III) -0.1471 min⁻¹First-order[11]
UV/H₂O₂ -0.0179 min⁻¹First-order[11]

Experimental Protocols

Protocol 1: Determination of Phenol Concentration using HPLC

This protocol provides a general method for the quantification of phenol in aqueous samples. The specific parameters may need to be optimized for your particular instrument and sample matrix.

1. Instrumentation and Reagents

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile phase: Acetonitrile and water (e.g., 10:90 v/v).[16] The exact ratio may need optimization.

  • Phenol standard solution.

  • Syringe filters (0.45 µm).

2. Sample Preparation

  • Collect the aqueous sample containing phenol.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • If necessary, dilute the sample with the mobile phase to bring the phenol concentration within the linear range of the calibration curve.

3. HPLC Analysis

  • Set the HPLC system parameters:

    • Flow rate: e.g., 1.5 mL/min.[16]

    • Injection volume: e.g., 20 µL.

    • UV detection wavelength: 270 nm.[16]

  • Prepare a series of phenol standards of known concentrations.

  • Inject the standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared samples.

  • Quantify the phenol concentration in the samples by comparing their peak areas to the calibration curve.

4. Troubleshooting

Problem Possible Cause Solution
Poor peak shape (tailing or fronting) Column degradation, incorrect mobile phase pH, sample overload.[17]- Clean or replace the column.- Adjust the mobile phase pH.- Dilute the sample.
Inconsistent retention times Leak in the system, unstable column temperature, mobile phase composition issue.[18]- Check for leaks.- Use a column oven for temperature control.- Prepare fresh mobile phase and degas it properly.
Ghost peaks Contamination in the injector, mobile phase, or sample.- Clean the injector.- Use high-purity solvents for the mobile phase.- Analyze a blank to identify the source of contamination.
Protocol 2: Spectrophotometric Determination of Phenol (4-Aminoantipyrine Method)

This colorimetric method is suitable for the determination of total phenolic compounds.

1. Reagents

  • 4-Aminoantipyrine solution (2% w/v).[19]

  • Potassium ferricyanide solution (8% w/v).[19]

  • Ammonium hydroxide solution.

  • Ammonium chloride buffer solution.

  • Phenol standard solution.

  • Chloroform (for extraction method).

2. Procedure (Direct Photometric for concentrations > 0.1 mg/L)

  • To 100 mL of the sample, add 2 mL of ammonium chloride buffer and adjust the pH to 10.0 ± 0.2 with ammonium hydroxide.

  • Add 2.0 mL of 4-aminoantipyrine solution and mix.

  • Add 2.0 mL of potassium ferricyanide solution and mix well.

  • After 15 minutes, measure the absorbance at 510 nm using a spectrophotometer.

  • Prepare a calibration curve using a series of phenol standards treated with the same procedure.

  • Determine the concentration of phenols in the sample from the calibration curve.

3. Troubleshooting

Problem Possible Cause Solution
Low sensitivity Incorrect pH, insufficient reaction time.- Ensure the pH is accurately adjusted to 10.0 ± 0.2.- Allow the color to develop for at least 15 minutes.
Interferences Presence of other aromatic amines or oxidizing/reducing agents.- A preliminary distillation step may be required to remove interferences.

Visualizations

Aerobic_Biodegradation_Phenol Phenol Phenol Catechol Catechol Phenol->Catechol Phenol Hydroxylase cis_cis_Muconic_Acid cis_cis_Muconic_Acid Catechol->cis_cis_Muconic_Acid Catechol 1,2- dioxygenase (ortho-cleavage) two_Hydroxymuconic_Semialdehyde 2-Hydroxymuconic Semialdehyde Catechol->two_Hydroxymuconic_Semialdehyde Catechol 2,3- dioxygenase (meta-cleavage) Muconolactone Muconolactone cis_cis_Muconic_Acid->Muconolactone beta_Ketoadipate_enollactone beta_Ketoadipate_enollactone Muconolactone->beta_Ketoadipate_enollactone beta_Ketoadipic_acid beta_Ketoadipic_acid beta_Ketoadipate_enollactone->beta_Ketoadipic_acid TCA_Cycle_Ortho TCA Cycle beta_Ketoadipic_acid->TCA_Cycle_Ortho four_Hydroxy_two_ketovalerate 4-Hydroxy-2-ketovalerate two_Hydroxymuconic_Semialdehyde->four_Hydroxy_two_ketovalerate Pyruvate_Acetaldehyde Pyruvate + Acetaldehyde four_Hydroxy_two_ketovalerate->Pyruvate_Acetaldehyde TCA_Cycle_Meta TCA Cycle Pyruvate_Acetaldehyde->TCA_Cycle_Meta

Caption: Aerobic biodegradation pathways of phenol.

AOP_Phenol_Degradation cluster_AOP Advanced Oxidation Process (AOP) Fenton H₂O₂ + Fe²⁺ Hydroxyl_Radical •OH (Hydroxyl Radical) Fenton->Hydroxyl_Radical Photo_Fenton H₂O₂ + Fe²⁺/Fe³⁺ + UV Photo_Fenton->Hydroxyl_Radical UV_H2O2 UV + H₂O₂ UV_H2O2->Hydroxyl_Radical Ozonation O₃ Ozonation->Hydroxyl_Radical Phenol Phenol Intermediates Aromatic Intermediates (e.g., Catechol, Hydroquinone) Phenol->Intermediates Oxidation by •OH Carboxylic_Acids Short-chain Carboxylic Acids Intermediates->Carboxylic_Acids Ring Cleavage Mineralization CO₂ + H₂O Carboxylic_Acids->Mineralization Further Oxidation

Caption: General pathway for phenol degradation by AOPs.

HPLC_Workflow start Aqueous Sample Collection filtration Sample Filtration (0.45 µm filter) start->filtration dilution Dilution with Mobile Phase (if needed) filtration->dilution injection HPLC Injection dilution->injection separation Separation on C18 Column injection->separation detection UV Detection (270 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end Results data_analysis->end

Caption: Experimental workflow for HPLC analysis of phenol.

References

Technical Support Center: Minimizing DNA Shearing During Phenol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize DNA shearing during phenol extraction. High molecular weight (HMW) DNA is crucial for long-read sequencing applications, and preserving its integrity is paramount.[1]

Frequently Asked Questions (FAQs)

Q1: What is DNA shearing and why is it a problem during phenol extraction?

A1: DNA shearing is the fragmentation of long DNA molecules into shorter pieces due to mechanical or chemical stress.[2] During phenol extraction, vigorous mixing, pipetting with standard tips, and high-speed centrifugation can all cause shearing.[2][3] This is particularly problematic for applications requiring long, intact DNA strands, such as long-read sequencing, as it can compromise the quality of the results.[1][2]

Q2: What are the main causes of DNA shearing in this protocol?

A2: The primary causes of DNA shearing during phenol-chloroform extraction are mechanical forces. These include:

  • Vigorous Mixing: Vortexing or excessive shaking of the sample after cell lysis can rapidly fragment HMW DNA.[1][4]

  • Pipetting: Using standard or narrow-bore pipette tips creates high shear forces that can break DNA strands.[5][6] Repetitive pipetting exacerbates this issue.

  • High-Speed Centrifugation: Excessive g-forces during centrifugation can also lead to DNA fragmentation.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DNA samples can cause degradation and should be minimized.[1]

Q3: How can I mix the aqueous and organic phases without causing shearing?

A3: Instead of vortexing, use gentle mixing techniques. Slow, end-over-end rotation on a rotator or gentle inversion of the tube by hand are effective methods for mixing the phases without introducing significant mechanical stress.[1][7]

Q4: Are there any specific tools I should use to minimize shearing?

A4: Yes, using wide-bore pipette tips is crucial when handling solutions containing HMW DNA.[1][5][6] These tips have a larger opening, which reduces the shear forces exerted on the DNA molecules during pipetting.[5]

Q5: What is the role of Phase Lock Gel™ and can it help reduce shearing?

A5: Phase Lock Gel™ (PLG) is a dense, inert gel that forms a stable barrier between the aqueous and organic phases upon centrifugation.[8] This simplifies the removal of the upper aqueous phase containing the DNA and prevents contamination from the interphase, where denatured proteins and fragmented DNA can accumulate.[8] By allowing for a cleaner and more gentle transfer of the aqueous layer, PLG can indirectly help in preserving DNA integrity by reducing the need for vigorous pipetting to aspirate the supernatant.[9]

Troubleshooting Guide

This table provides a summary of common issues, their probable causes related to DNA shearing, and recommended solutions.

Problem Probable Cause Recommended Solution
Low DNA yield with significant fragmentation (smear on gel) Mechanical Disruption: Vigorous mixing (e.g., vortexing) after cell lysis.Mix by gentle inversion or slow end-over-end rotation.[1] Avoid vortexing once cells are lysed.[2][4]
Improper Pipetting: Use of standard or narrow-bore pipette tips.Use wide-bore pipette tips for all steps involving DNA transfer.[1][5][6] Pipette slowly and minimize the number of pipetting steps.[1]
Broad or inconsistent fragment size distribution Excessive Centrifugation Force: High g-forces during phase separation or DNA precipitation.Use lower centrifugation speeds (e.g., ≤5,000 x g) for precipitation steps.[2][10] Employ gentle acceleration and deceleration profiles on the centrifuge if available.[2]
Degraded Starting Material: Poor sample preservation or multiple freeze-thaw cycles.Use fresh samples whenever possible.[11] Aliquot samples to minimize freeze-thaw cycles.[1]
Visible DNA pellet is difficult to resuspend Over-drying of the DNA pellet: Can lead to difficulty in solubilization and potential shearing during resuspension attempts.Air-dry the pellet briefly and avoid using a vacuum concentrator with heat.[1][11] Resuspend in a suitable buffer (e.g., TE buffer) and allow it to dissolve overnight at 4°C with gentle rocking.[12]
Contamination with proteins (visible interphase) Incomplete Phase Separation: Difficulty in cleanly separating the aqueous phase from the organic phase and interphase.Use Phase Lock Gel™ to create a solid barrier between the phases, allowing for easy and complete removal of the aqueous layer.[8]

Experimental Protocol: Gentle Phenol-Chloroform Extraction of High Molecular Weight DNA

This protocol is designed to minimize DNA shearing for applications requiring HMW DNA.

Materials:

  • Cell or tissue sample

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

  • Chloroform:Isoamyl Alcohol (24:1)

  • 5 M Ammonium Acetate

  • Ice-cold 100% Ethanol and 70% Ethanol

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Wide-bore pipette tips

  • Phase Lock Gel™ tubes (optional, but recommended)

Procedure:

  • Sample Lysis:

    • Homogenize the sample in Lysis Buffer.

    • Add Proteinase K and RNase A and incubate at 50-55°C for 1-3 hours with gentle rocking until the solution is clear.

  • First Phenol-Chloroform Extraction:

    • Cool the lysate to room temperature.

    • Add an equal volume of phenol:chloroform:isoamyl alcohol.

    • Mix by inverting the tube gently for 5-10 minutes. Do not vortex.

    • If using Phase Lock Gel™, transfer the mixture to the PLG tube.

    • Centrifuge at 1,500-3,000 x g for 10 minutes at room temperature.[2]

  • Aqueous Phase Transfer:

    • Using a wide-bore pipette tip, carefully transfer the upper aqueous phase to a new tube. Avoid disturbing the interphase. If using PLG, you can simply pour off the aqueous phase.

  • Second Chloroform Extraction (Optional):

    • Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.

    • Mix by gentle inversion for 5 minutes.

    • Centrifuge at 1,500-3,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube using a wide-bore pipette tip.

  • DNA Precipitation:

    • Add 0.5 volumes of 5 M ammonium acetate and mix by gentle inversion.

    • Add 2-2.5 volumes of ice-cold 100% ethanol.

    • Mix by inverting the tube until the DNA precipitates and forms a visible fibrous mass.

    • The HMW DNA can often be spooled out using a sealed glass pipette tip.

  • Washing and Resuspension:

    • Wash the DNA pellet twice with 70% ethanol, centrifuging at low speed (e.g., 5,000 x g) for 2-5 minutes if necessary to pellet the DNA.[10]

    • Briefly air-dry the pellet. Do not over-dry.[11]

    • Resuspend the DNA in an appropriate volume of TE buffer by incubating at 4°C overnight with gentle rocking.

Visualizations

Gentle_DNA_Extraction_Workflow start Start: Cell/Tissue Sample lysis Gentle Lysis (Proteinase K, RNase A) start->lysis extraction1 Phenol:Chloroform Extraction (Gentle Inversion) lysis->extraction1 centrifuge1 Low-Speed Centrifugation (1,500-3,000 x g) extraction1->centrifuge1 transfer1 Transfer Aqueous Phase (Wide-Bore Tip) centrifuge1->transfer1 extraction2 Chloroform Extraction (Optional, Gentle Inversion) transfer1->extraction2 centrifuge2 Low-Speed Centrifugation extraction2->centrifuge2 transfer2 Transfer Aqueous Phase centrifuge2->transfer2 precipitation DNA Precipitation (Ethanol + Salt) transfer2->precipitation wash Wash Pellet (70% Ethanol) precipitation->wash resuspend Resuspend HMW DNA (TE Buffer, 4°C Overnight) wash->resuspend end End: High Molecular Weight DNA resuspend->end Troubleshooting_DNA_Shearing issue Issue: Sheared DNA (Smear on Gel) mixing Mixing Method? issue->mixing pipetting Pipette Tips Used? issue->pipetting centrifugation Centrifugation Speed? issue->centrifugation vortex Vortexing mixing->vortex Vigorous gentle Gentle Inversion mixing->gentle Gentle standard_tip Standard Tips pipetting->standard_tip Standard wide_bore Wide-Bore Tips pipetting->wide_bore Wide-Bore high_speed > 5,000 x g centrifugation->high_speed High low_speed < 5,000 x g centrifugation->low_speed Low solution_mixing Solution: Use gentle inversion/rocking. vortex->solution_mixing solution_pipetting Solution: Use wide-bore pipette tips. standard_tip->solution_pipetting solution_centrifugation Solution: Lower centrifugation speed and use gentle ramps. high_speed->solution_centrifugation

References

Technical Support Center: Purity Analysis of Synthesized Phenol Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity analysis of synthesized phenol, with a specific focus on identifying its hydrated forms.

Frequently Asked Questions (FAQs)

Q1: What is Phenol;tetrahydrate and is it a stable compound?

While phenol can form hydrates, the most well-characterized and stable form is phenol hemihydrate (C₆H₅OH·0.5H₂O).[1] There is limited evidence in scientific literature for the existence of a stable phenol tetrahydrate under standard conditions. If your synthesis was expected to yield a tetrahydrate, it is crucial to perform a precise water content analysis to confirm the stoichiometry of the hydrate. It is possible that the sample is a mixture of phenol and water, or the hemihydrate with excess water.

Q2: What are the common impurities in synthesized phenol?

The impurities in phenol largely depend on the synthesis route, with the cumene process being the most common. Typical impurities can include:

  • Acetone

  • Cumene

  • α-Methylstyrene

  • Mesityl oxide

  • 2-Methylbenzofuran

  • Acetophenone

  • Hydroxyacetone[2][3][4][5][6]

Q3: Which analytical techniques are best for determining the purity of synthesized phenol?

The most common and effective methods for analyzing the purity of phenol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[7][8]

  • GC-FID (Flame Ionization Detector) is widely used for separating and quantifying volatile and semi-volatile organic impurities.[3][9]

  • HPLC with a UV detector is suitable for analyzing less volatile impurities and can be advantageous for thermally sensitive compounds.[10]

Q4: How can I determine the water content to identify the hydrate form?

Karl Fischer titration is the standard method for accurate determination of water content in phenol.[11] Phenol is soluble in alcoholic media used in Karl Fischer titration and does not typically interfere with the reaction.[11] This analysis is essential to confirm whether you have a hemihydrate, a potential tetrahydrate, or a simple mixture.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Q: My phenol peak is tailing significantly. What could be the cause and how can I fix it?

A: Peak tailing for phenols in GC is a common issue, often caused by the acidic nature of the hydroxyl group interacting with active sites in the GC system.

  • Cause 1: Column Activity: The acidic phenol can interact with silanol (Si-OH) groups on the surface of the capillary column or packing material.[12]

    • Solution: Use a column specifically designed for analyzing acidic compounds, or a column that is well-deactivated. Regularly condition your column according to the manufacturer's instructions.

  • Cause 2: Inlet Contamination: Active sites can also be present in the injector liner, especially if it's contaminated with non-volatile residues from previous injections.

    • Solution: Replace the injector liner and septum. Using a deactivated liner can also help.

  • Cause 3: Improper Temperature: If the injector temperature is too low, the phenol may not vaporize quickly and homogeneously.

    • Solution: Ensure the injector temperature is appropriate for phenol (typically around 250 °C).

Q: The response for my phenol peak has disappeared or significantly decreased after a few injections. What should I do?

A: A loss of response for phenol can be due to adsorption in the system or degradation.

  • Cause 1: Active Sites in the System: As with peak tailing, active sites in the injector or column can irreversibly adsorb phenol.[13]

    • Solution: Change the injector liner and trim the first few centimeters of the column. If the problem persists, the column may be irreversibly damaged and require replacement.

  • Cause 2: Sample Matrix Issues: If your sample is dissolved in water, repeated injections can damage the stationary phase of many common GC columns.[13]

    • Solution: If possible, perform a liquid-liquid extraction to transfer the phenol to an organic solvent compatible with your GC column.[13]

High-Performance Liquid Chromatography (HPLC) Analysis

Q: I am observing peak tailing for my phenol peak in reverse-phase HPLC. How can I improve the peak shape?

A: Peak tailing in reverse-phase HPLC for phenolic compounds can be caused by interactions with residual silanols on the silica-based column packing.

  • Cause 1: Secondary Silanol Interactions: The acidic hydroxyl group of phenol can interact with free silanol groups on the C18 column, leading to tailing.[14]

    • Solution 1: Lower the pH of the mobile phase. Adding a small amount of an acid like formic acid or phosphoric acid (e.g., to pH 2.5-3.0) will suppress the ionization of the silanol groups, reducing the unwanted interaction.[15]

    • Solution 2: Use a column with end-capping, where the residual silanols are deactivated.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and inject a smaller volume.[16]

Q: My retention times are shifting from one run to the next. What is causing this instability?

A: Retention time drift can be due to a number of factors related to the mobile phase, column, or pump.

  • Cause 1: Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of the mobile phase can cause retention time shifts.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are working correctly.[16]

  • Cause 2: Column Temperature Fluctuations: The column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature.[16]

  • Cause 3: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting your analytical run until a stable baseline is achieved.

Data Presentation

Table 1: Common Impurities in Synthesized Phenol

Impurity NameTypical Analytical Method
AcetoneGC
CumeneGC
α-MethylstyreneGC
Mesityl OxideGC
2-MethylbenzofuranGC
AcetophenoneGC, HPLC
HydroxyacetoneGC

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)
  • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized phenol sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as methanol or isopropanol.

  • GC System and Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas with those of certified reference standards. Purity is typically reported by subtracting the total percentage of quantified impurities from 100%.[3]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: Prepare a stock solution of the phenol sample at approximately 1 mg/mL in the mobile phase. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • Start with 30% B.

      • Linear gradient to 90% B over 15 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 30% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set at a wavelength of 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of reference standards.

Protocol 3: Water Content Determination by Karl Fischer Titration
  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. For expected high water content (as in a tetrahydrate), a volumetric titrator is often suitable.

  • Reagents: Use commercially available Karl Fischer reagents (titrant and solvent). For phenol, a methanol-based solvent is appropriate.[11]

  • Procedure:

    • Add the Karl Fischer solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual water in the solvent.

    • Accurately weigh a suitable amount of the phenol sample and add it to the titration vessel. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is used.

    • Start the titration. The instrument will automatically add the titrant and stop at the endpoint.

    • The instrument software will calculate the percentage of water in the sample based on the sample weight and the volume of titrant consumed.

  • Stoichiometry Calculation: Based on the measured water content, calculate the molar ratio of water to phenol to determine the hydrate form.

Visualizations

Purity_Analysis_Workflow start Synthesized Phenol Sample visual_inspection Visual Inspection (Color, Crystalline Form) start->visual_inspection kf_titration Karl Fischer Titration (Water Content) start->kf_titration purity_analysis Purity Analysis (GC or HPLC) start->purity_analysis hydrate_determination Determine Hydrate Form (e.g., Hemihydrate) kf_titration->hydrate_determination impurity_id Impurity Identification (e.g., GC-MS) purity_analysis->impurity_id final_report Final Purity Report purity_analysis->final_report impurity_id->final_report hydrate_determination->final_report

Caption: General workflow for the purity analysis of synthesized phenol.

GC_Troubleshooting start GC Peak Tailing or Loss of Response check_liner Replace Injector Liner and Septum start->check_liner problem_resolved1 Problem Resolved check_liner->problem_resolved1 Yes trim_column Trim 10-20 cm from Column Inlet check_liner->trim_column No problem_resolved2 Problem Resolved trim_column->problem_resolved2 Yes check_column Condition Column or Replace if Old/Damaged trim_column->check_column No check_temp Verify Injector and Oven Temperatures check_column->check_temp

Caption: Troubleshooting guide for common GC issues in phenol analysis.

HPLC_Troubleshooting start HPLC Peak Tailing or Shifting Retention Time check_mobile_phase Check Mobile Phase (pH, Freshness, Degassed) start->check_mobile_phase problem_resolved1 Problem Resolved check_mobile_phase->problem_resolved1 Yes check_equilibration Ensure Column is Fully Equilibrated check_mobile_phase->check_equilibration No problem_resolved2 Problem Resolved check_equilibration->problem_resolved2 Yes check_temp Verify Column Temperature Stability check_equilibration->check_temp No check_column Flush Column or Replace if Necessary check_temp->check_column

Caption: Troubleshooting guide for common HPLC issues in phenol analysis.

References

Technical Support Center: Scaling Up the Synthesis of Phenol Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of phenol hydrates. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key safety and property data.

Frequently Asked Questions (FAQs)

Q1: What are phenol hydrates and why are they important?

A1: Phenol can form crystalline solids with water, known as phenol hydrates. The most well-documented is phenol hemihydrate (C₆H₅OH·0.5H₂O)[1]. These hydrates are relevant in various fields, including pharmaceuticals and chemical synthesis, where the presence of water can significantly influence the physical and chemical properties of phenol, such as its melting point and reactivity.

Q2: What are the primary safety concerns when scaling up phenol hydrate synthesis?

A2: Phenol is a toxic and corrosive compound that can cause severe chemical burns upon skin contact and is toxic if inhaled or ingested[2][3][4][5][6]. It is also a combustible liquid[2][3]. When scaling up, the risks associated with handling larger quantities increase. Key safety measures include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as butyl rubber gloves, chemical splash goggles, and a face shield, and having emergency procedures in place for spills and exposure[2][4][7].

Q3: What are the main industrial processes for phenol production?

A3: The vast majority of industrial phenol is produced via the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by its acid-catalyzed cleavage to yield phenol and acetone[8][9][10][11][12]. Other methods include the hydrolysis of benzenesulfonic acid and the hydrolysis of chlorobenzene (Dow process)[3]. The formation of phenol hydrates would be a subsequent step after the primary synthesis of phenol.

Q4: How does temperature affect the solubility of phenol in water?

A4: Phenol is appreciably soluble in water, with about 84.2 g dissolving in 1000 mL at room temperature[3]. However, phenol and water are fully miscible above 67-68°C[2][12]. Below this temperature, two liquid phases can exist: a phenol-rich phase and a water-rich phase[12]. This temperature-dependent miscibility is a critical factor in controlling the crystallization of phenol hydrates.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or No Crystal Formation - Incorrect phenol-to-water ratio.- Temperature fluctuations.- Presence of impurities that inhibit crystallization.- Carefully control the stoichiometry. The formation of phenol hemihydrate requires a specific molar ratio of phenol to water[1].- Ensure precise and stable temperature control during the cooling and crystallization phase.- Use high-purity phenol. If impurities are suspected, consider purification by distillation[13].
Formation of an Oily Phase Instead of Crystals - The system is above the critical solution temperature (>67°C) where phenol and water are fully miscible[2][12].- Supercooling of the phenol-water mixture without nucleation.- Slowly cool the mixture to below the miscibility temperature to induce phase separation and crystallization.- Introduce seed crystals of phenol hydrate to initiate crystallization.- Ensure gentle agitation to promote nucleation without causing excessive shearing that could disrupt crystal growth.
Product Discoloration (Pink or Red) - Oxidation of phenol. Phenol is susceptible to oxidation, especially when exposed to air, light, and heat, which can form colored impurities like benzoquinone[2][13].- Handle and store phenol under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen[14].- Protect the reaction and storage containers from light[14][15].- Use antioxidants if compatible with the final application.
Low Yield - Incomplete crystallization.- Loss of product during filtration or drying.- Side reactions due to impurities or incorrect pH.- Optimize the cooling rate and final temperature to maximize crystal precipitation.- Use appropriate filtration techniques (e.g., a chilled filter funnel) to minimize dissolution during separation.- Ensure the pH of the water is near neutral, as phenol's reactivity changes in acidic or basic conditions[3][16].
Difficulty in Handling and Storage - Phenol hydrate can be hygroscopic and may melt at ambient temperatures (Melting point: 0-5°C for 88-90% hydrate)[2][15].- Store the final product in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight[2][4][14].- Consider storing under an inert atmosphere to prevent degradation[14].

Quantitative Data Summary

Table 1: Physical Properties of Phenol and Phenol Hydrate
PropertyValueSource(s)
Phenol (C₆H₅OH)
Molar Mass94.11 g/mol N/A
Melting Point~40.8 °C[12]
Boiling Point~181.7 °C[17]
Solubility in Water (25°C)84.2 g/L[3]
Autoignition Temperature715 °C[2]
Phenol Hydrate (88-90%)
Melting Point0 - 5 °C[2]
AppearanceLiquid above 5°C[2]
Table 2: Safety and Exposure Limits for Phenol
ParameterValueSource(s)
Oral LD50 (Rat) 340 mg/kg[2]
Dermal LD50 (Rat) 660 - 707 mg/kg[2]
OSHA PEL (8-hr TWA) 5 ppm (19 mg/m³)[6]
NIOSH REL (10-hr TWA) 5 ppm (19 mg/m³)[6]
NIOSH IDLH 250 ppm[3]

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of Phenol Hemihydrate

Objective: To synthesize phenol hemihydrate in a scalable batch process.

Materials:

  • High-purity crystalline phenol (≥99.5%)

  • Deionized water

  • Jacketed glass reactor with temperature control and overhead stirrer

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Reactor Preparation: Ensure the jacketed reactor is clean, dry, and purged with an inert gas to remove oxygen.

  • Charging the Reactor: Carefully charge the reactor with 1000 g (10.63 mol) of high-purity phenol.

  • Heating and Melting: Heat the reactor jacket to approximately 50°C to melt the phenol into a liquid state[12].

  • Water Addition: While stirring gently, slowly add 95.7 g (5.31 mol) of deionized water to the molten phenol. This corresponds to a 2:1 molar ratio of phenol to water for the formation of the hemihydrate.

  • Homogenization: Increase the reactor temperature to ~70°C, which is above the critical solution temperature, to ensure the phenol and water form a single homogeneous phase[2][12]. Maintain gentle stirring under the inert atmosphere.

  • Controlled Cooling (Crystallization): Begin a slow, controlled cooling ramp of the reactor jacket. A rate of 5-10°C per hour is recommended to promote the growth of well-defined crystals.

  • Nucleation and Growth: As the solution cools below the miscibility curve, the phenol hydrate will begin to crystallize. The target temperature for holding the crystallization is typically just below the melting point of the hydrate (~0-4°C)[2].

  • Isolation: Once crystallization is complete, the resulting slurry is filtered to separate the solid phenol hydrate crystals from any remaining liquid. This should be done rapidly, and ideally with pre-chilled equipment to prevent melting.

  • Drying: The crystals can be gently dried under a stream of inert gas or in a vacuum oven at a low temperature (e.g., <0°C) to remove surface moisture.

Visualizations

Experimental Workflow for Phenol Hydrate Synthesis

G cluster_prep Preparation cluster_reaction Synthesis cluster_downstream Downstream Processing A Purge Reactor with N2/Ar B Charge Phenol A->B Secure Environment C Heat to 50°C to Melt Phenol B->C D Add Deionized Water C->D E Heat to 70°C for Homogenization D->E Ensure Miscibility F Controlled Cooling (5-10°C/hr) E->F Induce Crystallization G Crystallization at 0-4°C F->G H Filter Slurry G->H Isolate Product I Dry Crystals under Vacuum H->I J Package under Inert Gas I->J

Caption: Workflow for the scaled-up synthesis of phenol hydrate.

Troubleshooting Logic Diagram

G Start Problem Encountered Q1 Is the product discolored? Start->Q1 A1 Check for O2/light exposure. Implement inert atmosphere and light protection. Q1->A1 Yes Q2 Are crystals forming? Q1->Q2 No End Problem Resolved A1->End A2 Verify temperature control. Check phenol/water ratio. Consider seed crystals. Q2->A2 No Q3 Is the yield low? Q2->Q3 Yes A2->End A3 Optimize cooling rate. Review filtration method. Analyze for impurities. Q3->A3 Yes A3->End

Caption: Logic diagram for troubleshooting phenol hydrate synthesis.

References

Validation & Comparative

The Crucial Role of Hydration: A Comparative Guide to Phenol in Extractions

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the critical differences between anhydrous and hydrated phenol for extraction protocols. This guide elucidates why water-saturation is not just a preparatory step but a fundamental requirement for successful biomolecule purification.

In the realm of molecular biology, phenol-based extraction remains a cornerstone technique for the purification of nucleic acids from complex biological samples. A common point of confusion, however, revolves around the form of phenol to be utilized: anhydrous versus a hydrated form. This guide provides a comprehensive comparison, supported by established biochemical principles, to clarify that "water-saturated" or "buffer-saturated" phenol is the appropriate reagent, and to explain why anhydrous phenol is unsuitable for these applications. The term "phenol;tetrahydrate" is not a standard reagent in this context; the focus should be on the deliberate saturation of phenol with water or a buffer.

Physical and Chemical Properties: Anhydrous vs. Water-Saturated Phenol

The performance of phenol in extractions is intrinsically linked to its physical and chemical properties, which are significantly altered by the presence of water.

PropertyAnhydrous PhenolWater-Saturated PhenolSignificance in Extraction
Appearance Colorless to light-pink crystalline solid[1]Colorless to slightly yellow liquid[2]The liquid form of water-saturated phenol is essential for creating the liquid-liquid extraction environment.
Water Content < 0.1%Approx. 28% in the phenol phase[3][4]Water content is critical for forming the biphasic system necessary for partitioning.
Density ~1.07 g/cm³[5]Slightly higher than water, but often used with chloroform to increase density[3][6]The density difference with the aqueous phase allows for separation by centrifugation.
pH AcidicAdjusted to a specific pH (e.g., ~4.5 for RNA, 7.0-8.0 for DNA) by equilibration with a buffer[5]pH is a key determinant in the differential partitioning of DNA and RNA.
Polarity Less polar than water[6]The presence of water creates a distinct organic phase.The polarity difference drives the separation of polar nucleic acids from less polar proteins.

The Mechanism of Phenol Extraction: Why Water is Essential

Phenol extraction relies on the principle of liquid-liquid partitioning to separate molecules based on their differential solubility in two immiscible phases: an aqueous phase and an organic (phenol) phase.[1]

Anhydrous phenol is a solid at room temperature and is not readily miscible with aqueous samples, making it impossible to form the necessary biphasic system for extraction. The addition of water to phenol leads to the formation of two distinct liquid phases: a water-saturated phenol phase and a phenol-saturated water phase.[3][4] This immiscibility is the foundation of the extraction process.

During the extraction, proteins, which are amphipathic molecules, are denatured by phenol.[5] This exposes their hydrophobic cores, making them more soluble in the organic phenol phase. In contrast, the highly polar nucleic acids, with their negatively charged phosphate backbones, are preferentially soluble in the aqueous phase.[7] Centrifugation then cleanly separates these two phases, with the denatured proteins remaining in the organic phase and at the interface, while the purified nucleic acids are recovered from the aqueous phase.

G cluster_workflow Phenol Extraction Workflow start Biological Sample (Cells, Tissues, etc.) lysis Cell Lysis (Release of biomolecules) start->lysis add_phenol Addition of Water-Saturated Phenol & Chloroform lysis->add_phenol vortex Vortex to create an emulsion add_phenol->vortex centrifuge Centrifugation vortex->centrifuge phases Phase Separation centrifuge->phases aqueous Aqueous Phase (Nucleic Acids) phases->aqueous Upper Layer interface Interface (Denatured Proteins) phases->interface Middle Layer organic Organic Phase (Lipids, Proteins) phases->organic Lower Layer collect Collect Aqueous Phase aqueous->collect precipitate Precipitate Nucleic Acids (e.g., with ethanol) collect->precipitate end Purified Nucleic Acids precipitate->end

A generalized workflow for nucleic acid extraction using water-saturated phenol.

The Critical Role of pH in Differential Extraction

The pH of the water used to saturate the phenol is a critical parameter that dictates which type of nucleic acid is purified.

  • For DNA extraction: The phenol is equilibrated with a buffer at a slightly alkaline pH (typically 7.0 to 8.0).[5] At this pH, the phosphate backbone of DNA is deprotonated and negatively charged, making it highly soluble in the aqueous phase.

  • For RNA extraction: An acidic pH of around 4.5 is used.[5] Under these acidic conditions, DNA becomes neutralized and partitions into the organic phase, while RNA, which is more resistant to this pH effect, remains in the aqueous phase.[5] This allows for the selective purification of RNA.

G cluster_ph_effect Effect of pH on Nucleic Acid Partitioning cluster_alkaline Alkaline pH (7.0-8.0) cluster_acidic Acidic pH (~4.5) dna_aq DNA in Aqueous Phase rna_aq RNA in Aqueous Phase dna_org DNA in Organic Phase rna_aq2 RNA in Aqueous Phase start Nucleic Acid Mixture start->dna_aq start->rna_aq start->dna_org start->rna_aq2

Differential partitioning of DNA and RNA based on the pH of the aqueous phase.

Experimental Protocols: Preparation of Water-Saturated Phenol

Preparing water-saturated phenol is a critical first step for a successful extraction.

Materials:

  • Crystalline phenol (reagent grade)

  • Nuclease-free water

  • Buffer solution (e.g., Tris-HCl)

  • Stir plate and stir bar

  • Glass beaker

  • Separatory funnel or conical tubes for phase separation

Protocol:

  • Melting the Phenol: Gently warm the crystalline phenol in a 65-68°C water bath until it is completely molten. Caution: Phenol is corrosive and toxic. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Initial Wash: Add an equal volume of nuclease-free water to the molten phenol in a beaker.

  • Stirring: Stir the mixture on a stir plate for 15-30 minutes. The two phases will initially form an emulsion and then begin to separate.

  • Phase Separation: Allow the mixture to stand until two distinct phases are visible. The upper phase is the phenol-saturated aqueous phase, and the lower phase is the water-saturated phenol phase.

  • Aspiration: Carefully aspirate and discard the upper aqueous phase.

  • Equilibration with Buffer: Add an equal volume of the desired buffer (e.g., 100 mM Tris-HCl, pH 8.0 for DNA extraction, or nuclease-free water for an acidic pH for RNA extraction) to the phenol phase.

  • Repeat Equilibration: Stir for 15 minutes, allow the phases to separate, and aspirate the upper aqueous layer. Repeat this step at least two to three times to ensure the phenol is fully equilibrated to the desired pH.

  • Storage: Store the prepared water-saturated phenol at 4°C in a light-protected bottle. A small layer of the equilibration buffer should be left on top to maintain saturation and prevent oxidation.

Conclusion: The Indispensable Role of Water

The comparison between "this compound" and anhydrous phenol is, in practice, a comparison between the correct, hydrated reagent and an unsuitable, anhydrous solid. Water is not merely an additive but a fundamental component of the phenol extraction system. It is the presence of water that creates the necessary biphasic environment, and the precise pH of this water that allows for the differential purification of DNA and RNA. Therefore, for any researcher, scientist, or drug development professional utilizing phenol-based extractions, the use of properly prepared water- or buffer-saturated phenol is paramount for achieving high-quality, reliable results. Anhydrous phenol has no direct application in these standard extraction protocols.

References

A Comparative Analysis of a Novel One-Step Synthesis Method for Phenol versus the Conventional Cumene Process

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the established cumene process for phenol synthesis and a promising, newer one-step direct oxidation method. The information presented is intended to offer an objective overview of the performance, efficiency, and environmental impact of these two distinct synthetic routes, supported by available experimental data.

Note on Phenol;tetrahydrate: The requested synthesis validation for "this compound" has been interpreted as focusing on the synthesis of Phenol. Phenol can form hydrates, such as phenol hydrate (C₆H₅OH·H₂O), which is a stable crystalline solid. However, the primary synthetic challenge and area of innovation lie in the production of phenol itself. This guide therefore compares methods for the synthesis of phenol.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the conventional Cumene process and a representative new one-step direct oxidation of benzene to phenol.

ParameterCumene Process (Established Method)One-Step Direct Benzene Oxidation (New Method)
Overall Yield ~90-95% (based on cumene)Varies significantly with catalyst and conditions (e.g., up to 27% phenol yield reported with VOx/CuSBA-15)[1]
Phenol Selectivity HighCan be very high (e.g., ~100% with VOx/CuSBA-15, 96-97.6% with other catalysts)[1][2]
Number of Steps 3 (Alkylation, Oxidation, Cleavage)[3][4]1 (Direct Oxidation)[3][4]
Key Reactants Benzene, Propylene, O₂ (Air), Acid catalyst[5]Benzene, Oxidant (e.g., H₂O₂, O₂, N₂O), Catalyst[3][6]
Byproducts Acetone (in a 1:1 molar ratio with phenol), α-methylstyrene, acetophenone[7][8]Primarily water (with H₂O₂ as oxidant), minimal byproducts with high selectivity[3]
Reaction Temperature 200-250°C (Alkylation), 80-130°C (Oxidation), 40-100°C (Cleavage)[3][4]Generally lower temperatures (e.g., 60°C) are achievable[2]
Reaction Pressure 30 atm (Alkylation), 1-7 atm (Oxidation)[3][5]Can be performed at atmospheric pressure[1]
Safety Concerns Formation of explosive cumene hydroperoxide intermediate[3][7]Generally considered safer due to fewer hazardous intermediates and milder conditions[3]
Economic Viability Highly economical, dependent on demand for acetone byproduct[5][9]Under development; aims to be more cost-effective by eliminating steps and the need for a co-product market[3]

Experimental Protocols

Established Method: The Cumene Process for Phenol Synthesis

The cumene process is a three-step industrial method for the synthesis of phenol and acetone.[3][5]

Step 1: Friedel-Crafts Alkylation of Benzene

  • Reactants: Benzene and propylene.

  • Catalyst: A Lewis acid, commonly phosphoric acid.

  • Procedure: Benzene and propylene are compressed to approximately 30 atmospheres and heated to 250°C in the presence of the acid catalyst.[5] This electrophilic substitution reaction forms cumene (isopropylbenzene).

Step 2: Oxidation of Cumene

  • Reactant: Cumene and air (oxygen).

  • Procedure: The cumene is subjected to air oxidation at a temperature between 77°C and 117°C and a pressure of 1-7 atmospheres to maintain the liquid phase.[3] This free-radical chain reaction forms cumene hydroperoxide.

Step 3: Acid-Catalyzed Cleavage of Cumene Hydroperoxide

  • Reactant: Cumene hydroperoxide.

  • Catalyst: Sulfuric acid.

  • Procedure: The cumene hydroperoxide is treated with sulfuric acid at a temperature of 40-100°C.[3] This reaction, known as the Hock rearrangement, cleaves the cumene hydroperoxide into phenol and acetone.

  • Purification: The resulting mixture is then purified, typically through a series of distillation columns, to separate the phenol, acetone, and any unreacted materials or byproducts.[3]

New Method: One-Step Direct Catalytic Oxidation of Benzene to Phenol

This method represents a more direct and potentially "greener" route to phenol synthesis.[3] The following is a generalized protocol based on the use of a heterogeneous catalyst and hydrogen peroxide as the oxidant.

  • Reactants: Benzene, hydrogen peroxide (H₂O₂).

  • Catalyst: A heterogeneous catalyst, for example, a metal-free graphene-based catalyst or a supported vanadium and copper oxide species (VOx/CuSBA-15).[1][6]

  • Procedure: a. The catalyst is suspended in a solvent (e.g., aqueous acetonitrile). b. Benzene is introduced into the reaction mixture. c. Hydrogen peroxide is added as the oxidizing agent. d. The reaction is carried out at a controlled, often mild, temperature (e.g., 60°C).[2] e. The reaction mixture is stirred for a specified duration to allow for the conversion of benzene to phenol.

  • Purification: a. After the reaction, the heterogeneous catalyst can be separated from the reaction mixture by simple filtration. b. The liquid phase, containing phenol, unreacted benzene, and the solvent, is then subjected to a separation process, such as distillation, to isolate the pure phenol.

Visualization of Experimental Workflows

Below are diagrams illustrating the logical flow of the two synthesis methods.

Cumene_Process_Workflow cluster_alkylation Step 1: Alkylation cluster_oxidation Step 2: Oxidation cluster_cleavage Step 3: Cleavage Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Propylene Propylene Propylene->Alkylation Cumene Cumene Alkylation->Cumene Oxidation Oxidation Cumene->Oxidation Air Air (O2) Air->Oxidation Cumene_HP Cumene Hydroperoxide Oxidation->Cumene_HP Cleavage Hock Rearrangement Cumene_HP->Cleavage Acid Acid Catalyst Acid->Cleavage Products Phenol & Acetone Cleavage->Products

Caption: Workflow of the three-step Cumene process for phenol synthesis.

Direct_Oxidation_Workflow cluster_reaction One-Step Reaction Benzene_in Benzene Direct_Oxidation Direct Catalytic Oxidation Benzene_in->Direct_Oxidation Oxidant Oxidant (e.g., H2O2) Oxidant->Direct_Oxidation Catalyst Catalyst Catalyst->Direct_Oxidation Phenol_out Phenol Direct_Oxidation->Phenol_out

Caption: Workflow of the one-step direct oxidation of benzene to phenol.

References

Comparative Efficacy of Phenol as an Antimicrobial Agent: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of phenol's antimicrobial properties compared to contemporary alternatives, supported by experimental data and detailed methodologies.

Phenol, a historically significant antimicrobial agent, continues to be a benchmark for evaluating the efficacy of new disinfectant compounds. This guide provides a detailed comparison of phenol's antimicrobial activity against other common agents, namely quaternary ammonium compounds (QACs) and chlorine-releasing agents. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and visualizations of the underlying antimicrobial mechanisms.

I. Comparative Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion tests. A lower MIC value indicates a higher potency of the antimicrobial agent.

Data Summary

The following tables summarize the comparative antimicrobial efficacy of phenol, a representative quaternary ammonium compound (Benzalkonium Chloride), and a chlorine-releasing agent (Sodium Hypochlorite) against common Gram-positive and Gram-negative bacteria.

Antimicrobial AgentTest OrganismMinimum Inhibitory Concentration (MIC)
Phenol Staphylococcus aureus1000 µg/mL
Escherichia coli1250 µg/mL
Benzalkonium Chloride (QAC) Staphylococcus aureus1-10 µg/mL
Escherichia coli10-50 µg/mL
Sodium Hypochlorite Staphylococcus aureus200-500 ppm (available chlorine)
Escherichia coli200-500 ppm (available chlorine)
Antimicrobial Agent (Concentration)Test OrganismZone of Inhibition (diameter in mm)
Phenol (5%) Staphylococcus aureus15 - 20 mm
Escherichia coli10 - 15 mm
Benzalkonium Chloride (0.1%) Staphylococcus aureus20 - 25 mm
Escherichia coli18 - 22 mm
Sodium Hypochlorite (1%) Staphylococcus aureus25 - 30 mm
Escherichia coli22 - 28 mm

II. Experimental Protocols

The following are detailed methodologies for two standard experiments used to determine antimicrobial efficacy.

A. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

Materials:

  • Test antimicrobial agents (Phenol, Benzalkonium Chloride, Sodium Hypochlorite)

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of each antimicrobial agent in MHB directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.

B. Agar Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Test antimicrobial agents (Phenol, Benzalkonium Chloride, Sodium Hypochlorite)

  • Sterile filter paper disks

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the entire surface of an MHA plate using a sterile swab to create a lawn of bacteria.

  • Disk Application: Aseptically apply filter paper disks impregnated with known concentrations of the antimicrobial agents onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

III. Signaling Pathways and Mechanisms of Action

The antimicrobial activity of these agents stems from their ability to disrupt essential cellular structures and signaling pathways, ultimately leading to cell death.

A. Phenol: Protein Denaturation and Membrane Disruption

Phenol's primary mechanism of action involves the denaturation of cellular proteins and disruption of the cell membrane. At high concentrations, it causes gross coagulation of proteins. At lower concentrations, it inactivates essential enzyme systems and causes leakage of cellular contents by damaging the cell membrane.[1]

Phenol_Mechanism Phenol Phenol Membrane_Damage Membrane_Damage Phenol->Membrane_Damage Protein_Denaturation Protein_Denaturation Phenol->Protein_Denaturation Cell_Membrane Cell_Membrane Cytoplasmic_Proteins Cytoplasmic_Proteins Enzyme_Inactivation Enzyme_Inactivation Cell_Lysis Cell_Lysis Enzyme_Inactivation->Cell_Lysis Contributes to Membrane_Damage->Cell_Membrane Disrupts lipid bilayer Membrane_Damage->Cell_Lysis Causes leakage Protein_Denaturation->Cytoplasmic_Proteins Coagulates Protein_Denaturation->Enzyme_Inactivation Leads to

Phenol's antimicrobial mechanism of action.
B. Quaternary Ammonium Compounds (QACs): Membrane Disruption

QACs are cationic surfactants that exert their antimicrobial effect by disrupting the bacterial cell membrane. The positively charged head of the QAC molecule interacts with the negatively charged phospholipids in the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis.[2][3]

QAC_Mechanism QAC Quaternary Ammonium Compound Membrane_Binding Membrane_Binding QAC->Membrane_Binding Electrostatic Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Membrane_Binding->Bacterial_Membrane Membrane_Disruption Membrane_Disruption Membrane_Binding->Membrane_Disruption Causes Leakage Leakage of Cytoplasmic Contents Membrane_Disruption->Leakage Results in Cell_Lysis Cell_Lysis Leakage->Cell_Lysis Leads to Chlorine_Mechanism Chlorine_Agent Chlorine-Releasing Agent Oxidation Oxidation Chlorine_Agent->Oxidation Cellular_Components Essential Cellular Components (Proteins, Nucleic Acids) Oxidation->Cellular_Components Oxidizes Enzyme_Inactivation Enzyme_Inactivation Oxidation->Enzyme_Inactivation DNA_Damage DNA_Damage Oxidation->DNA_Damage Loss_of_Function Loss of Cellular Function Enzyme_Inactivation->Loss_of_Function DNA_Damage->Loss_of_Function Cell_Death Cell_Death Loss_of_Function->Cell_Death

References

A Comparative Guide to Analytical Methods for Phenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is crucial for product quality control, formulation development, and safety assessment. This guide provides a comprehensive cross-validation of two widely employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.

Comparison of Method Performance

The selection of an analytical method for phenol quantification hinges on a variety of performance parameters. Below is a summary of quantitative data comparing HPLC and UV-Visible Spectrophotometry.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry (Folin-Ciocalteu)
**Linearity (R²) **> 0.999[1]> 0.999[2]
Accuracy (% Recovery) 90 - 112%[3]91 - 104%[4]
Precision (RSD) < 15% (intraday and interday)[3]< 6% (repeatability and reproducibility)[5]
Limit of Detection (LOD) 0.019 - 1.5 µg/mL[1][6]0.1852 - 4.1 µg/mL[2][5]
Limit of Quantification (LOQ) 0.063 - 4.5 µg/mL[1][6]1.0579 - 41 µg/mL[2][5]
Specificity High (separates individual phenolic compounds)[7][8]Low (measures total phenolic content)[9][10]
Analysis Time ~3.5 - 30 minutes per sample[3][8]Rapid[11]
Cost Higher (instrumentation and solvents)[11]Lower[9][11]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following are representative protocols for the quantification of phenols using HPLC and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of individual phenolic compounds.[8][12]

1. Sample Preparation:

  • For solid samples, perform an extraction using a suitable solvent such as methanol or an aqueous organic mixture.[13]

  • For liquid samples, dilution with the mobile phase may be sufficient. Direct injection of samples like wine is also possible.[8]

  • Filter the sample extract through a 0.45 µm syringe filter prior to injection.[14]

2. Instrumentation and Reagents:

  • HPLC System: An Agilent 1100 Series or similar, equipped with a UV/DAD detector.[8]

  • Column: A reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 mm × 100 mm, 2.7 µm).[8]

  • Mobile Phase: A gradient of 0.1% glacial acetic acid in water (Solvent A) and 0.1% glacial acetic acid in acetonitrile (Solvent B).[8]

  • Standards: Prepare a series of standard solutions of the phenolic compounds of interest in the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 45 °C.[3]

  • Detection Wavelength: Set the detector to the maximum absorbance wavelength of the target phenols (e.g., 280 nm for many phenolic compounds).[15]

  • Gradient Elution: A typical gradient could be: 0–3.25 min, 8–10% B; 3.25–8 min, 10–12% B; 8–15 min, 12–25% B; 15–15.8 min, 25–30% B; 15.8–25 min, 30–90% B; 25–25.4 min, 90–100% B; 25.4–30 min, 100% B.[8]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the phenolic compounds in the samples by interpolating their peak areas from the calibration curve.

UV-Visible Spectrophotometry (Folin-Ciocalteu) Method

This method is a rapid and cost-effective approach for determining the total phenolic content.[2][9]

1. Sample Preparation:

  • Prepare an aqueous extract of the sample.[4]

2. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer.

  • Folin-Ciocalteu Reagent.

  • Sodium Carbonate Solution (Na₂CO₃): Saturated or a specific concentration (e.g., 20%).

  • Gallic Acid Standard Solutions: Prepare a series of concentrations (e.g., 0.05 to 9 mg/L) to create a calibration curve.[2]

3. Assay Procedure:

  • To a test tube, add a small volume of the sample extract.

  • Add the Folin-Ciocalteu reagent and mix thoroughly.

  • After a few minutes, add the sodium carbonate solution to the mixture.

  • Allow the reaction to proceed in the dark for a specified time (e.g., 60 minutes).[2]

  • Measure the absorbance of the resulting blue-colored solution at the maximum wavelength, typically around 765 nm.[2][16]

4. Data Analysis:

  • Construct a calibration curve using the absorbance values of the gallic acid standards.

  • Determine the total phenolic content of the sample from the calibration curve and express the results as gallic acid equivalents (GAE).

Visualizing the Methodologies

To further clarify the experimental processes and their underlying principles, the following diagrams have been generated.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_data Data Analysis & Comparison Sample Test Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Reaction Reaction with Folin-Ciocalteu Reagent Filtration->Reaction Separation C18 Column Separation HPLC_System->Separation Detection_HPLC UV/DAD Detection Separation->Detection_HPLC Data_HPLC HPLC Data (Individual Phenols) Detection_HPLC->Data_HPLC Detection_Spectro Absorbance Measurement (765 nm) Reaction->Detection_Spectro Data_Spectro Spectro Data (Total Phenols) Detection_Spectro->Data_Spectro Comparison Cross-Validation (Performance Metrics) Data_HPLC->Comparison Data_Spectro->Comparison

Caption: Cross-validation workflow for phenol quantification.

AnalyticalPrinciples cluster_hplc_principle HPLC Principle: Separation & Detection cluster_spectro_principle Spectrophotometry Principle: Colorimetric Reaction HPLC_Intro Mixture of Phenols Injected HPLC_Column Stationary Phase (C18) Separates based on polarity HPLC_Intro->HPLC_Column HPLC_Detection UV Detector Quantifies individual phenols HPLC_Column->HPLC_Detection Spectro_Intro Total Phenols in Sample Spectro_Reaction Reduction of Folin-Ciocalteu Reagent (Mo-W complex) Spectro_Intro->Spectro_Reaction Spectro_Color Formation of Blue-Colored Complex Spectro_Reaction->Spectro_Color Spectro_Detection Absorbance proportional to total phenol concentration Spectro_Color->Spectro_Detection

Caption: Principles of HPLC and Spectrophotometric methods.

References

Performance of Phenol-Based RNA Extraction Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality RNA is a critical first step for a multitude of downstream applications, from gene expression analysis to next-generation sequencing. Phenol-based reagents remain a cornerstone of many RNA extraction protocols due to their robust lysis capabilities and high yields. This guide provides a comparative overview of three popular phenol-based RNA extraction kits: TRIzol™ Reagent, TRI Reagent®, and QIAzol® Lysis Reagent.

While direct head-to-head comparative studies with comprehensive data are limited, this guide synthesizes available information to highlight the performance characteristics of each kit. It is important to note that TRIzol™, TRI Reagent®, and QIAzol® are all monophasic solutions of phenol and guanidine isothiocyanate.[1] This fundamental similarity in their chemical composition means that their performance characteristics are often comparable.[1]

Quantitative Performance Comparison

The following table summarizes publicly available data on the performance of these phenol-based reagents. It is crucial to consider that the data is collated from different studies, and direct comparisons should be made with caution due to variations in sample types, starting material amounts, and specific laboratory protocols.

Reagent/KitSample TypeRNA Yield (µg/mg tissue or 10^6 cells)A260/280 RatioA260/230 RatioRNA Integrity Number (RIN)Reference
TRIzol™ Reagent Equine Gastric BiopsiesHigh (exact value not specified)~1.8Not SpecifiedNot Specified[2]
Mouse Liver~62 µg/10 mg>2.0>2.0Not Specified[3]
GENEzol™ Reagent Equine Gastric BiopsiesHigh (not significantly different from TRIzol)~1.9Not SpecifiedNot Specified[2]
Phenol-based method Saccharomyces cerevisiaeNot SpecifiedNot SpecifiedNot Specified9.96[4]

Note: GENEzol™ is included as a comparable phenol/guanidinium isothiocyanate-based reagent to provide additional performance data. A study comparing TRIzol and GENEzol for RNA extraction from equine gastric biopsies found that both yielded comparable amounts of RNA, though GENEzol showed slightly better purity in that specific experiment.[2] Another study highlighted that organic extraction with TRIzol® Reagent resulted in the highest RNA yield compared to several silica-based kits.[3] Research also indicates that classic hot acid phenol extraction can yield RNA with very high integrity, as evidenced by high RIN values.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for RNA extraction using TRIzol™, TRI Reagent®, and QIAzol®.

TRIzol™ Reagent Protocol (General)
  • Homogenization: Homogenize tissue samples (50-100 mg) or cells (5-10 x 10^6) in 1 mL of TRIzol™ Reagent.

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in RNase-free water.

TRI Reagent® Protocol (General)
  • Homogenization: Homogenize tissue (50-100 mg) or cells (5-10 x 10^6) in 1 mL of TRI Reagent®.

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRI Reagent®. Shake vigorously for 15 seconds and incubate at room temperature for 5-15 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRI Reagent® used. Incubate at room temperature for 5-10 minutes and centrifuge at 12,000 x g for 8 minutes at 4°C.

  • RNA Wash: Remove the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Resuspension: Briefly air-dry the pellet and dissolve in an appropriate volume of RNase-free water.

QIAzol® Lysis Reagent Protocol (General)
  • Homogenization: Homogenize tissue or cells in QIAzol® Lysis Reagent.

  • Phase Separation: Add chloroform and centrifuge to separate the phases.

  • RNA Precipitation: Transfer the upper aqueous phase and precipitate the RNA with isopropanol.

  • RNA Wash: Wash the RNA pellet with ethanol.

  • Resuspension: Resuspend the purified RNA in RNase-free water. For optimal purity, a subsequent cleanup with a column-based kit like the RNeasy Mini Kit is often recommended by the manufacturer.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of an appropriate extraction method, the following diagrams are provided.

G cluster_lysis Sample Lysis & Homogenization cluster_extraction Phase Separation & Extraction cluster_precipitation RNA Precipitation & Wash cluster_final Final Steps Start Start with Sample (Tissue or Cells) Homogenize Homogenize in Phenol-Guanidine Thiocyanate Reagent Start->Homogenize AddChloroform Add Chloroform Homogenize->AddChloroform Centrifuge1 Centrifuge to Separate Phases AddChloroform->Centrifuge1 AqueousPhase Collect Upper Aqueous Phase (RNA) Centrifuge1->AqueousPhase AddIsopropanol Add Isopropanol AqueousPhase->AddIsopropanol Centrifuge2 Centrifuge to Pellet RNA AddIsopropanol->Centrifuge2 Wash Wash Pellet with 75% Ethanol Centrifuge2->Wash Dry Air-Dry Pellet Wash->Dry Resuspend Resuspend in RNase-free Water Dry->Resuspend End Purified RNA Resuspend->End

Caption: A typical workflow for RNA extraction using a phenol-based reagent.

G Start Start: Select RNA Extraction Method SampleType What is the sample type? Start->SampleType DownstreamApp What is the downstream application? SampleType->DownstreamApp Tissue, Cells, etc. HighYield Is maximizing yield the top priority? DownstreamApp->HighYield RT-qPCR, Sequencing, etc. HighPurity Is highest purity critical? HighYield->HighPurity PhenolBased Phenol-Based Method (e.g., TRIzol, TRI Reagent, QIAzol) HighYield->PhenolBased Yes ColumnBased Column-Based Kit HighYield->ColumnBased No HighPurity->PhenolBased No, but good purity needed HighPurity->ColumnBased No, standard purity is sufficient PhenolColumn Phenol-Based followed by Column Cleanup HighPurity->PhenolColumn Yes

References

Anhydrous vs. Hydrated Phenol for Protein Denaturation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the choice of denaturation agent is a critical step that can significantly impact experimental outcomes. Phenol has long been a staple for protein denaturation and extraction, particularly in the context of purifying nucleic acids. However, a crucial distinction exists between the use of anhydrous and hydrated (water-saturated) phenol. This guide provides an objective comparison of their performance, supported by established biochemical principles and experimental protocols, to inform the selection of the most appropriate reagent for your research needs.

The Critical Role of Hydration in Phenol-Based Protein Denaturation

Phenol denatures proteins by disrupting their native three-dimensional structure. In an aqueous environment, proteins fold in a manner that buries their hydrophobic amino acid residues within the core, away from the surrounding water, while exposing hydrophilic residues to the aqueous phase. Phenol, being a less polar solvent than water, provides a more favorable environment for these hydrophobic residues.[1] When introduced to a protein solution, phenol partitions into the aqueous phase to a limited extent (the aqueous phase will contain about 7% phenol at equilibrium), initiating the denaturation process by interacting with the protein's surface.[1] This initial interaction unfolds the protein, exposing its hydrophobic core. These now-exposed hydrophobic regions find a thermodynamically favorable environment in the phenol phase, leading to the protein's migration from the aqueous to the organic phase.

The presence of water is integral to this entire process. A distinct aqueous phase is necessary to contain the initial protein sample and to create the interface for partitioning. It is the immiscibility of water and phenol that drives the separation of the denatured proteins into the phenol phase.

Performance Comparison: Anhydrous vs. Hydrated Phenol

While direct, quantitative comparative studies on the efficacy of anhydrous versus hydrated phenol for protein denaturation are not prevalent in the literature, a strong consensus for the use of hydrated phenol emerges from established protocols. The consistent use of water-saturated or buffer-saturated phenol in countless methodologies underscores its superior performance in real-world applications. The following table summarizes the expected performance based on the principles of protein chemistry and liquid-liquid extraction.

FeatureHydrated (Water-Saturated) PhenolAnhydrous Phenol
Protein Denaturation Efficiency HighPotentially Lower
Protein Yield Generally high and reproducibleLikely lower and more variable
Purity of Recovered Protein High, effectively removes non-proteinaceous materialMay be compromised due to inefficient phase separation
Phase Separation Forms a distinct aqueous/organic interfacePoor or incomplete phase separation
Reproducibility HighLow

Experimental Protocols

The following are detailed methodologies for protein denaturation and extraction using hydrated phenol, which is the industry and academic standard.

Protocol 1: Standard Phenol Extraction of Proteins

This protocol is a widely used method for the removal of proteins from aqueous solutions, often as a preliminary step in nucleic acid purification.

Materials:

  • Biological sample containing proteins in an aqueous buffer

  • Water-saturated phenol (pH equilibrated to ~8.0)

  • Chloroform:isoamyl alcohol (24:1)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

Methodology:

  • To your aqueous protein sample in a microcentrifuge tube, add an equal volume of water-saturated phenol.

  • Vortex the tube vigorously for 10-15 seconds to create an emulsion. This increases the surface area between the aqueous and organic phases, facilitating protein denaturation and transfer.

  • Centrifuge the tube at 12,000 x g for 5 minutes at 4°C to separate the phases.

  • Three distinct layers will be visible:

    • Upper aqueous phase: Contains nucleic acids and other polar molecules.

    • Interphase: A white precipitate containing denatured proteins and cellular debris.

    • Lower organic phase (phenol): Contains the majority of the denatured proteins and lipids.[2]

  • Carefully aspirate the upper aqueous phase, leaving the interphase and the lower phenol phase behind.

  • To further purify the aqueous phase from residual phenol and protein, a subsequent extraction with an equal volume of chloroform:isoamyl alcohol (24:1) can be performed.

Protocol 2: Phenol Extraction for Proteomic Studies from Plant Tissues

This method is specifically adapted for the extraction of proteins from challenging plant tissues for subsequent analysis like 2D-gel electrophoresis.[1][2][3]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer (e.g., 500 mM Tris-HCl, 50 mM EDTA, 700 mM sucrose, 100 mM KCl, pH 8.0)

  • Tris-HCl buffered phenol (pH ~8.0)

  • Precipitation solution (e.g., 0.1 M ammonium acetate in cold methanol)

  • Wash solution (e.g., cold 80% acetone)

Methodology:

  • Grind the plant tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Resuspend the powder in ice-cold Extraction Buffer.

  • Add an equal volume of Tris-HCl buffered phenol and vortex thoroughly.

  • Centrifuge at 5,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the upper phenol phase, which contains the denatured proteins.

  • Precipitate the proteins from the phenol phase by adding 4-5 volumes of cold precipitation solution.

  • Incubate at -20°C for at least 2 hours or overnight.

  • Pellet the precipitated proteins by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Wash the protein pellet with the cold wash solution to remove residual phenol and other contaminants.

  • Air-dry the final protein pellet and resuspend in a suitable buffer for downstream analysis.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_workflow Phenol Extraction Workflow start Aqueous Protein Sample add_phenol Add Hydrated Phenol start->add_phenol vortex Vortex to Emulsify add_phenol->vortex centrifuge Centrifuge vortex->centrifuge aqueous_phase Aqueous Phase (Nucleic Acids) centrifuge->aqueous_phase Separate interphase Interphase (Denatured Protein) centrifuge->interphase phenol_phase Phenol Phase (Denatured Protein) centrifuge->phenol_phase end Protein Precipitation & Wash phenol_phase->end

Caption: Workflow of a typical phenol-based protein extraction experiment.

G cluster_native Native Protein in Aqueous Solution cluster_denaturation Denaturation by Phenol cluster_partitioning Phase Partitioning Native Native Protein (Hydrophobic Core Buried) Denatured Denatured Protein (Hydrophobic Residues Exposed) Native->Denatured  Hydrated Phenol Disrupts Structure Phenol Phenol Phase Denatured->Phenol  Solubilization of Exposed Hydrophobic Regions Aqueous Aqueous Phase

Caption: Mechanism of protein denaturation and partitioning into the phenol phase.

Conclusion

The use of hydrated (water-saturated) phenol is the established and recommended method for efficient protein denaturation and extraction. The presence of water is essential for creating the necessary two-phase system that allows for the effective partitioning of denatured proteins into the organic phase. While anhydrous phenol might theoretically act as a denaturing agent, its practical application is severely limited by its inability to form a distinct interface with the aqueous sample, which would lead to poor separation, lower protein recovery, and reduced purity. For researchers aiming for reliable and reproducible results in protein denaturation and extraction, hydrated phenol is the unequivocal choice.

References

Spectroscopic comparison of phenol and Phenol;tetrahydrate

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Phenol and its Hydrated Form

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of phenol and its hydrated form, referred to herein as phenol;tetrahydrate for the purpose of this comparison, although specific experimental data for a bulk tetrahydrate is scarce. The comparison draws upon experimental data for crystalline phenol and insights from studies on phenol-water clusters and the crystal structure of phenol hemihydrate to infer the spectroscopic characteristics of hydrated phenol.

Data Presentation

The following table summarizes the key spectroscopic features of phenol in its solid state and the expected shifts upon hydration, based on available data for phenol-water complexes.

Spectroscopic FeaturePhenol (Solid)This compound (Expected)Reference
Infrared Spectroscopy
O-H Stretching (νO-H)Broad, ~3230-3550 cm-1Broader and shifted to lower wavenumbers[1]
C-O Stretching (νC-O)~1140-1410 cm-1Minor shifts expected due to hydrogen bonding[1]
Aromatic C=C Stretching~1440-1600 cm-1Minimal change expected[1]
Raman Spectroscopy
Symmetric C-H Stretching (νC-H)~3060 cm-1Minimal change expected[2]
Ring Breathing Mode~1000 cm-1Minor shifts expected[2]
O-H Stretching (νO-H)Weak and broadIntensity and breadth may increase[2]

Logical Relationship: Phenol and Phenol Hydrate

The formation of a phenol hydrate involves the interaction of phenol molecules with water molecules through hydrogen bonding. This relationship can be visualized as a transition from the anhydrous crystalline state to a hydrated crystalline or amorphous state.

Phenol to Phenol Hydrate Transformation Phenol Phenol Crystal Hydrate Phenol Hydrate (e.g., Hemihydrate, Tetrahydrate) Phenol->Hydrate Hydration Water Water Molecules Water->Hydrate

Caption: Transformation of crystalline phenol to a hydrated form.

Experimental Protocols

The spectroscopic data presented are typically acquired using the following methodologies:

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples like crystalline phenol, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm-1) by passing an infrared beam through the sample pellet. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from the matrix and atmospheric water vapor.

Raman Spectroscopy
  • Sample Preparation: Solid samples are typically placed directly onto a microscope slide or into a capillary tube for analysis.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector is used.

  • Data Acquisition: The laser is focused on the sample, and the inelastically scattered light (Raman scattering) is collected and analyzed. The resulting spectrum provides information about the vibrational modes of the molecule.

Spectroscopic Comparison

Infrared Spectroscopy

The most significant changes in the infrared spectrum upon hydration of phenol are expected in the O-H stretching region.

  • Phenol: In the solid state, phenol exhibits a broad absorption band for the O-H stretching vibration, typically in the range of 3230-3550 cm-1.[1] This broadening is due to intermolecular hydrogen bonding between phenol molecules.

  • This compound (Expected): The introduction of water molecules into the crystal lattice to form a hydrate will lead to the formation of new and more complex hydrogen bonding networks. This is expected to result in a further broadening and a shift of the O-H stretching band to lower wavenumbers. Studies on small phenol-(H2O)n clusters have shown that the phenolic OH stretching vibration shifts to lower frequencies as the number of water molecules increases.[2][3]

The C-O stretching and aromatic C=C stretching vibrations are less likely to be significantly affected by hydration, although minor shifts may occur due to changes in the crystal packing and hydrogen bonding environment.[1]

Raman Spectroscopy
  • Phenol: The Raman spectrum of solid phenol is characterized by a strong, sharp peak corresponding to the symmetric C-H stretching of the aromatic ring at approximately 3060 cm-1 and a prominent ring breathing mode around 1000 cm-1.[2] The O-H stretching vibration is typically weak and broad in the Raman spectrum of phenol.

  • This compound (Expected): The aromatic ring vibrations are expected to show minimal changes upon hydration. However, the O-H stretching region may exhibit changes in the intensity and breadth of the bands due to the new hydrogen bonding interactions with water molecules.[2] The presence of water will also introduce new vibrational modes associated with the water molecules themselves.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis and comparison of phenol and its hydrated form is depicted below.

Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis Phenol_Sample Phenol Crystal FTIR FTIR Spectroscopy Phenol_Sample->FTIR Raman Raman Spectroscopy Phenol_Sample->Raman Hydrate_Sample Phenol Hydrate Hydrate_Sample->FTIR Hydrate_Sample->Raman Spectral_Processing Spectral Processing (Baseline Correction, Normalization) FTIR->Spectral_Processing Raman->Spectral_Processing Peak_Analysis Peak Position & Intensity Analysis Spectral_Processing->Peak_Analysis Comparison Comparative Analysis Peak_Analysis->Comparison

Caption: General workflow for spectroscopic comparison.

References

A Researcher's Guide to Validating the Purity of Commercial Phenol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In applications ranging from organic synthesis to biological assays, contaminants in a phenol solution can lead to spurious results, decreased product yields, and misinterpreted data. This guide provides a comparative overview of key analytical methods for validating the purity of commercial phenol solutions, complete with experimental protocols and data interpretation.

The quality of commercial phenol can vary between suppliers and even between batches from the same supplier. The most common industrial method for synthesizing phenol is the cumene process, which can introduce a range of organic impurities.[1][2][3] Therefore, independent verification of purity is a critical step in ensuring the reliability and reproducibility of experimental work.

Comparison of Analytical Techniques for Phenol Purity

Several analytical techniques can be employed to assess the purity of phenol solutions. The choice of method depends on the specific impurities being targeted, the required level of sensitivity, and the available instrumentation. The table below summarizes the most common and effective methods.

Analytical Technique Purity Aspect Assessed Common Impurities Detected Advantages Limitations
Gas Chromatography (GC) Organic ImpuritiesAcetone, Cumene, α-Methylstyrene, Mesityl Oxide, 2-Methylbenzofuran, Acetophenone, Cresols[1][4][5][6]High resolution and sensitivity for volatile and semi-volatile organic compounds. Standardized methods (e.g., ASTM D6142) are available.[4][5][6][7]Not suitable for non-volatile impurities or water content. Derivatization may be required for some phenols.[8]
High-Performance Liquid Chromatography (HPLC) Organic Impurities, Phenolic CompoundsOther phenolic compounds, degradation products.[9][10][11][12]Versatile for a wide range of organic compounds. Different detector types (e.g., UV-Vis, DAD, MS) enhance selectivity and sensitivity.[9][10]Can have overlapping peaks for complex mixtures, potentially requiring method development and validation.[9]
Karl Fischer Titration Water ContentWater[13][14][15][16]Highly specific and accurate for determining water content, even at trace levels.[15][16]Only measures water content and does not provide information on other impurities.
Spectroscopy (UV-Vis, IR, NMR) Qualitative Identification, Functional Group AnalysisCan indicate the presence of impurities with different chromophores or functional groups.UV-Vis is simple and rapid for quantitative analysis.[17][18] IR and NMR provide structural information for impurity identification.[19][20][21]Generally less sensitive and specific for quantification of individual impurities compared to chromatographic methods.

Experimental Protocols for Key Purity Validation Methods

Below are detailed methodologies for the most critical experiments in validating phenol purity.

Gas Chromatography (GC) for Organic Impurities (Based on ASTM D6142)

This method is a cornerstone for quantifying known volatile and semi-volatile organic impurities in high-purity phenol.[4][5][6][7]

Objective: To separate, identify, and quantify organic impurities in a phenol sample.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for phenol analysis (e.g., DB-WAX, DB-5)

  • High-purity helium or nitrogen as carrier gas

  • High-purity hydrogen and air for the FID

  • Phenol sample

  • Internal standard (e.g., sec-butyl alcohol)[6]

  • Certified standards of expected impurities

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the phenol sample and add a precise amount of the internal standard.

  • Instrument Setup:

    • Set the injection port temperature (e.g., 250°C).

    • Set the detector temperature (e.g., 275°C).

    • Program the oven temperature with an appropriate gradient to ensure separation of all expected impurities (e.g., initial temperature of 60°C, ramp to 230°C).

    • Set the carrier gas flow rate.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the expected impurities and the internal standard. Inject each standard to generate a calibration curve.

  • Sample Analysis: Inject the prepared phenol sample into the GC.

  • Data Analysis: Identify the impurity peaks based on their retention times compared to the standards. Quantify the amount of each impurity by comparing its peak area to that of the internal standard using the calibration curve. Purity is often reported by subtracting the total percentage of identified impurities from 100%.[4][5]

Karl Fischer Titration for Water Content

This is the gold standard for accurately determining the water content in phenol.[15][16] Both volumetric and coulometric methods are suitable.[16]

Objective: To quantify the amount of water in a phenol sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., HYDRANAL™-Composite 2)[13]

  • Anhydrous solvent (e.g., methanol)

  • Phenol sample

Procedure:

  • Titrator Preparation: Add the anhydrous solvent to the titration vessel and pre-titrate to dryness to eliminate any residual water in the solvent and vessel.

  • Sample Introduction: Accurately weigh and inject a known amount of the phenol sample into the titration vessel.

  • Titration: The Karl Fischer reagent is added automatically. The reagent reacts with water in a 1:1 molar ratio with iodine. The endpoint is detected potentiometrically when an excess of iodine is present.[15]

  • Calculation: The instrument calculates the water content based on the amount of Karl Fischer reagent consumed. The result is typically expressed as a weight percentage.

High-Performance Liquid Chromatography (HPLC) for Phenolic Impurities

HPLC is particularly useful for identifying and quantifying other phenolic compounds or non-volatile impurities that are not amenable to GC analysis.

Objective: To separate and quantify phenolic and other non-volatile impurities.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column

  • Mobile phase: A mixture of acidified water (e.g., with acetic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[9][10]

  • Phenol sample

  • Certified standards of potential phenolic impurities

Procedure:

  • Sample Preparation: Dissolve a known amount of the phenol sample in the mobile phase.

  • Instrument Setup:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength to the absorbance maximum of phenol or the impurities of interest. A DAD can monitor multiple wavelengths simultaneously.[9]

  • Gradient Elution: A gradient elution is typically used, where the proportion of the organic solvent in the mobile phase is increased over time to elute compounds with different polarities.

  • Calibration: Prepare and inject a series of calibration standards to generate a calibration curve for each impurity.

  • Sample Analysis: Inject the prepared phenol sample.

  • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the calibration standards.

Data Presentation: Hypothetical Purity Comparison of Commercial Phenol Solutions

The following table presents hypothetical purity data for three different commercial phenol solutions, as determined by the methods described above.

Parameter Supplier A Supplier B Supplier C Test Method
Purity (by GC) 99.95%99.8%99.99%GC-FID
Water Content 0.03%0.1%0.01%Karl Fischer Titration
Acetone 10 ppm50 ppm< 5 ppmGC-FID
α-Methylstyrene 25 ppm100 ppm10 ppmGC-FID
2-Methylbenzofuran 15 ppm75 ppm< 5 ppmGC-FID
Other Phenolic Impurities Not Detected0.05%Not DetectedHPLC-DAD
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidVisual Inspection

Visualizing Workflows and Concepts

Diagrams can simplify complex workflows and relationships. The following are Graphviz diagrams illustrating a general workflow for phenol purity validation and a conceptual diagram of a cell-based assay for screening purposes.

G cluster_0 Sample Reception & Initial Checks cluster_1 Quantitative Purity Analysis cluster_2 Data Analysis & Reporting cluster_3 Decision cluster_4 Outcome Sample Receive Commercial Phenol Solution Visual Visual Inspection (Color, Particulates) Sample->Visual GC Gas Chromatography (GC) for Organic Impurities Visual->GC KF Karl Fischer Titration for Water Content Visual->KF HPLC HPLC for Non-Volatile & Phenolic Impurities Visual->HPLC Quantify Quantify Impurities & Water Content GC->Quantify KF->Quantify HPLC->Quantify Purity Calculate Final Purity Quantify->Purity Report Generate Certificate of Analysis Purity->Report Decision Meets Specifications? Report->Decision Accept Accept Lot for Use Decision->Accept Yes Reject Reject Lot Decision->Reject No G cluster_0 Cell-Based Assay Screening cluster_1 Endpoint Measurement cluster_2 Data Analysis cluster_3 Outcome Cells Culture Cells in Multi-Well Plate Compound Add Phenolic Compound (or Control) Cells->Compound Incubate Incubate for Defined Period Compound->Incubate Viability Measure Cell Viability (e.g., MTT Assay) Incubate->Viability Activity Measure Specific Enzyme Activity Incubate->Activity Signaling Analyze Signaling Pathway (e.g., Western Blot) Incubate->Signaling Data Compare Compound Effect to Control Viability->Data Activity->Data Signaling->Data Hit Identify 'Hit' Compound Data->Hit Statistically Significant Effect NoEffect No Significant Effect Data->NoEffect No Statistical Difference

References

Benchmarking Phenol;tetrahydrate: A Comparative Guide to Organic Solvents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of phenol;tetrahydrate against a range of common organic solvents, supported by physicochemical data and detailed experimental protocols.

Phenol, particularly in its hydrated form known as this compound, offers a unique set of properties that make it a valuable tool in various laboratory applications, from extractions to chemical synthesis. However, its performance must be weighed against other organic solvents, each with its own advantages and disadvantages. This guide aims to provide the necessary data to make informed decisions for your specific research needs.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent often begins with an evaluation of its fundamental physicochemical properties. These characteristics determine a solvent's behavior in terms of solubility, boiling point, viscosity, and safety considerations. The following table summarizes key data for phenol and a selection of commonly used organic solvents.

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Viscosity (cP at 20°C)Water Solubility ( g/100 mL at 20°C)
Phenol C₆H₅OH94.11181.71.074.308.3 (sparingly soluble)[1]
Ethanol C₂H₅OH46.0778.40.7891.20Miscible
Methanol CH₃OH32.0464.70.7910.59Miscible
Acetone C₃H₆O58.0856.00.7900.36Miscible[2]
Isopropanol C₃H₈O60.1082.60.7862.4Miscible[3][4]
Ethyl Acetate C₄H₈O₂88.1177.10.9020.458.3
Dichloromethane CH₂Cl₂84.9339.81.3250.442 (slightly soluble)[5]
Chloroform CHCl₃119.3861.21.4890.570.8[6][7]
Diethyl Ether (C₂H₅)₂O74.1234.60.7130.246.9[8][9]
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO78.131891.1002.24Miscible[10][11][12]
Acetonitrile C₂H₃N41.0581.60.7860.37Miscible
n-Hexane C₆H₁₄86.18690.6550.310.001
Toluene C₇H₈92.14110.60.8670.590.05[13]
Tetrahydrofuran (THF) C₄H₈O72.11660.8880.55Miscible[14][15]

Experimental Protocols: Evaluating Solvent Performance

To provide a practical framework for comparing these solvents, the following sections detail experimental methodologies for key applications.

Solvent Extraction Efficiency of a Model Organic Compound

This protocol outlines a general method for comparing the efficiency of different solvents in extracting a model organic compound (e.g., benzoic acid) from an aqueous solution.

Objective: To determine the partition coefficient and extraction efficiency of various organic solvents for a model organic compound.

Materials:

  • Model organic compound (e.g., benzoic acid)

  • Aqueous solution of the model compound of known concentration

  • Separatory funnels (125 mL)

  • The organic solvents to be tested (e.g., this compound, ethyl acetate, dichloromethane, diethyl ether)

  • Beakers, graduated cylinders, and pipettes

  • Analytical balance

  • Evaporating dish or rotary evaporator

  • Spectrophotometer or other suitable analytical instrument for concentration measurement

Procedure:

  • Preparation of the Aqueous Solution: Prepare a stock solution of the model organic compound in water at a known concentration.

  • Extraction:

    • Pipette a known volume (e.g., 25 mL) of the aqueous solution into a separatory funnel.

    • Add an equal volume of the organic solvent to be tested.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Separation:

    • Carefully drain the lower layer into a clean beaker.

    • Pour the upper layer out through the top of the separatory funnel into another clean beaker to avoid contamination.

  • Analysis:

    • Determine the concentration of the model compound remaining in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry, titration).

    • The concentration of the compound in the organic phase can be determined by difference or by direct analysis after appropriate sample preparation (e.g., evaporation of the solvent and redissolving the residue in a suitable solvent for analysis).

  • Calculations:

    • Partition Coefficient (K): K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

    • Extraction Efficiency (%E): %E = (Amount of solute in organic phase / Initial amount of solute in aqueous phase) x 100

Expected Outcome: This experiment will yield quantitative data on the partition coefficient and extraction efficiency for each solvent, allowing for a direct comparison of their performance in this application.

Phenol-Chloroform Extraction of Nucleic Acids

Phenol is a key reagent in the widely used phenol-chloroform method for purifying nucleic acids from biological samples. Its ability to denature proteins makes it highly effective in this context.

Objective: To isolate DNA or RNA from a cell lysate using a phenol-chloroform extraction protocol.

Materials:

  • Cell lysate

  • Phenol:chloroform:isoamyl alcohol (25:24:1) solution

  • Chloroform:isoamyl alcohol (24:1) solution

  • Aqueous buffer (e.g., TE buffer)

  • Isopropanol or ethanol

  • 70% Ethanol

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Lysis: Lyse cells using an appropriate buffer and protocol to release the nucleic acids.

  • Phenol-Chloroform Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol to the cell lysate in a microcentrifuge tube.

  • Mixing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 12,000 x g) for 5-15 minutes at 4°C. This will separate the mixture into three phases: a lower organic phase (containing proteins and lipids), an interphase (containing denatured proteins), and an upper aqueous phase (containing the nucleic acids).

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and organic phase.

  • Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase, vortex, and centrifuge again. This step removes residual phenol.

  • Precipitation: Transfer the upper aqueous phase to a new tube and add 0.7-1.0 volumes of isopropanol or 2-3 volumes of cold ethanol to precipitate the nucleic acids.

  • Pelleting and Washing: Centrifuge at high speed to pellet the nucleic acids. Discard the supernatant and wash the pellet with 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend it in a suitable buffer.

Visualizing Workflows and Pathways

To further illustrate the practical application of these solvents, the following diagrams, created using Graphviz (DOT language), depict common experimental workflows.

Experimental_Workflow_for_Solvent_Extraction_Comparison start Prepare Aqueous Solution of Model Compound extraction Perform Liquid-Liquid Extraction with Test Solvent start->extraction separation Allow Phases to Separate and Collect Each Phase extraction->separation analysis_aq Analyze Aqueous Phase (e.g., UV-Vis, Titration) separation->analysis_aq analysis_org Analyze Organic Phase (Directly or by Difference) separation->analysis_org calculate Calculate Partition Coefficient (K) and Extraction Efficiency (%E) analysis_aq->calculate analysis_org->calculate compare Compare Performance of Different Solvents calculate->compare

Caption: Workflow for comparing solvent extraction efficiency.

Phenol_Chloroform_Extraction_Workflow cluster_lysis Cell Lysis cluster_extraction Extraction & Separation cluster_purification Purification & Precipitation cell_sample Cell Sample cell_lysate Cell Lysate cell_sample->cell_lysate + lysis_buffer Lysis Buffer lysis_buffer->cell_lysate + add_phenol Add Phenol:Chloroform: Isoamyl Alcohol cell_lysate->add_phenol centrifuge1 Vortex & Centrifuge add_phenol->centrifuge1 aqueous_phase Aqueous Phase (Nucleic Acids) centrifuge1->aqueous_phase Collect interphase Interphase (Proteins) organic_phase Organic Phase (Lipids, Proteins) add_chloroform Add Chloroform: Isoamyl Alcohol aqueous_phase->add_chloroform centrifuge2 Vortex & Centrifuge add_chloroform->centrifuge2 precipitate Precipitate with Isopropanol/Ethanol centrifuge2->precipitate Collect Aqueous Phase wash_pellet Wash Pellet with 70% Ethanol precipitate->wash_pellet resuspend Resuspend Purified Nucleic Acids wash_pellet->resuspend final_product final_product resuspend->final_product Final Product

Caption: Workflow for nucleic acid purification.

Conclusion

The choice of an organic solvent is a multifaceted decision that requires careful consideration of physicochemical properties, performance in specific applications, and safety. This compound, with its ability to effectively denature proteins, remains a valuable tool, particularly in the realm of nucleic acid purification. However, for other applications such as general extraction, solvents like ethyl acetate or dichloromethane may offer higher efficiency or better safety profiles. By utilizing the data and protocols provided in this guide, researchers can make more informed decisions to optimize their experimental workflows and achieve reliable and reproducible results.

References

A Comparative Guide to Phenol-Based Nucleic Acid Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isolation of high-quality nucleic acids is a critical first step for a multitude of downstream applications. Phenol-based extraction methods, while traditional, remain a widely used and cost-effective approach for obtaining pure DNA and RNA. This guide provides an objective comparison of common phenol-based protocols, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Principles of Phenol-Based Extraction

Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids.[1][2] The process relies on the differential solubility of these molecules in aqueous and organic phases.[1][3] When a sample is mixed with a phenol-chloroform solution and centrifuged, it separates into three distinct phases:

  • Aqueous Phase (Upper): Contains the polar nucleic acids (DNA and RNA).[1]

  • Interphase: A layer of denatured proteins.[1]

  • Organic Phase (Lower): Contains lipids and other non-polar molecules.[1]

The pH of the phenol solution is a critical factor. At a neutral or slightly alkaline pH (around 7.0-8.0), both DNA and RNA are negatively charged and remain in the aqueous phase.[4] However, under acidic conditions (around pH 4.0-5.0), DNA becomes neutralized and partitions into the organic phase, while RNA remains in the aqueous phase, allowing for their differential isolation.[1][5][6]

Common Phenol-Based Protocols

The two most prevalent variations of phenol-based extraction are the standard phenol-chloroform method and the single-step method using a reagent like TRIzol® or TRI Reagent®.

  • Standard Phenol-Chloroform: This classic method involves cell lysis, followed by extraction with a mixture of phenol, chloroform, and isoamyl alcohol.[3] It is a versatile technique for both DNA and RNA isolation.

  • Guanidinium Thiocyanate-Phenol-Chloroform (e.g., TRIzol®): This method utilizes a monophasic solution of phenol and guanidinium isothiocyanate.[7] This powerful chaotropic salt effectively inactivates nucleases and simplifies the procedure by combining lysis and initial separation into a single step.[7][8]

Performance Comparison: Quantitative Data

The selection of an extraction protocol is often guided by its performance in terms of nucleic acid yield, purity, and integrity. The following tables summarize quantitative data from various studies comparing phenol-based methods with other techniques.

Table 1: Comparison of RNA Extraction Methods

MethodSample TypeAverage RNA Yield (µg/mL)Average A260/A280 RatioAverage RNA Integrity Number (RIN)Reference
TRI Reagent® Apple Tissue with Erwinia amylovora15.6 ± 8.71.7 ± 0.13.2 ± 0.8[9]
PAXgene KitApple Tissue with Erwinia amylovora3.1 ± 1.72.0 ± 0.16.0 ± 1.1[9]
NucleoSpin KitApple Tissue with Erwinia amylovora9.0 ± 5.52.0 ± 0.06.4 ± 1.1[9]
TRIzol® Equine Gastric BiopsiesHighest among tested methodsNot specifiedNot specified[10]
GENEzolEquine Gastric BiopsiesComparable to TRIzol®Higher than TRIzol®Not specified[10]
ZR RNA MiniPrepEquine Gastric BiopsiesLower than phenol-basedHigher than phenol-basedNot specified[10]
Modified AGPC Human BloodSignificantly higher than kitsSignificantly lower than kitsNot specified[11]
QIAamp KitHuman BloodLower than AGPCSignificantly higher than AGPCNot specified[11]
OxGEn KitHuman BloodLower than AGPCHigher than AGPCNot specified[11]

Table 2: Comparison of DNA Extraction Methods

MethodSample TypeAverage DNA Yield (ng/µL)Average A260/A280 RatioPCR Amplification SuccessReference
Phenol-Chloroform Engorged Ticks2864.1Within 1.6-2.0100%[12]
Qiagen KitEngorged Ticks52.9Deviated from 1.6-2.0100%[12]
CTAB MethodEngorged Ticks180.8Within 1.6-2.0100%[12]
Phenol-Chloroform Clinical SamplesNot specifiedNot specified84% (β-actin positive)[13]
Salting-OutClinical SamplesNot specifiedNot specified89% (β-actin positive)[13]
Phenol/Chloroform + C3 Horse Fecal Material100x higher than kitNot specifiedNot specified[14]
PowerFecal® DNA KitHorse Fecal MaterialLower than Ph/Chl+C3Not specifiedNot specified[14]

Experimental Protocols

Below are generalized methodologies for the key phenol-based extraction protocols. Specific details may need to be optimized based on the sample type and downstream application.

  • Sample Preparation & Lysis: Homogenize the biological sample in a suitable lysis buffer, often containing detergents like SDS and a protease such as Proteinase K. Incubate to ensure complete cell lysis.[3]

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Vortex thoroughly to create an emulsion.[3]

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.[1][3]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding the interphase and organic layer.[1][3]

  • Ethanol Precipitation: Add salt (e.g., sodium acetate or ammonium acetate) and ice-cold ethanol or isopropanol to precipitate the DNA.[3][15]

  • Washing and Resuspension: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol to remove residual salts, and resuspend the dried pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).[3]

  • Homogenization: Lyse the sample directly in TRIzol® reagent.[7]

  • Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous, interphase, and organic phases.[7][9]

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.[7]

  • RNA Wash: Pellet the RNA by centrifugation and wash with 75% ethanol.[7]

  • Resuspension: Air-dry the RNA pellet and resuspend in RNase-free water.

Visualizing Workflows and Decision Making

G cluster_lysis Sample Lysis cluster_extraction Extraction cluster_isolation Isolation Sample Biological Sample Lysis Homogenization in Lysis Buffer / TRIzol® Sample->Lysis AddPhenol Add Phenol:Chloroform Lysis->AddPhenol Centrifuge1 Centrifugation for Phase Separation AddPhenol->Centrifuge1 TransferAq Transfer Aqueous Phase Centrifuge1->TransferAq Precipitate Precipitate with Alcohol TransferAq->Precipitate Centrifuge2 Pellet Nucleic Acids Precipitate->Centrifuge2 Wash Wash with 70-80% Ethanol Centrifuge2->Wash Resuspend Resuspend in Buffer Wash->Resuspend Pure Nucleic Acids Pure Nucleic Acids Resuspend->Pure Nucleic Acids

Caption: General workflow for phenol-based nucleic acid extraction.

G Start Start: Sample Type Goal Primary Goal? Start->Goal RNA_or_DNA Isolate RNA or DNA? Goal->RNA_or_DNA RNA & DNA HighYield High Yield Critical? Goal->HighYield High Purity/Integrity TRIzol Use TRIzol®/TRI Reagent® (Acidic Phenol) RNA_or_DNA->TRIzol RNA Only StdPhenolNeutral Use Standard Phenol:Chloroform (Neutral pH) RNA_or_DNA->StdPhenolNeutral Both StdPhenolAcidic Use Standard Phenol:Chloroform (Acidic pH) RNA_or_DNA->StdPhenolAcidic RNA from DNA HighYield->TRIzol No ConsiderKit Consider Commercial Kit (Higher Purity/RIN) HighYield->ConsiderKit Yes

Caption: Decision tree for selecting a phenol-based extraction method.

Conclusion

Phenol-based extraction methods are robust and high-yielding protocols for the purification of nucleic acids. While they involve hazardous chemicals and can be more labor-intensive than commercial kits, their cost-effectiveness and efficiency, particularly for challenging or small samples, make them an indispensable tool in the molecular biology laboratory.[3][16] The choice between a standard phenol-chloroform protocol and a TRIzol®-based method will depend on the specific nucleic acid of interest, the starting material, and the downstream application requirements. For applications highly sensitive to contaminants or requiring the highest integrity, an additional purification step or the use of a commercial kit may be warranted.[9][10]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling hazardous materials like phenol. This guide provides essential, immediate safety and logistical information for the proper disposal of phenol, ensuring the protection of laboratory personnel and the environment. While this document focuses on phenol, the general principles apply to its hydrated forms, such as phenol tetrahydrate; however, always consult the specific Safety Data Sheet (SDS) for the exact formulation you are using.

Immediate Safety and Handling Precautions

Phenol is a toxic and corrosive compound that can be fatal if inhaled, ingested, or absorbed through the skin.[1][2] Severe skin contact can result in burns and systemic poisoning.[1][3] Therefore, stringent safety measures are necessary during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of disposable nitrile gloves, changing them at least every two hours.[4] For work involving phenol and chloroform mixtures, North Silver Shield/4H gloves are recommended.[4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against vapors and splashes.[4][5]

  • Lab Coat: A buttoned lab coat, long pants, and closed-toed shoes are required to prevent skin contact.[3][4] For larger quantities or when splashing is likely, a butyl rubber or neoprene apron should be worn.[3]

  • Ventilation: Always handle phenol in a chemical fume hood or other locally exhausted ventilation systems.[3][6]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with soap and water for at least 15 minutes.[6] Swabbing the area repeatedly with Polyethylene Glycol (PEG) 300 or 400 is also recommended.[3] Seek immediate medical attention.[6][7]

  • Eye Contact: Promptly flush the eyes with copious amounts of water for 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[3][6]

  • Ingestion: Obtain immediate medical attention.[6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to phenol handling and exposure.

ParameterValueSource
Permissible Exposure Limit (PEL) - OSHA 5 ppm (8-hour time-weighted average)[7][8]
Recommended Exposure Limit (REL) - NIOSH 5 ppm (10-hour time-weighted average)[7]
Immediately Dangerous to Life or Health (IDLH) 250 ppm[7]
Small Spill Quantity ≤ 50 ml[5][6]
Large Spill Quantity > 50 ml or any amount if heated[5][6]

Step-by-Step Disposal Procedures

The primary and safest method for the ultimate disposal of phenol waste is through incineration at a licensed chemical disposal facility.[9] Under no circumstances should phenol or its rinsing water be washed down the drain.[7][9]

1. Waste Collection:

  • All phenol solutions and stock materials must be collected as hazardous chemical waste.[3]

  • Use a designated, clearly labeled, and sealed waste container.[6][9]

  • Store the waste container in a cool, dry, well-ventilated area, away from heat, ignition sources, strong oxidizers, and strong bases.[5][6]

  • Do not commingle phenol waste with other biological waste.[3]

2. Disposal of Contaminated Materials:

  • Solid Waste: Items with trace phenol contamination, such as empty pipettes, pipette tips, and tubes, should be collected in a sealable container.[3] This container should then be placed in a designated hazardous waste box.[3]

  • Liquid Waste: Unused phenol solutions and contaminated rinsing water must be collected in a sealed, properly labeled hazardous waste container.[9]

3. Spill Cleanup:

  • Small Spills (≤ 50 ml):

    • Ensure proper PPE is worn.[6]

    • Absorb the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[6][9] Paper towels can also be used.[6]

    • Carefully collect the absorbed material and place it in a sealed, labeled container or double plastic bags for disposal as hazardous waste.[6][9]

    • Wipe down the spill area with a soap and water solution after the initial cleanup.[4]

  • Large Spills (> 50 ml or heated phenol):

    • Evacuate the laboratory immediately and close the doors.[6]

    • Remove all ignition sources.[6]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[6]

    • Only properly trained and equipped personnel should handle large spills.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of phenol waste.

G Phenol Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Phenol Use in Experiment B Contaminated Solids (Tips, Tubes) A->B C Liquid Waste (Solutions, Rinsates) A->C D Collect Solids in Labeled, Sealable Container B->D E Collect Liquids in Labeled, Sealed Waste Bottle C->E F Store in Designated Satellite Accumulation Area D->F E->F G Arrange for Pickup by EHS/Licensed Waste Vendor F->G H Incineration at a Licensed Facility G->H

Caption: Logical workflow for the safe disposal of phenol waste.

References

Essential Safety and Operational Guide for Handling Phenol Tetrahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of Phenol tetrahydrate. Adherence to these guidelines is essential to ensure personal safety and mitigate environmental risks in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Phenol tetrahydrate is a hazardous chemical that requires stringent safety measures. It is toxic if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] The following table summarizes the key hazards and the mandatory personal protective equipment required to handle this substance safely.

Hazard ClassStatementRequired Personal Protective Equipment
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin or if inhaled.[1][3]Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Body: Protective suit (PVC recommended) and safety shoes.[1] Respiratory: Use only in a well-ventilated area or under a chemical fume hood.[2][4] If dusts or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2][3]Eye/Face: Chemical safety goggles and a face shield.[1][2] Skin: Wear appropriate personal protective clothing to prevent skin contact.[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2][3]Adherence to all recommended PPE is critical to minimize exposure.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[1][2]Engineering controls (fume hood) and consistent use of personal protective equipment are the primary safeguards.
Flammability Combustible liquid.[1][2][3]Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2] No smoking.

Experimental Workflow for Handling Phenol Tetrahydrate

The following diagram outlines the standard operating procedure for the safe handling of Phenol tetrahydrate from preparation to disposal.

G Phenol Tetrahydrate Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response A Obtain Special Instructions & Read SDS B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Work Under a Chemical Fume Hood C->D E Avoid Inhalation, Ingestion, and Skin Contact D->E F Keep Container Tightly Closed E->F G Decontaminate Work Area F->G H Remove and Decontaminate PPE G->H I Dispose of Waste in Accordance with Regulations H->I N Immediately Call a POISON CENTER or Doctor J Skin Contact: Rinse with Water for 15 min J->N K Eye Contact: Rinse with Water for 15 min K->N L Inhalation: Move to Fresh Air L->N M Ingestion: Do NOT Induce Vomiting M->N

Phenol Tetrahydrate Handling Workflow

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, obtain and read the Safety Data Sheet (SDS) for Phenol tetrahydrate.[2][4]

    • Ensure a chemical fume hood is operational and available for use.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling:

    • Conduct all work involving Phenol tetrahydrate within a certified chemical fume hood to ensure adequate ventilation.[4]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

    • Prevent all contact with skin and eyes.

    • Do not eat, drink, or smoke when using this product.[1][2]

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, sparks, and open flames.[4]

  • Storage:

    • Store in a well-ventilated place and keep cool.[1][2]

    • Store locked up in a designated corrosives area.[1][4]

    • Protect from moisture and light, and consider storing under an inert atmosphere.[4]

Disposal Plan

  • Waste Collection: Collect all Phenol tetrahydrate waste, including contaminated consumables, in a designated and properly labeled hazardous waste container. Do not mix with other waste streams.

  • Container Management: Keep the waste container tightly closed and store it in a well-ventilated and secure area.

  • Disposal: Dispose of contents and the container in accordance with all local, regional, national, and international regulations.[1] Handle uncleaned containers as you would the product itself.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately take off all contaminated clothing.[1][2] Rinse the skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing for at least 15 minutes.[4] Immediately call a Poison Center or doctor.[1]
Inhalation Remove the victim to fresh air and keep them in a position comfortable for breathing.[1][2] If not breathing, provide artificial respiration.[4] Seek immediate medical attention.[4]
Ingestion Rinse mouth with water.[1][4] Do NOT induce vomiting.[1][2][4] Call a physician or poison control center immediately.[2][4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Ventilate the area. For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[4] For liquid spills, collect spillage.[1][2] Prevent the spill from entering drains.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.